molecular formula C6H14O3 B046298 Trimethylolpropane CAS No. 77-99-6

Trimethylolpropane

Cat. No.: B046298
CAS No.: 77-99-6
M. Wt: 134.17 g/mol
InChI Key: ZJCCRDAZUWHFQH-UHFFFAOYSA-N
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Description

Trimethylolpropane (TMP) is a versatile trihydric alcohol characterized by its neopentyl structure, which provides exceptional hydrolytic, thermal, and light stability. This organic compound serves as a critical building block in polymer science and materials research, primarily functioning as a tri-functional crosslinking agent. Its primary research value lies in the synthesis of alkyd resins, polyurethanes, and saturated polyesters, where it imparts improved hardness, rigidity, and resistance properties to the final polymeric matrix. The mechanism of action is based on its three hydroxyl groups, which readily undergo polycondensation with diacids or polyaddition with diisocyanates, forming a densely crosslinked, three-dimensional network structure. This enhanced crosslink density significantly improves the performance characteristics of resulting materials, making TMP an indispensable reagent for developing advanced coatings, synthetic lubricants, plasticizers, and radiation-curable resins. Researchers also utilize its stable aliphatic backbone to engineer materials with reduced susceptibility to oxidative degradation and UV-induced yellowing, facilitating the development of next-generation, high-performance industrial materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyl-2-(hydroxymethyl)propane-1,3-diol
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InChI

InChI=1S/C6H14O3/c1-2-6(3-7,4-8)5-9/h7-9H,2-5H2,1H3
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InChI Key

ZJCCRDAZUWHFQH-UHFFFAOYSA-N
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Canonical SMILES

CCC(CO)(CO)CO
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Molecular Formula

C6H14O3
Record name trimethylolpropane
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Related CAS

187041-27-6
Record name 1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-, homopolymer
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DSSTOX Substance ID

DTXSID2026448
Record name 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol
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Molecular Weight

134.17 g/mol
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Physical Description

Dry Powder; Dry Powder, Liquid; Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Other Solid, Colorless to white hygroscopic solid; [ICSC] White crystalline chunks; [MSDSonline]
Record name 1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-
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Boiling Point

160 °C @ 5 MM HG
Record name 1,1,1-TRIS(HYDROXYMETHYL)PROPANE
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Solubility

SOL IN ALL PROP IN WATER, ALCOHOL; INSOL IN BENZENE, CARBON TETRACHLORIDE
Record name 1,1,1-TRIS(HYDROXYMETHYL)PROPANE
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Vapor Pressure

0.0000449 [mmHg]
Record name Trimethylolpropane
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Color/Form

WHITE POWDER OR PLATES, COLORLESS CRYSTALS

CAS No.

77-99-6
Record name Trimethylolpropane
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Record name 1,1,1-Tris(hydroxymethyl)propane
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Record name 1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-
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Record name 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol
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Record name TRIMETHYLOLPROPANE
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Melting Point

58 °C
Record name 1,1,1-TRIS(HYDROXYMETHYL)PROPANE
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Foundational & Exploratory

trimethylolpropane chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylolpropane (B17298) (TMP) is a versatile, trifunctional aliphatic alcohol that serves as a critical building block in a wide array of chemical syntheses and industrial applications. Its unique neopentyl structure, characterized by three primary hydroxyl groups, imparts exceptional stability, weatherability, and chemical resistance to the polymers and esters derived from it. This in-depth technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and key applications of this compound, with a particular focus on its relevance to researchers, scientists, and professionals in drug development. Detailed experimental protocols for its synthesis and characterization are provided, alongside a summary of its toxicological profile.

Chemical Structure and Identification

This compound is systematically named 2-ethyl-2-(hydroxymethyl)propane-1,3-diol. It is a colorless to white, odorless, crystalline solid at room temperature.[1]

Chemical Structure:

Identifiers:

IdentifierValue
IUPAC Name 2-Ethyl-2-(hydroxymethyl)propane-1,3-diol[1]
CAS Number 77-99-6[1]
Molecular Formula C6H14O3[1]
Molecular Weight 134.17 g/mol

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. Its three primary hydroxyl groups make it readily soluble in polar solvents like water and ethanol.

PropertyValueReference(s)
Appearance Colorless to white crystalline solid[1]
Odor Faint[1]
Melting Point 58-60 °C
Boiling Point 295 °C at 760 mmHg
Density 1.089 g/cm³ at 25 °C
Vapor Pressure <0.01 mmHg at 20 °C
Solubility in Water Soluble
Solubility in Organic Solvents Soluble in ethanol, glycerol, and N,N-dimethylformamide. Insoluble in benzene (B151609) and chlorinated hydrocarbons.
pKa ~14.5 (estimated)
LogP (Octanol/Water Partition Coefficient) -0.47
Flash Point 171 °C
Autoignition Temperature 385 °C

Synthesis of this compound

The industrial synthesis of this compound is a well-established two-step process. The first step involves the base-catalyzed aldol (B89426) condensation of n-butyraldehyde with two equivalents of formaldehyde (B43269) to form an intermediate aldehyde. This is followed by a Cannizzaro reaction with an additional equivalent of formaldehyde to yield this compound and a formate (B1220265) salt.[1]

Synthesis Workflow

G Synthesis of this compound cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products n-Butyraldehyde n-Butyraldehyde Aldol Condensation Aldol Condensation n-Butyraldehyde->Aldol Condensation Formaldehyde Formaldehyde Formaldehyde->Aldol Condensation Cannizzaro Reaction Cannizzaro Reaction Formaldehyde->Cannizzaro Reaction Base Catalyst (e.g., NaOH) Base Catalyst (e.g., NaOH) Base Catalyst (e.g., NaOH)->Aldol Condensation Base Catalyst (e.g., NaOH)->Cannizzaro Reaction Intermediate Aldehyde Intermediate Aldehyde Aldol Condensation->Intermediate Aldehyde This compound This compound Cannizzaro Reaction->this compound Formate Salt (e.g., Sodium Formate) Formate Salt (e.g., Sodium Formate) Cannizzaro Reaction->Formate Salt (e.g., Sodium Formate) Intermediate Aldehyde->Cannizzaro Reaction

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Laboratory Scale Synthesis

Materials:

  • n-Butyraldehyde

  • Formaldehyde (37% aqueous solution)

  • Sodium Hydroxide (B78521) (NaOH)

  • Hydrochloric Acid (HCl) for neutralization

  • Ethyl acetate (B1210297) for extraction

  • Anhydrous magnesium sulfate (B86663) for drying

  • Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 250 mL round-bottom flask, add 37 g (0.45 mol) of 37% formaldehyde solution and 20 g (0.5 mol) of sodium hydroxide pellets. Stir the mixture until the sodium hydroxide is dissolved.

  • Cool the flask in an ice bath to 10-15 °C.

  • Slowly add 18 g (0.25 mol) of n-butyraldehyde to the stirred solution over a period of 30 minutes, maintaining the temperature below 20 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2 hours.

  • Heat the reaction mixture to 60 °C and maintain this temperature for 1 hour.

  • Cool the mixture to room temperature and neutralize with concentrated hydrochloric acid to a pH of 7.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like acetone.

Characterization of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

  • Acquisition Parameters:

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Pulse width: 9.0 µs

    • Acquisition time: 3.0 s

  • Expected Chemical Shifts (δ):

    • ~3.6 ppm (s, 6H, -CH ₂OH)

    • ~1.4 ppm (q, 2H, -CH ₂CH₃)

    • ~0.9 ppm (t, 3H, -CH₂CH ₃)

    • A broad singlet corresponding to the hydroxyl protons (-OH ) may be observed, with its chemical shift being concentration and temperature-dependent.

¹³C NMR (100 MHz, CDCl₃):

  • Sample Preparation: Dissolve approximately 50-100 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).

  • Acquisition Parameters:

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Pulse program: Proton-decoupled

  • Expected Chemical Shifts (δ):

    • ~65 ppm (-C H₂OH)

    • ~45 ppm (-C -)

    • ~23 ppm (-C H₂CH₃)

    • ~7 ppm (-CH₂C H₃)

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of this compound with dry potassium bromide. Alternatively, a spectrum can be obtained from a thin film of the molten compound between salt plates.

  • Analysis Parameters:

    • Spectral range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 32

  • Expected Characteristic Peaks (cm⁻¹):

    • ~3300 (broad, O-H stretch)

    • ~2950-2850 (C-H stretch)

    • ~1460 (C-H bend)

    • ~1050 (C-O stretch)

Applications of this compound

The trifunctionality of this compound makes it a versatile crosslinking agent and building block in polymer chemistry.

Industrial Applications
  • Alkyd and Polyester (B1180765) Resins: TMP is a key component in the production of alkyd and polyester resins for coatings and paints, enhancing their hardness, gloss, and durability.

  • Polyurethanes: It is used as a chain extender and crosslinker in the synthesis of polyurethane foams, elastomers, and coatings.

  • Synthetic Lubricants: Esters of this compound with fatty acids are used as high-performance synthetic lubricants with excellent thermal and oxidative stability.

  • Acrylates and Monomers: Acrylated derivatives of TMP are used as reactive diluents in UV-curable coatings and inks.

Relevance in Drug Development

While not a therapeutic agent itself, this compound and its derivatives have found applications in drug delivery and formulation due to their biocompatibility and versatile chemical functionality.

  • Excipients: The high purity and low toxicity of certain TMP grades make them suitable as excipients in pharmaceutical formulations.[2]

  • Drug Delivery Systems: this compound-based polymers have been investigated for the development of drug delivery systems. For instance, functional polyesters synthesized from this compound allyl ether have been used to form nanoparticles for siRNA delivery.[1]

  • Microneedles: this compound triacrylate is used in the fabrication of polymeric microneedle arrays for transdermal drug delivery, enabling the delivery of drugs like cisplatin.[1]

Application Workflow

G Applications of this compound cluster_industrial Industrial Applications cluster_drug_dev Drug Development Applications TMP This compound Alkyd & Polyester Resins Alkyd & Polyester Resins TMP->Alkyd & Polyester Resins Polyurethanes Polyurethanes TMP->Polyurethanes Synthetic Lubricants Synthetic Lubricants TMP->Synthetic Lubricants Acrylates & Monomers Acrylates & Monomers TMP->Acrylates & Monomers Excipients Excipients TMP->Excipients Drug Delivery Systems Drug Delivery Systems TMP->Drug Delivery Systems Microneedles Microneedles TMP->Microneedles

Caption: Overview of the major applications of this compound.

Safety and Toxicology

This compound is generally considered to have low acute toxicity. However, it is important to handle it with appropriate safety precautions.

EndpointResult
Acute Oral Toxicity (LD50, rat) > 5000 mg/kg
Skin Irritation Non-irritating to mildly irritating
Eye Irritation Mildly irritating
Reproductive Toxicity Suspected of damaging fertility or the unborn child

Handling Precautions:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Use in a well-ventilated area or with local exhaust ventilation.

  • Avoid breathing dust.

  • Wash hands thoroughly after handling.

Conclusion

This compound is a fundamental chemical intermediate with a broad spectrum of applications, ranging from industrial coatings and lubricants to emerging uses in the pharmaceutical and drug development sectors. Its unique trifunctional structure provides a versatile platform for the synthesis of a wide variety of materials with tailored properties. This guide has provided a detailed overview of its chemical and physical characteristics, established synthesis and characterization protocols, and highlighted its key applications, offering a valuable resource for researchers and professionals working with this important compound.

References

synthesis of trimethylolpropane from butyraldehyde and formaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of trimethylolpropane (B17298) (TMP) from butyraldehyde (B50154) and formaldehyde (B43269). It covers the core chemical principles, detailed experimental protocols, and process workflows, presenting quantitative data in a clear and accessible format. This document is intended to serve as a valuable resource for professionals in chemical research, development, and manufacturing.

Core Chemical Principles

The industrial synthesis of this compound from n-butyraldehyde and formaldehyde is a two-step process conducted in a single pot. The reaction is base-catalyzed and involves an initial aldol (B89426) condensation followed by a crossed Cannizzaro reaction.[1][2][3]

Step 1: Aldol Condensation

The process begins with the base-catalyzed aldol addition of n-butyraldehyde with two equivalents of formaldehyde. This reaction forms the intermediate, 2,2-bis(hydroxymethyl)butanal.[2]

Step 2: Crossed Cannizzaro Reaction

The intermediate, 2,2-bis(hydroxymethyl)butanal, then undergoes a crossed Cannizzaro reaction with a third equivalent of formaldehyde in the presence of a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) or calcium hydroxide.[1][4] In this step, the intermediate aldehyde is reduced to the corresponding alcohol (this compound), and formaldehyde is oxidized to formic acid, which is subsequently neutralized by the base to form a formate (B1220265) salt (e.g., sodium formate or calcium formate) as a byproduct.[4]

The overall reaction can be summarized as follows:

CH₃CH₂CH₂CHO + 3CH₂O + NaOH → CH₃CH₂C(CH₂OH)₃ + HCOONa

Experimental Protocols

Several methodologies for the synthesis of this compound have been reported, primarily in patent literature, detailing various catalysts and reaction conditions. Below are detailed protocols from selected sources.

Protocol 1: Sodium Hydroxide Catalyzed Synthesis

This protocol is adapted from a patented method detailing the synthesis and subsequent purification of this compound.[1]

  • Materials:

    • n-Butyraldehyde (1.5 mol)

    • Formaldehyde (4.8 mol)

    • Sodium Hydroxide (1.6 mol, 48% aqueous solution)

    • Deionized Water

    • Formic Acid

    • 2-Ethylhexanol (for extraction)

  • Procedure:

    • Charge a 2 L reactor with 390.6 g (4.8 mol) of formaldehyde and 719.2 g of deionized water.

    • Maintain the reactor temperature at 45°C.

    • Continuously feed 108.2 g (1.5 mol) of n-butyraldehyde and 132.5 g of 48% aqueous sodium hydroxide solution into the reactor over 90 minutes and 75 minutes, respectively.

    • After the addition is complete, allow the reaction to proceed for an additional 30 minutes.

    • Neutralize the reaction mixture with 7.7 g of formic acid.

    • Remove water by vacuum distillation to obtain a concentrated crude product.

    • Extract the this compound from the concentrated mixture using 2-ethylhexanol.

    • Wash the organic extract with water to remove sodium ions.

    • Purify the this compound by distillation.

Protocol 2: Calcium Hydroxide Catalyzed Synthesis

This protocol describes a typical industrial process using a different base catalyst.[4]

  • Materials:

    • n-Butyraldehyde

    • Formaldehyde

    • Calcium Hydroxide

    • Formic Acid

  • Procedure:

    • Add quantitative amounts of n-butyraldehyde and formaldehyde to a stirred reactor.

    • Introduce calcium hydroxide as the alkaline catalyst.

    • Heat the mixture to 40-50°C to initiate the condensation reaction to form 2,2-dihydroxymethyl butyraldehyde.

    • Add excess formaldehyde to drive the Cannizzaro reaction.

    • After the reaction is complete, neutralize the mixture with formic acid to a specific pH.

    • The resulting crude liquid contains this compound, calcium formate, and other byproducts.

    • The this compound is then purified through a series of steps including formaldehyde recovery, extraction, solvent recovery, and distillation.

Quantitative Data

The yield and purity of this compound are influenced by various factors, including the choice of catalyst, reaction temperature, and molar ratios of reactants. The following tables summarize quantitative data from various reported syntheses.

Catalystn-Butyraldehyde (mol)Formaldehyde (mol)Catalyst (mol)Temperature (°C)Reaction TimeYield of TMP (%)Reference
Sodium Hydroxide1.54.81.6452 hours~93 (calculated from 1.4 mol product)[1]
Sodium Hydroxide4.0368Not specified30, then 601 hour90.7[5]
Sodium Hydroxide4.04Not specifiedNot specified30, then 481 hour94.5[5]
Calcium HydroxideNot specifiedNot specifiedNot specified40-50Not specifiedNot specified[4]

Process Workflow and Signaling Pathways

The overall industrial process for the synthesis and purification of this compound is a multi-step procedure. The following diagrams illustrate the chemical reaction pathway and the general experimental workflow.

reaction_pathway Butyraldehyde n-Butyraldehyde Intermediate 2,2-bis(hydroxymethyl)butanal Butyraldehyde->Intermediate Aldol Condensation Formaldehyde1 Formaldehyde (2 eq) Formaldehyde1->Intermediate Base1 Base (cat.) Base1->Intermediate TMP This compound Intermediate->TMP Cannizzaro Reaction Formaldehyde2 Formaldehyde (1 eq) Formaldehyde2->TMP Base2 Base (stoich.) Base2->TMP Formate Formate Salt Base2->Formate

Caption: Chemical reaction pathway for the synthesis of this compound.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Butyraldehyde + Formaldehyde ReactionVessel Reaction Reactants->ReactionVessel Catalyst Base Catalyst Catalyst->ReactionVessel Neutralization Neutralization with Formic Acid ReactionVessel->Neutralization FormaldehydeRecovery Formaldehyde Recovery (Distillation) Neutralization->FormaldehydeRecovery Extraction Extraction with Organic Solvent FormaldehydeRecovery->Extraction SolventRecovery Solvent Recovery Extraction->SolventRecovery Distillation Distillation SolventRecovery->Distillation FinalProduct Pure this compound Distillation->FinalProduct

References

An In-depth Technical Guide to the Physical Properties of Trimethylolpropane: Melting and Boiling Points

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of trimethylolpropane (B17298) (TMP), specifically its melting and boiling points. The document details the methodologies for determining these properties and presents the data in a clear, structured format for easy reference and comparison.

Core Physical Properties of this compound

This compound (CH₃CH₂C(CH₂OH)₃) is a colorless to white, hygroscopic solid organic compound widely utilized as a building block in the polymer industry.[1][2] Its trifunctional nature, containing three primary hydroxyl groups, makes it a crucial precursor in the synthesis of alkyd resins, polyurethanes, polyesters, and synthetic lubricants.[3][4] An accurate understanding of its physical properties, such as melting and boiling points, is fundamental for its application in various manufacturing and development processes.

Quantitative Data Summary

The melting and boiling points of this compound have been well-characterized. The following table summarizes the key quantitative data from various sources.

Physical PropertyValueConditions
Melting Point 58 - 61 °C (136.4 - 141.8 °F)Standard Atmospheric Pressure
58 °C (136 °F)Standard Atmospheric Pressure[1][2][5]
56 - 58 °CStandard Atmospheric Pressure[6]
59 - 61 °CStandard Atmospheric Pressure[3]
Boiling Point 289 - 295 °C (552.2 - 563 °F)Standard Atmospheric Pressure (760 mmHg)[1][2][3]
159 - 161 °C (318.2 - 321.8 °F)Reduced Pressure (2 mmHg)[6][7]

Experimental Protocols for Determination

The determination of melting and boiling points is crucial for verifying the purity and identity of a substance.[8][9] The following are detailed methodologies for these key experiments as they would be applied to this compound.

Melting Point Determination: Capillary Method

This is a common and effective method for determining the melting point of a crystalline solid like this compound.[8]

Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or digital DigiMelt)

  • Glass capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry. If necessary, grind the crystalline solid into a fine powder using a mortar and pestle to ensure uniform packing.

  • Capillary Tube Loading: Pack the powdered sample into the open end of a capillary tube to a depth of approximately 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Rapid Determination (Optional but Recommended): If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/min) to get a preliminary estimate.[9]

  • Precise Determination: For an accurate measurement, start with the apparatus temperature about 10-15 °C below the expected melting point. Set the heating rate to a slow ramp of 1-2 °C per minute.[8]

  • Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range). A pure sample will exhibit a sharp melting range of 0.5-1.5 °C.[8][9]

Boiling Point Determination: Thiele Tube Method

The Thiele tube method is a convenient technique for determining the boiling point of a liquid, especially with small sample quantities.[10][11] Since this compound is a solid at room temperature, it must first be melted.

Objective: To determine the temperature at which the vapor pressure of liquid this compound equals the atmospheric pressure.

Apparatus:

  • Thiele tube

  • High-temperature resistant oil (e.g., mineral oil or silicone oil)

  • Thermometer

  • Small test tube (e.g., 75x10 mm)

  • Capillary tube (sealed at one end)

  • Bunsen burner or microburner

  • Clamp and stand

Procedure:

  • Sample Preparation: Place a small amount of solid this compound into the small test tube and gently heat it until it melts. Add enough molten sample to fill the tube to a depth of about 1-2 cm.

  • Capillary Inversion: Place the capillary tube into the test tube with its open end down.

  • Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Thiele Tube Setup: Clamp the Thiele tube to a stand and insert the thermometer assembly, ensuring the heat-transfer oil level is above the side arm. The sample should be positioned in the main body of the tube.[10]

  • Heating: Gently heat the side arm of the Thiele tube with a burner. The shape of the tube facilitates convection currents that ensure uniform temperature distribution.[11]

  • Observation: As the temperature rises, air trapped in the capillary tube will bubble out. The boiling point is approached when a continuous and rapid stream of bubbles emerges from the capillary tip.[10]

  • Data Recording: Remove the heat source once a vigorous stream of bubbles is observed. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[11] Record the ambient atmospheric pressure as the boiling point is pressure-dependent.

Advanced Method: Differential Scanning Calorimetry (DSC)

For high-precision measurements, especially in industrial and pharmaceutical research, DSC is employed. It measures the difference in heat flow required to increase the temperature of a sample and a reference.

Objective: To determine the melting temperature (Tm) and heat of fusion (ΔHf) of this compound.

Apparatus:

  • Differential Scanning Calorimeter (DSC)

  • Hermetically sealed aluminum DSC pans

  • Crimper for sealing pans

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a DSC pan.

  • Encapsulation: Seal the pan using a crimper. An empty, sealed pan is used as the reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program:

    • First Heating Scan: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its melting point to erase its thermal history.[12]

    • Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to observe crystallization.

    • Second Heating Scan: Heat the sample again at the same rate (e.g., 10 °C/min). This scan provides the most accurate data for melting point analysis.[12]

  • Data Analysis: The resulting thermogram plots heat flow against temperature. The melting point (Tm) is determined from the peak of the endothermic event, and the heat of fusion (ΔHf) is calculated by integrating the area under the melting peak.[12]

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive characterization of the physical properties of a this compound sample.

G Workflow for Physical Property Determination of this compound cluster_prep 1. Sample Preparation cluster_mp 2. Melting Point (MP) Determination cluster_bp 3. Boiling Point (BP) Determination cluster_analysis 4. Data Analysis & Reporting A Obtain this compound Sample B Verify Purity (e.g., via NMR, GC-MS) A->B C Dry Sample (Desiccator) B->C D Prepare Capillary Tube C->D H Melt Sample & Prepare Thiele Tube Assembly C->H E Rapid MP Scan (Estimate Range) D->E F Precise MP Scan (1-2 °C/min) E->F G Record MP Range F->G L Compare with Literature Values G->L I Heat & Observe Bubble Stream H->I J Cool & Record BP Temperature I->J K Record Barometric Pressure J->K J->L N Correct BP for Pressure (if needed) K->N M Assess Purity based on MP Range L->M L->N O Compile Final Report M->O N->O

Caption: Workflow for determining the melting and boiling points of a this compound sample.

References

An In-Depth Technical Guide to Trimethylolpropane (TMP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Identification

Trimethylolpropane (B17298) (TMP) is a versatile, trifunctional alcohol widely utilized as a building block in the synthesis of a diverse array of chemical products. Its unique structure, featuring three primary hydroxyl groups, makes it a valuable intermediate in the production of polymers, coatings, and synthetic lubricants. In the realm of biomedical research and drug development, TMP and its derivatives are gaining attention for their role in creating biocompatible materials for applications such as controlled-release drug delivery systems and tissue engineering scaffolds.

  • CAS Number: 77-99-6

  • IUPAC Name: 2-Ethyl-2-(hydroxymethyl)propane-1,3-diol

Physicochemical and Toxicological Data

The following tables summarize key quantitative data for this compound, providing a ready reference for its physical, chemical, and toxicological properties.

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular Formula C₆H₁₄O₃
Molar Mass 134.17 g/mol
Appearance White, hygroscopic crystalline solid
Melting Point 58 °C
Boiling Point 289 °C
Density 1.084 g/mL
Flash Point 172 °C
Solubility in Water Highly soluble
Solubility in Organic Solvents Soluble in alcohol, partially soluble in acetone (B3395972) and ethyl acetate

Data sourced from multiple references.

Table 2: Toxicological Profile of this compound and a Key Derivative
ParameterValueSpeciesRoute
Acute Oral LD50 (TMP) > 2500 mg/kgRatOral
Skin Irritation (TMP) Non-irritatingRabbitDermal
Eye Irritation (TMP) Non-irritatingRabbitOcular
Dermal Sensitization (TMPTA) Not a sensitizerMouseDermal
Carcinogenicity (TMPTA) Evidence of carcinogenic activity in female mice (liver and uterine tumors) and potentially in male rats (mesothelioma).Mouse, RatDermal

Note: Much of the detailed toxicological data, particularly regarding chronic exposure and carcinogenicity, is available for this compound Triacrylate (TMPTA), a common derivative of TMP. These findings suggest that while TMP itself has low acute toxicity, its derivatives used in polymer applications warrant careful handling and assessment.

Synthesis and Experimental Protocols

The industrial production of this compound is a well-established two-step process. For laboratory and research applications, particularly in the development of novel materials, the esterification of TMP is a common and critical reaction.

Industrial Synthesis of this compound

The commercial synthesis of TMP involves an initial aldol (B89426) condensation of n-butyraldehyde with formaldehyde, followed by a Cannizzaro reaction. This process is highly efficient, with an annual production of approximately 200,000,000 kg.

Step 1: Aldol Condensation CH₃CH₂CH₂CHO + 2CH₂O → CH₃CH₂C(CH₂OH)₂CHO

Step 2: Cannizzaro Reaction CH₃CH₂C(CH₂OH)₂CHO + CH₂O + NaOH → CH₃CH₂C(CH₂OH)₃ + NaO₂CH

Experimental Protocol: Synthesis of this compound Triesters from Palm Kernel Fatty Acids

This protocol details the esterification of this compound with fatty acids, a common method for producing synthetic lubricants and base stocks for various formulations. This can be adapted for other fatty acids as required.

Materials:

  • Palm kernel free fatty acids (PKFFA)

  • This compound (TMP)

  • Toluene

  • Sulfuric acid (H₂SO₄, 98%)

  • n-Hexane

  • Hydrochloric acid (HCl, 6N)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Distilled water

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser with Dean-Stark trap

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and Dean-Stark trap, add 20 g of palm kernel free fatty acids, the appropriate amount of this compound to achieve a 4:1 molar ratio of fatty acid to TMP, and 80 mL of toluene.

  • Catalyst Addition and Reaction: While stirring, add 1% (w/w) of sulfuric acid to the mixture. Heat the reaction mixture to 150 °C and maintain this temperature for 5 hours. The water produced during the esterification will be collected in the Dean-Stark trap.

  • Work-up and Extraction: After 5 hours, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel. Add 200 mL of water and 100 mL of 6N HCl to the separatory funnel. Extract the ester product three times with 100 mL portions of n-hexane.

  • Washing and Drying: Combine the organic layers and wash with 50 mL of distilled water. Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Remove the n-hexane using a rotary evaporator to yield the this compound triester product.

  • Characterization: The final product can be characterized using techniques such as Fourier Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) spectroscopy, and Gas Chromatography (GC) to confirm its structure and purity.

Visualization of Processes and Workflows

The following diagrams, generated using the DOT language, illustrate key processes involving this compound.

Chemical Synthesis of this compound

G Industrial Synthesis of this compound A n-Butyraldehyde C Aldol Condensation A->C B Formaldehyde B->C D Intermediate Aldehyde (CH₃CH₂C(CH₂OH)₂CHO) C->D E Cannizzaro Reaction (with Formaldehyde and NaOH) D->E F This compound (CH₃CH₂C(CH₂OH)₃) E->F G Sodium Formate E->G

Caption: Industrial synthesis of this compound.

Experimental Workflow for TMP-based Hydrogel for Drug Delivery

G Workflow for TMP-based Hydrogel Drug Delivery System cluster_synthesis Hydrogel Synthesis cluster_characterization Characterization cluster_release In Vitro Studies A Monomers (e.g., HEMA, TMPT) D Polymerization A->D B Active Drug (e.g., Cetylpyridinium Chloride) B->D C Initiator C->D E TMP-based Hydrogel with Entrapped Drug D->E F Swelling Studies E->F G Mechanical Testing E->G H Drug Loading Efficiency E->H I FTIR / NMR Spectroscopy E->I J Drug Release Profiling E->J K Recharging Studies J->K L Antimicrobial Activity Assay J->L

Caption: Development of a TMP-based hydrogel for drug delivery.

Navigating the Polar Landscape: A Technical Guide to the Solubility of Trimethylolpropane

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the solubility of trimethylolpropane (B17298) (TMP) in a range of polar solvents. Aimed at researchers, scientists, and professionals in drug development and materials science, this document synthesizes available data to offer a clear understanding of TMP's behavior in key solvent systems. Through a detailed examination of its molecular structure and intermolecular forces, this guide explains the high solubility of TMP in polar environments, presents available quantitative data, outlines a robust experimental protocol for solubility determination, and provides a visual workflow for this process.

Core Principles: Understanding this compound's Affinity for Polar Solvents

This compound (CH₃CH₂C(CH₂OH)₃) is a trifunctional primary alcohol. Its molecular architecture is central to its solubility characteristics. The presence of three hydroxyl (-OH) groups makes TMP a highly polar molecule, capable of forming multiple hydrogen bonds. This inherent polarity dictates its high affinity for other polar solvents, adhering to the principle of "like dissolves like."

In aqueous solutions, the hydroxyl groups of TMP readily engage in hydrogen bonding with water molecules, leading to its high solubility.[1][2] Similarly, in polar protic solvents such as methanol (B129727) and ethanol, the dominant intermolecular forces are hydrogen bonding and dipole-dipole interactions, facilitating the dissolution of TMP. In polar aprotic solvents like acetone (B3395972), while hydrogen bonding with the solvent is not possible, the significant dipole moment of acetone allows for strong dipole-dipole interactions with the polar hydroxyl groups of TMP, resulting in good solubility.

Quantitative Solubility Data

While qualitative descriptions of this compound's solubility are abundant, precise quantitative data in scientific literature is less common. The following table summarizes the available quantitative and qualitative solubility information for TMP in key polar solvents.

SolventChemical FormulaTemperatureSolubility ( g/100g of Solvent)Reference
WaterH₂O20 °CMiscible[3]
WaterH₂ORoom Temperature> 10[4]
WaterH₂ONot Specified10[5]
MethanolCH₃OHNot SpecifiedSoluble[6][7][8]
EthanolC₂H₅OHNot SpecifiedSoluble[6][9]
AcetoneCH₃COCH₃Not SpecifiedSoluble[2][10]
Ethyl AcetateCH₃COOC₂H₅Not SpecifiedPartially Soluble[7][8]

It is important to note that "miscible" indicates that the solute and solvent are soluble in all proportions.[3] The term "soluble" is a qualitative description and does not provide a specific quantitative value. Further experimental investigation is warranted to establish precise solubility curves for this compound in these and other polar organic solvents at various temperatures.

Experimental Protocol: Determination of this compound Solubility

The following is a detailed methodology for the experimental determination of the solubility of this compound in a polar solvent using the isothermal saturation method followed by gravimetric analysis. This method is a reliable and widely used technique for generating accurate solubility data.

1. Materials and Equipment:

  • This compound (high purity)

  • Solvent of interest (e.g., water, methanol, ethanol, acetone)

  • Analytical balance (± 0.0001 g)

  • Isothermal shaker bath or magnetic stirrer with a hot plate

  • Temperature probe

  • Syringe filters (0.45 µm pore size, compatible with the solvent)

  • Glass vials with screw caps

  • Pipettes and volumetric flasks

  • Drying oven

  • Desiccator

2. Procedure:

  • Preparation of Saturated Solution: a. Add an excess amount of this compound to a known volume of the solvent in a sealed glass vial. The presence of undissolved solid is crucial to ensure that the solution is saturated. b. Place the vial in an isothermal shaker bath set to the desired temperature. c. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solution remains constant.

  • Sample Withdrawal and Filtration: a. Once equilibrium is achieved, allow the vial to rest in the isothermal bath for at least 2 hours to allow the excess solid to settle. b. Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation or further dissolution. c. Immediately filter the withdrawn sample through a syringe filter of the same temperature into a pre-weighed, clean, and dry vial. This step is critical to remove any undissolved microcrystals.

  • Gravimetric Analysis: a. Weigh the vial containing the filtered saturated solution to determine the total mass of the solution. b. Place the vial with the solution in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound (e.g., 60-80 °C). c. Dry the sample to a constant weight. d. After drying, place the vial in a desiccator to cool to room temperature before weighing. e. Record the final weight of the vial containing the dried this compound.

3. Data Calculation:

  • Mass of the solvent: (Mass of vial + solution) - (Mass of vial + dried TMP)

  • Mass of dissolved TMP: (Mass of vial + dried TMP) - (Mass of empty vial)

  • Solubility ( g/100g of solvent): (Mass of dissolved TMP / Mass of the solvent) x 100

Experimental Workflow

The following diagram illustrates the logical workflow for the determination of this compound solubility.

Solubility_Workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_calc Calculation A Add excess TMP to solvent B Equilibrate at constant temperature A->B Agitation C Settle excess solid B->C D Withdraw supernatant C->D E Filter sample D->E F Weigh filtered solution E->F G Evaporate solvent F->G H Weigh dried TMP G->H I Calculate solubility H->I

Caption: Logical workflow for determining TMP solubility.

This in-depth guide provides a foundational understanding of the solubility of this compound in polar solvents. For drug development and materials science applications, it is recommended that researchers generate precise solubility data for their specific solvent systems and temperature ranges using the outlined experimental protocol.

References

An In-depth Technical Guide to Trimethylolpropane Synthesis Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Chemical Professionals

This technical guide provides a comprehensive review of the core synthesis pathways for trimethylolpropane (B17298) (TMP), a vital polyol intermediate in the polymer and coatings industries. This document details the prevalent Cannizzaro reaction-based method and the alternative hydrogenation route, presenting quantitative data, experimental protocols, and visual pathway diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in chemical development.

Introduction to this compound

This compound (TMP), with the chemical formula CH₃CH₂C(CH₂OH)₃, is a colorless to white solid organic compound characterized by three primary hydroxyl groups.[1] This trifunctionality makes it a crucial building block in the synthesis of a wide array of products, including alkyd resins for paints and varnishes, polyurethanes, polyesters, synthetic lubricants, and plasticizers.[2][3] The global demand for TMP necessitates efficient and well-understood manufacturing processes. This guide will explore the two primary synthesis routes, providing detailed technical information for laboratory and industrial application.

The Cannizzaro Reaction Pathway

The most established and widely used industrial method for TMP synthesis is the base-catalyzed reaction of n-butyraldehyde with an excess of formaldehyde (B43269). This process occurs in two sequential reaction stages within a single reactor: an aldol (B89426) condensation followed by a crossed Cannizzaro reaction.[1][4][5]

Reaction Mechanism

The overall reaction can be summarized as follows:

  • Aldol Condensation: n-Butyraldehyde reacts with two equivalents of formaldehyde in the presence of a base to form the intermediate, 2,2-bis(hydroxymethyl)butanal.[1][5]

    • CH₃CH₂CH₂CHO + 2CH₂O → CH₃CH₂C(CH₂OH)₂CHO

  • Crossed Cannizzaro Reaction: The intermediate aldehyde, which lacks alpha-hydrogens, then undergoes a crossed Cannizzaro reaction with a third equivalent of formaldehyde. In this step, the intermediate is reduced to this compound, and formaldehyde is oxidized to formic acid, which is subsequently neutralized by the base to form a formate (B1220265) salt.[1][5]

    • CH₃CH₂C(CH₂OH)₂CHO + CH₂O + NaOH → CH₃CH₂C(CH₂OH)₃ + NaO₂CH

A visual representation of this pathway is provided below.

G n_butyraldehyde n-Butyraldehyde aldol_condensation Aldol Condensation n_butyraldehyde->aldol_condensation formaldehyde_1 Formaldehyde (2 eq.) formaldehyde_1->aldol_condensation base_catalyst Base Catalyst (e.g., NaOH, Ca(OH)₂) base_catalyst->aldol_condensation cannizzaro_reaction Crossed Cannizzaro Reaction base_catalyst->cannizzaro_reaction intermediate 2,2-bis(hydroxymethyl)butanal aldol_condensation->intermediate intermediate->cannizzaro_reaction formaldehyde_2 Formaldehyde (1 eq.) formaldehyde_2->cannizzaro_reaction tmp This compound cannizzaro_reaction->tmp formate_salt Formate Salt (e.g., Sodium Formate) cannizzaro_reaction->formate_salt

Figure 1: Cannizzaro Reaction Pathway for TMP Synthesis
Experimental Protocols and Process Parameters

The synthesis is typically carried out in an aqueous solution. Key process parameters that influence the yield and purity of TMP are summarized in the table below.

ParameterValue RangeNotes
Reactants n-Butyraldehyde, Formaldehyde (aqueous solution)An excess of formaldehyde is crucial for driving the reaction to completion.
Molar Ratio (Formaldehyde : n-Butyraldehyde) 3.0 - 8.0 : 1A common industrial ratio is around 3-5 moles of formaldehyde per mole of n-butyraldehyde.[6][7]
Catalyst Sodium Hydroxide (B78521) (NaOH), Calcium Hydroxide (Ca(OH)₂), Basic Ionic LiquidsThe choice of catalyst affects reaction rate and by-product formation. Calcium hydroxide is frequently used in industrial processes.[3][5][8]
Catalyst Loading 1.0 - 2.0 moles per mole of n-butyraldehydeStoichiometric or slight excess of base is typically used.[7]
Reaction Temperature 20 - 120 °CA common range is 40-70 °C.[5][6]
Reaction Time 0.2 - 3 hoursThe reaction is generally completed within a few hours.[9]
Pressure Reduced, atmospheric, or elevated pressureThe reaction can be carried out under various pressure conditions.[5]
Yield ~90%The yield is typically high under optimized conditions.[5]

Detailed Experimental Protocol (Example using NaOH):

  • Reaction Setup: A reactor equipped with a stirrer, temperature control, and addition funnels is charged with an aqueous solution of formaldehyde.

  • Reactant Addition: n-Butyraldehyde and a concentrated aqueous solution of sodium hydroxide are added simultaneously and continuously to the formaldehyde solution over a period of 70-120 minutes.[6]

  • Reaction Conditions: The reaction temperature is maintained at approximately 45-55 °C.[6][10]

  • Reaction Monitoring: The reaction progress can be monitored by analyzing the consumption of n-butyraldehyde using gas chromatography.

  • Neutralization: After the reaction is complete, the mixture is neutralized with an acid, such as formic acid, to a pH of 5-6.[11] This step is important to prevent degradation during the subsequent purification steps.

  • Purification:

    • Formaldehyde Stripping: Excess formaldehyde is removed by distillation.[11]

    • Water Removal: Water is removed by evaporation, often under vacuum.[11]

    • Extraction: The crude TMP is extracted from the aqueous salt solution using a solvent like 2-ethylhexanol.[6]

    • Distillation: The final purification of TMP is achieved by vacuum distillation.[11] A two-stage distillation, first under acidic and then under alkaline conditions, can yield a purer, less odorous product.[11]

The Hydrogenation Pathway

An alternative, cleaner technology for TMP synthesis involves a two-step process: an initial aldol condensation followed by the hydrogenation of the intermediate. This pathway avoids the formation of formate salts as a by-product.[12]

Reaction Mechanism
  • Aldol Condensation: Similar to the Cannizzaro route, n-butyraldehyde and formaldehyde undergo an aldol condensation. However, in this case, a tertiary amine is often used as a catalyst, and the reaction is controlled to favor the formation of 2,2-dimethylolbutyraldehyde.[13]

    • CH₃CH₂CH₂CHO + 2CH₂O --(tertiary amine)--> CH₃CH₂C(CH₂OH)₂CHO

  • Hydrogenation: The resulting 2,2-dimethylolbutyraldehyde is then hydrogenated to this compound using a suitable catalyst.[2]

    • CH₃CH₂C(CH₂OH)₂CHO + H₂ --(catalyst)--> CH₃CH₂C(CH₂OH)₃

Below is a diagram illustrating the hydrogenation pathway.

G n_butyraldehyde n-Butyraldehyde aldol_condensation Aldol Condensation n_butyraldehyde->aldol_condensation formaldehyde Formaldehyde (2 eq.) formaldehyde->aldol_condensation tertiary_amine Tertiary Amine Catalyst tertiary_amine->aldol_condensation intermediate 2,2-dimethylolbutyraldehyde aldol_condensation->intermediate hydrogenation Hydrogenation intermediate->hydrogenation hydrogen Hydrogen (H₂) hydrogen->hydrogenation hydrogenation_catalyst Hydrogenation Catalyst (e.g., Ni, Cu/Cr) hydrogenation_catalyst->hydrogenation tmp This compound hydrogenation->tmp

Figure 2: Hydrogenation Pathway for TMP Synthesis
Experimental Protocols and Process Parameters

This route is considered a more environmentally friendly process due to the absence of salt by-products.

ParameterValue RangeNotes
Aldol Condensation Catalyst Tertiary AmineCatalytic amounts are used.[13]
Hydrogenation Catalyst Nickel (Ni), Copper/Chromium (Cu/Cr), Mixed Metal OxidesCatalyst selection is critical for high yield and purity.[2][12]
Hydrogenation Temperature 80 - 140 °C[2]
Hydrogenation Pressure 3 - 10 MPa (30 - 100 bar)[2]
Yield HighThis process can achieve high yields of TMP.

Detailed Experimental Protocol (General Overview):

  • Aldol Condensation: n-Butyraldehyde is reacted with formaldehyde in the presence of a catalytic amount of a tertiary amine. The reaction conditions are controlled to maximize the yield of 2,2-dimethylolbutyraldehyde.

  • Intermediate Separation: The reaction mixture containing the intermediate is typically purified to remove unreacted starting materials and the catalyst.

  • Hydrogenation: The purified 2,2-dimethylolbutyraldehyde is then subjected to catalytic hydrogenation in a suitable reactor.

  • Catalyst: The catalyst can be a fixed-bed or slurry type. A patent describes a two-stage hydrogenation process with different catalyst compositions in each stage for improved efficiency.[12]

  • Purification: The final product is purified by distillation to remove any by-products and achieve high-purity this compound.[13]

Comparison of Synthesis Pathways

FeatureCannizzaro Reaction PathwayHydrogenation Pathway
Primary Reactants n-Butyraldehyde, Formaldehyden-Butyraldehyde, Formaldehyde, Hydrogen
Catalysts Stoichiometric strong bases (e.g., NaOH, Ca(OH)₂)Catalytic tertiary amine (aldol), Metal catalyst (hydrogenation)
Key By-products Formate salts (e.g., sodium formate, calcium formate)Minimal, mainly water and small amounts of organic impurities
Environmental Impact Generation of salt waste, which requires disposal or treatment.Considered a "greener" or "cleaner" technology due to the absence of salt by-products.
Process Complexity Single-pot reaction for the main synthesis, but purification can be complex due to salt removal.Two distinct reaction steps (aldol and hydrogenation), which may require separate reactors and intermediate purification.
Industrial Adoption The most common and well-established industrial method.A more modern approach adopted by some manufacturers for its environmental benefits.[12]

Conclusion

The synthesis of this compound is predominantly achieved through the robust and high-yielding Cannizzaro reaction pathway, which is a mature and widely implemented industrial process. However, the inherent production of formate salt by-products presents environmental challenges. The alternative hydrogenation pathway offers a cleaner production route by avoiding salt formation, aligning with the principles of green chemistry. The choice between these pathways depends on a variety of factors, including existing infrastructure, capital investment for new technologies, and increasingly, environmental regulations. This guide has provided a detailed technical overview of both methods to aid researchers and professionals in understanding and potentially optimizing the synthesis of this crucial chemical intermediate.

References

The Genesis of High-Performance Lubricants: An In-depth Technical Guide to Early Research on Trimethylolpropane Polyol Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational research and core principles of trimethylolpropane (B17298) (TMP) polyol esters, a class of synthetic lubricants that emerged from the demanding technological advancements of the mid-20th century. While detailed experimental data from the earliest period of discovery (circa 1930s-1960s) is not extensively available in the public domain, this paper reconstructs the scientific and technical narrative by examining foundational concepts and illustrating them with methodologies and data from subsequent research that built upon this early work.

Historical Context: A Legacy Forged in Aviation

The genesis of polyol ester lubricants is intrinsically linked to the rapid development of the aviation industry in the 1930s and 1940s.[1] As aircraft pushed the boundaries of altitude and speed, the operational demands on lubricants intensified, exposing the limitations of conventional mineral oils. The primary drivers for the development of synthetic alternatives were the need for reliable performance across a wide temperature range, from cold starts in freezing conditions to the high temperatures generated by powerful engines.

German scientists, notably Dr. Heinrich Zorn, were at the forefront of this research, laying the theoretical groundwork for modern ester-based lubricants.[1] The initial focus was on diesters, which demonstrated superior low-temperature properties. However, the quest for even greater thermal and oxidative stability led to the exploration of neopentyl polyol esters, including those derived from this compound. These molecules, with their unique branched structure, offered a significant leap in performance, paving the way for their use in jet turbine engines and other high-performance applications.[2][3]

The Core Chemistry of this compound Esters

This compound (CH₃CH₂C(CH₂OH)₃) is a trihydric alcohol, meaning it possesses three hydroxyl (-OH) functional groups. This trifunctionality is the cornerstone of the exceptional properties of its corresponding esters. The synthesis of TMP esters typically involves the reaction of TMP with carboxylic acids (fatty acids). The resulting tri-ester molecules have a compact, branched structure that imparts a unique combination of desirable lubricant properties.[2]

The key advantages stemming from this molecular architecture include:

  • Excellent Thermal and Oxidative Stability: The neopentyl structure of TMP, with no hydrogen atoms on the beta-carbon, significantly enhances its resistance to thermal breakdown at high temperatures.[2]

  • Superior Low-Temperature Performance: The branched nature of TMP esters disrupts the formation of crystalline structures at low temperatures, resulting in low pour points and good fluidity in cold environments.[2]

  • High Viscosity Index (VI): TMP esters exhibit a relatively stable viscosity across a broad temperature range, ensuring consistent lubrication under varying operating conditions.[2]

  • Inherent Lubricity and Film Strength: The polar ester groups adhere to metal surfaces, forming a strong lubricating film that effectively reduces friction and wear.[2]

Synthesis of this compound Esters: Experimental Protocols

The synthesis of this compound esters is primarily achieved through two main routes: direct esterification of this compound with fatty acids and transesterification with fatty acid methyl esters (FAMEs).

Direct Esterification

This is a common method where this compound is reacted directly with fatty acids in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The water produced during the reaction is continuously removed to drive the equilibrium towards the formation of the ester.

A representative experimental protocol for the direct esterification of this compound with oleic acid is as follows: [4]

  • Reactant Charging: A three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a Dean-Stark apparatus is charged with this compound (TMP) and oleic acid. A common molar ratio of fatty acid to TMP is 4:1 to ensure complete esterification.[5]

  • Solvent Addition: Toluene is added to the flask to act as an azeotropic agent, facilitating the removal of water.[4]

  • Catalyst Introduction: An acid catalyst, such as 1.5% (w/w) sulfuric acid, is added to the reaction mixture.[4]

  • Reaction Conditions: The mixture is heated to a temperature of approximately 150°C and stirred continuously for a period of 3 to 5 hours.[4][5] The water generated is collected in the Dean-Stark trap.

  • Product Isolation and Purification:

    • After the reaction is complete, the mixture is cooled.

    • The product is extracted using a suitable solvent like ethyl acetate.

    • The organic layer is washed with a sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with a brine solution.

    • The washed organic layer is dried over anhydrous sodium sulfate.

    • The solvent is removed under reduced pressure using a rotary evaporator to yield the this compound ester.

Transesterification

In this method, this compound is reacted with fatty acid methyl esters (FAMEs) in the presence of a base catalyst, such as sodium methoxide (B1231860) or potassium hydroxide. This process is often favored when starting from vegetable oils, which are first converted to FAMEs.

A typical experimental protocol for the transesterification of this compound with FAMEs is as follows:

  • Reactant and Catalyst Preparation: The required amounts of FAMEs and this compound are added to a reaction vessel. The base catalyst (e.g., 1% w/w potassium hydroxide) is dissolved in methanol.[6]

  • Reaction Execution: The methanol-catalyst mixture is added to the FAME and TMP mixture. The reaction is carried out at a temperature of around 60°C with continuous stirring for approximately 1.5 hours.[6]

  • Product Separation and Purification:

    • After the reaction, the mixture is allowed to settle, and the lower glycerol (B35011) layer (if formed) is separated.

    • The upper ester layer is washed with warm water to remove any residual catalyst and soaps.

    • The washed ester is then dried under vacuum to remove any moisture.

Quantitative Data on Synthesis and Properties

The following tables summarize representative quantitative data from the synthesis and characterization of this compound esters, primarily from modern studies that reflect the outcomes of established synthesis principles.

Table 1: Representative Reaction Conditions for this compound Ester Synthesis

ParameterDirect EsterificationTransesterification
Fatty Acid/Ester Source Oleic Acid[4]Palm Kernel Oil Methyl Esters[5]
Molar Ratio (Acid/Ester:TMP) 4:1[5]3.9:1
Catalyst Sulfuric Acid[4][5]Sodium Methoxide
Catalyst Loading 1-2% (w/w)[5]0.9% (w/w)
Temperature 150°C[4][5]130°C
Reaction Time 3-5 hours[4][5]1 hour
Pressure Atmospheric20 mbar
Yield ~55-68%[5]>95% (triester content)

Table 2: Physicochemical Properties of this compound Esters

PropertyMethodTMP Ester from Palm Kernel Oil[5]TMP Ester from Jatropha Oil
Kinematic Viscosity @ 40°C (cSt) ASTM D44539.7 - 49.7-
Kinematic Viscosity @ 100°C (cSt) ASTM D445--
Viscosity Index ASTM D2270157-
Pour Point (°C) ASTM D973-30
Flash Point (°C) ASTM D92>300>300
Acid Value (mg KOH/g) AOCS Te 1a-64--
Saponification Value (mg KOH/g) AOCS Tl 1a-64219-
Iodine Value (g I₂/100g) AOCS Tg 1-6416-

Visualizing the Synthesis and Logic

Experimental Workflow for Direct Esterification

The following diagram illustrates the typical workflow for the synthesis of this compound esters via direct esterification.

G Direct Esterification Workflow for this compound Esters cluster_reactants Reactant Preparation cluster_reaction Esterification Reaction cluster_purification Product Purification TMP This compound (TMP) Reactor Reaction Vessel (3-necked flask with Dean-Stark trap) TMP->Reactor FA Fatty Acids FA->Reactor Solvent Azeotropic Solvent (e.g., Toluene) Solvent->Reactor Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reactor Heating Heating and Stirring (e.g., 150°C, 3-5 hours) Reactor->Heating Extraction Solvent Extraction Heating->Extraction Reaction Mixture Washing Washing (Neutralization and Brine) Extraction->Washing Drying Drying over Anhydrous Na₂SO₄ Washing->Drying Evaporation Solvent Removal (Rotary Evaporator) Drying->Evaporation FinalProduct Purified this compound Ester Evaporation->FinalProduct

Caption: A flowchart illustrating the key stages in the synthesis of this compound esters via direct esterification.

Logical Relationship of Structure to Properties

This diagram outlines the logical progression from the molecular structure of this compound esters to their key performance characteristics as lubricants.

G Structure-Property Relationship of TMP Esters cluster_performance Key Lubricant Properties Structure Molecular Structure of TMP Ester Trifunctional Alcohol (TMP) Core Neopentyl Structure (No β-Hydrogens) Branched, Compact Shape Polar Ester Groups ThermalStability High Thermal and Oxidative Stability Structure:f1->ThermalStability LowTemp Excellent Low-Temperature Performance (Low Pour Point) Structure:f2->LowTemp Viscosity High Viscosity Index Structure:f2->Viscosity Lubricity Good Lubricity and Film Strength Structure:f3->Lubricity

Caption: The relationship between the molecular structure of TMP esters and their resulting lubricant properties.

Conclusion

The early research into this compound polyol esters, driven by the stringent requirements of the aerospace industry, laid the foundation for a class of high-performance synthetic lubricants that remain critical in numerous applications today. While specific quantitative data from the pioneering era is sparse, the fundamental principles of their synthesis and the relationship between their unique molecular structure and exceptional properties are well-understood and continue to be built upon. The methodologies and data presented, though largely from more recent studies, serve to illustrate the enduring legacy of this early research. The combination of high thermal stability, excellent low-temperature fluidity, and inherent lubricity ensures that this compound esters will continue to be a subject of interest and a vital component in the formulation of advanced lubricants for demanding applications.

References

Trimethylolpropane: A Trifunctional Building Block for Advanced Polymer Architectures

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Trimethylolpropane (B17298) (TMP), a triol with the chemical formula CH₃CH₂C(CH₂OH)₃, is a pivotal building block in polymer science, prized for its trifunctional nature which enables the creation of branched and crosslinked polymer networks.[1] Its three primary hydroxyl groups offer multiple reactive sites for polymerization, making it a versatile ingredient in the synthesis of a wide array of polymers, including polyesters, polyurethanes, alkyd resins, and acrylates.[1] The incorporation of TMP into a polymer backbone significantly influences its mechanical, thermal, and chemical properties, leading to materials with enhanced durability, hardness, and resistance to environmental factors.[1] This guide provides a comprehensive overview of the use of this compound in polymer synthesis, complete with detailed experimental protocols, quantitative data, and process visualizations.

Core Properties of this compound

TMP is a white, crystalline solid at room temperature, highly soluble in water and alcohols.[1] Its symmetric, star-shaped structure contributes to its high reactivity in polymerization processes.[1]

PropertyValue
CAS Number77-99-6
Molecular Weight134.17 g/mol
Hydroxyl Value~1250 mg KOH/g
Melting Point58-60 °C
Boiling Point295 °C

Synthesis of this compound-Based Polymers: Experimental Protocols

The trifunctionality of TMP is leveraged in various polymerization techniques to produce polymers with tailored properties. Below are representative experimental protocols for the synthesis of common TMP-based polymers.

Synthesis of a Hyperbranched Polyester (B1180765)

This protocol describes the synthesis of a hyperbranched polyester via melt polycondensation of isophthalic acid (a diacid, A₂) and this compound (a triol, B₃).[2]

Materials:

  • Isophthalic Acid (IPA)

  • This compound (TMP)

  • p-Toluenesulfonic acid (p-TSA) as a catalyst

  • Nitrogen gas supply

Equipment:

  • A 250 mL four-necked, round-bottomed flask

  • Mechanical stirrer

  • Thermometer

  • Condenser with a drying tube

  • Constant-temperature oil bath

Procedure:

  • Charge the reaction flask with the desired molar ratio of isophthalic acid and this compound (e.g., A₂/B₃ ratios of 1, 0.9, or 0.6 have been reported).[2]

  • Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.5 wt% of the total monomer weight).[3][4]

  • Equip the flask with a mechanical stirrer, thermometer, condenser, and a nitrogen inlet.

  • Purge the system with nitrogen gas for 10 minutes to eliminate residual moisture and maintain an inert atmosphere.[2]

  • Heat the reaction mixture in an oil bath to 140-160°C with continuous stirring.[2]

  • Maintain the reaction at this temperature, allowing the water produced during esterification to be removed through the condenser.

  • Monitor the reaction progress by periodically measuring the acid value of the mixture.

  • Continue the reaction until the desired molecular weight or degree of conversion is achieved.

  • Cool the resulting hyperbranched polyester to room temperature for subsequent characterization.

Synthesis of a Polyurethane Elastomer

This protocol outlines the preparation of a polyurethane elastomer using a TMP-based polyol, a diisocyanate, and a chain extender. The TMP acts as a crosslinking agent to enhance the mechanical properties of the elastomer.[5]

Materials:

  • This compound (TMP)

  • Poly(propylene glycol) (PPG) or other suitable diol

  • Toluene (B28343) diisocyanate (TDI) or other suitable diisocyanate

  • 1,4-Butanediol (BDO) as a chain extender

  • Dibutyltin dilaurate (DBTDL) as a catalyst

Equipment:

  • Three-necked flask with a mechanical stirrer, dropping funnel, and nitrogen inlet

  • Heating mantle with temperature control

Procedure:

  • Prepolymer Synthesis:

    • Dry the polyol (a mixture of PPG and TMP) and BDO under vacuum at 80°C for 2 hours to remove moisture.

    • In the reaction flask, add the dried polyol mixture and heat to 60°C under a nitrogen atmosphere with stirring.

    • Slowly add the diisocyanate to the polyol mixture through the dropping funnel over a period of 1-2 hours, maintaining the temperature at 60-70°C.

    • After the addition is complete, add a catalytic amount of DBTDL and continue the reaction at 80°C for 2-3 hours to form the NCO-terminated prepolymer.

  • Chain Extension and Curing:

    • Cool the prepolymer to 60°C.

    • Add the stoichiometric amount of the chain extender (BDO) to the prepolymer with vigorous stirring.

    • Pour the mixture into a preheated mold and cure at 100-110°C for 12-24 hours.

    • Post-cure the resulting polyurethane elastomer at room temperature for 7 days before characterization.

Synthesis of this compound Triacrylate (TMPTA)

TMPTA is a trifunctional monomer widely used in radiation-curable coatings and inks. This protocol describes its synthesis via direct esterification of TMP with acrylic acid.[6][7]

Materials:

  • This compound (TMP)

  • Acrylic Acid (AA)

  • An acidic catalyst (e.g., Amberlite™ IR-120 (H+) resin, p-toluenesulfonic acid, or sulfuric acid)[6][8]

  • A polymerization inhibitor (e.g., hydroquinone (B1673460) or MEHQ)[6]

  • A water-carrying agent (e.g., toluene or cyclohexane)[7]

  • Air or nitrogen supply

Equipment:

  • Reaction flask equipped with a mechanical stirrer, thermometer, Dean-Stark trap with a condenser, and an air/nitrogen inlet.

  • Heating mantle.

Procedure:

  • Charge the reactor with this compound, acrylic acid (a molar excess of acrylic acid is typically used, e.g., a 6:1 AA:TMP molar ratio), the acidic catalyst (e.g., 10% w/w of total reactants), the polymerization inhibitor, and the water-carrying agent.[6]

  • Bubble air through the reaction mixture (e.g., at 6 ± 1 Nl/h) to aid in water removal and inhibit premature polymerization of acrylic acid.[6]

  • Heat the mixture to reflux (around 120°C) with vigorous stirring.[6] Water formed during the esterification is removed azeotropically using the Dean-Stark trap.

  • Monitor the reaction by tracking the amount of water collected. The reaction is typically complete within 4-6 hours.[6][7]

  • After the reaction, cool the mixture.

  • Purification:

    • Remove the catalyst by filtration.

    • Wash the organic phase with a dilute aqueous solution of sodium hydroxide (B78521) to remove the inhibitor and any remaining acidic catalyst, followed by washing with water until neutral.

    • Remove the excess acrylic acid and the solvent by vacuum distillation to obtain the purified TMPTA product.[6]

Quantitative Data on TMP-Based Polymers

The inclusion of TMP as a building block has a quantifiable impact on the properties of the resulting polymers. The following tables summarize key data from various studies.

Table 1: Properties of Hyperbranched Polyesters based on Isophthalic Acid and TMP[3]
A₂/B₃ Mole RatioWeight-Average Molecular Weight (Mw)Inherent Viscosity (dL/g)Glass Transition Temperature (Tg) (°C)
1.070140.1764
0.978520.2578
0.683060.3486
Table 2: Mechanical Properties of Polypropylene (PP)/Cellulose Biocomposites with TMPTA[10][11]
TMPTA Content (wt%)Tensile Strength (MPa)Flexural Modulus (GPa)Notched Impact Strength (kJ/m²)
028.52.13.8
2.032.02.44.5
4.030.02.34.2
7.027.52.24.0
Table 3: Properties of Waterborne Polyurethane (WPU) with Varying TMP Content[12]
TMP Content (wt%)Mean Particle Size (nm)Gloss at 60°Visible Light Transmittance (%)
0.51208590
1.01507080
1.51805570
2.02204060

Visualizations of TMP in Polymer Chemistry

The following diagrams, generated using the DOT language, illustrate key concepts related to the use of this compound in polymer synthesis.

TMP_Structure C_backbone CH₃-CH₂-C CH2OH_top -CH₂OH C_backbone->CH2OH_top CH2OH_mid -CH₂OH C_backbone->CH2OH_mid CH2OH_bottom -CH₂OH C_backbone->CH2OH_bottom

Caption: Chemical Structure of this compound (TMP).

Polyester_Formation TMP This compound (TMP) HO- HO- HO- Diacid1 Dicarboxylic Acid -COOH -COOH TMP:f0->Diacid1:p0 + Diacid2 Dicarboxylic Acid -COOH -COOH TMP:f1->Diacid2:p0 + Diacid3 Dicarboxylic Acid -COOH -COOH TMP:f2->Diacid3:p0 + Polymer Crosslinked Polyester Network Diacid1->Polymer Diacid2->Polymer Diacid3->Polymer

Caption: TMP as a crosslinking agent in polyester synthesis.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Reactants Charge Reactants & Catalyst Reaction Polymerization under N₂ (e.g., 140-160°C) Reactants->Reaction Purification Purification (e.g., Vacuum Distillation) Reaction->Purification GPC Molecular Weight (GPC) Purification->GPC DSC_TGA Thermal Analysis (DSC/TGA) Purification->DSC_TGA Mechanical Mechanical Testing Purification->Mechanical Spectroscopy Structural Analysis (FTIR, NMR) Purification->Spectroscopy

Caption: Workflow for TMP-based polymer synthesis and characterization.

References

Bio-based Production of Trimethylolpropane from Renewable Resources: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylolpropane (B17298) (TMP) is a versatile polyol alcohol with wide applications in the polymer industry for the synthesis of alkyd resins, polyurethanes, and synthetic lubricants. Conventionally, TMP is produced from petroleum-derived n-butyraldehyde and formaldehyde (B43269). This guide provides a comprehensive overview of the emerging bio-based production route for TMP, which leverages renewable feedstocks. The core of this sustainable approach is a hybrid chemo-enzymatic process. It begins with the microbial fermentation of sugars to produce n-butyraldehyde and the enzymatic conversion of biomethanol to formaldehyde. These bio-derived aldehydes are then chemically condensed to yield this compound. This document details the metabolic engineering strategies, fermentation and enzymatic reaction protocols, analytical methods for quantification, and downstream purification processes.

Introduction

The increasing demand for sustainable and environmentally friendly chemical production processes has driven research into bio-based alternatives for petroleum-derived platform chemicals. This compound (CH₃CH₂C(CH₂OH)₃), a triol of significant industrial importance, is a prime candidate for such a transition. The conventional chemical synthesis of TMP involves the base-catalyzed condensation of n-butyraldehyde and formaldehyde, both of which are traditionally sourced from fossil fuels.[1][2][3]

This technical guide focuses on a promising hybrid bio-based route to TMP. This process integrates two key biotechnological steps for the synthesis of the aldehyde precursors, followed by a well-established chemical condensation step. Specifically, this guide will cover:

  • Bio-n-butyraldehyde production: Metabolic engineering of Escherichia coli to produce n-butyraldehyde from glucose.

  • Bio-formaldehyde production: Enzymatic oxidation of biomethanol to formaldehyde.

  • Chemical Synthesis: The final condensation of the bio-derived aldehydes to form TMP.

This document provides detailed methodologies, quantitative data, and process workflows to serve as a valuable resource for researchers in the field of metabolic engineering and sustainable chemistry.

Bio-based Production of Precursors

The bio-based synthesis of TMP relies on the efficient and separate production of its two key precursors: n-butyraldehyde and formaldehyde.

Microbial Production of n-Butyraldehyde from Glucose

The production of n-butyraldehyde from renewable feedstocks like glucose has been successfully demonstrated in metabolically engineered Escherichia coli.[4] The strategy involves introducing a modified Clostridium CoA-dependent n-butanol production pathway and knocking out competing native pathways.

The engineered pathway for n-butyraldehyde biosynthesis from glucose involves the overexpression of a series of enzymes that convert acetyl-CoA, a central metabolite derived from glucose, into n-butyraldehyde. To prevent the reduction of the desired aldehyde product to n-butanol, native alcohol dehydrogenases are knocked out.

n_butyraldehyde_pathway Glucose Glucose Acetyl_CoA Acetyl_CoA Glucose->Acetyl_CoA Glycolysis Acetoacetyl_CoA Acetoacetyl_CoA Acetyl_CoA->Acetoacetyl_CoA AtoB Hydroxybutyryl_CoA Hydroxybutyryl_CoA Acetoacetyl_CoA->Hydroxybutyryl_CoA Hbd Crotonyl_CoA Crotonyl_CoA Hydroxybutyryl_CoA->Crotonyl_CoA Crt Butyryl_CoA Butyryl_CoA Crotonyl_CoA->Butyryl_CoA Ter n_Butyraldehyde n_Butyraldehyde Butyryl_CoA->n_Butyraldehyde Aldh n_Butanol n_Butanol n_Butyraldehyde->n_Butanol Native ADHs (Knocked Out)

Engineered metabolic pathway for n-butyraldehyde production in E. coli.

The following table summarizes the reported production metrics for bio-n-butyraldehyde in engineered E. coli.

StrainFeedstockTiter (g/L)Yield (g/g)Productivity (g/L/h)Reference
Engineered E. coliGlucose0.63--[4]
Engineered E. coliGlucose1.6--[4]

Strain Construction:

  • Host Strain: E. coli K-12 strains are commonly used as the parent strain for genetic modifications.

  • Gene Knockouts: Sequential gene knockouts of native alcohol dehydrogenases (e.g., adhE, yqhD) are performed using methods like λ-Red recombineering to prevent the conversion of n-butyraldehyde to n-butanol.

  • Pathway Introduction: The genes for the n-butyraldehyde pathway (atoB, hbd, crt, ter, aldh) from Clostridium species are cloned into expression plasmids under the control of suitable promoters.

  • Transformation: The engineered plasmids are transformed into the knockout strain.

Fed-Batch Fermentation:

  • Seed Culture: A single colony of the engineered strain is inoculated into LB medium with appropriate antibiotics and grown overnight at 37°C.

  • Bioreactor Culture: A 1 L bioreactor containing a defined minimal medium supplemented with glucose is inoculated with the seed culture.

  • Growth Phase: The culture is grown at 37°C with aeration and agitation to maintain a dissolved oxygen level above 20%. The pH is controlled at 7.0 using NH₄OH.

  • Production Phase: Once the initial glucose is depleted (indicated by a sharp increase in dissolved oxygen), a feeding solution containing concentrated glucose is fed into the bioreactor at a controlled rate to maintain a low glucose concentration.

  • In Situ Product Removal: To mitigate the toxicity of n-butyraldehyde, an organic solvent overlay (e.g., oleyl alcohol) can be added to the bioreactor for in situ extraction.[4]

  • Sampling and Analysis: Samples are taken periodically to measure cell density (OD₆₀₀), glucose concentration, and n-butyraldehyde titer.

Enzymatic Production of Formaldehyde from Biomethanol

Bio-formaldehyde can be produced through the enzymatic oxidation of biomethanol using alcohol oxidase (AOX) from methylotrophic yeasts like Pichia pastoris or Hansenula polymorpha.[1][5]

The reaction catalyzed by alcohol oxidase is as follows:

CH₃OH + O₂ → HCHO + H₂O₂

formaldehyde_production cluster_reaction Alcohol Oxidase Methanol (B129727) Methanol Methanol->a Oxygen Oxygen Oxygen->a Formaldehyde Formaldehyde Hydrogen_Peroxide Hydrogen_Peroxide b->Formaldehyde b->Hydrogen_Peroxide

Enzymatic conversion of methanol to formaldehyde.

The following table summarizes the reported production metrics for bio-formaldehyde.

BiocatalystSubstrateConcentration (g/L)Conversion (%)Selectivity (%)Reference
Alcohol oxidase (P. pastoris)Biomethanol5.552100[1]
  • Enzyme Source: Commercially available alcohol oxidase from Pichia pastoris can be used.

  • Reaction Setup: The reaction is carried out in a buffered aqueous solution (e.g., phosphate (B84403) buffer, pH 7.5) in a stirred-tank reactor.

  • Reaction Conditions: The reaction is typically performed at a controlled temperature (e.g., 30°C) with continuous aeration to provide oxygen.

  • Substrate Addition: Biomethanol is added to the reaction mixture.

  • Reaction Monitoring: The concentration of formaldehyde is monitored over time using HPLC.

  • Enzyme Immobilization: For continuous processes and enzyme recycling, the alcohol oxidase can be immobilized on a solid support.

Chemical Synthesis of this compound

The final step in the bio-based production of TMP is the chemical condensation of the bio-derived n-butyraldehyde and formaldehyde. This is a well-established industrial process involving an aldol (B89426) condensation followed by a Cannizzaro reaction.[1][3]

Reaction Chemistry

The overall reaction is as follows:

CH₃CH₂CH₂CHO + 3HCHO + NaOH → CH₃CH₂C(CH₂OH)₃ + HCOONa

tmp_synthesis cluster_aldol Aldol Condensation cluster_cannizzaro Cannizzaro Reaction n_Butyraldehyde n_Butyraldehyde Intermediate 2,2-bis(hydroxymethyl) butanal n_Butyraldehyde->Intermediate Formaldehyde Formaldehyde Formaldehyde->Intermediate This compound This compound Formaldehyde->this compound Sodium_Formate Sodium_Formate Formaldehyde->Sodium_Formate NaOH NaOH NaOH->this compound NaOH->Sodium_Formate Intermediate->this compound Intermediate->Sodium_Formate

Chemical synthesis of this compound.
Experimental Protocol

  • Reaction Setup: The reaction is performed in a jacketed glass reactor equipped with a stirrer, a dropping funnel, and a temperature controller.

  • Reactant Charging: Bio-n-butyraldehyde and bio-formaldehyde are charged into the reactor. A molar excess of formaldehyde is typically used.

  • Catalyst Addition: An aqueous solution of a base, such as sodium hydroxide (B78521) or calcium hydroxide, is added dropwise to the reactor while maintaining the temperature at around 20-30°C.[1][3]

  • Reaction: The reaction mixture is stirred for a specified period (e.g., 1-2 hours) to complete the reaction.

  • Neutralization: The reaction is quenched by adding an acid (e.g., formic acid) to neutralize the excess base.

  • Product Analysis: The concentration of TMP in the reaction mixture is determined by GC-FID.

Analytical Methods

Accurate quantification of substrates, intermediates, and products is crucial for process monitoring and optimization.

Quantification of n-Butyraldehyde
  • Method: Gas Chromatography with Flame Ionization Detection (GC-FID)

  • Column: A non-polar capillary column (e.g., DB-1 or equivalent).

  • Oven Program: Start at 40°C, ramp to 250°C.

  • Injector and Detector Temperature: 250°C.

  • Sample Preparation: The fermentation broth is centrifuged, and the supernatant is extracted with an organic solvent (e.g., ethyl acetate) containing an internal standard.

Quantification of Formaldehyde
  • Method: High-Performance Liquid Chromatography (HPLC) with UV detection after derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH).

  • Column: A C18 reversed-phase column.

  • Mobile Phase: Acetonitrile and water gradient.

  • Detection: UV at 360 nm.

  • Sample Preparation: The sample is reacted with an acidic solution of DNPH to form the corresponding hydrazone, which is then extracted and analyzed.

Quantification of this compound
  • Method: Gas Chromatography with Flame Ionization Detection (GC-FID).

  • Column: A polar capillary column (e.g., DB-WAX or equivalent).

  • Oven Program: Start at 100°C, ramp to 240°C.

  • Injector and Detector Temperature: 250°C.

  • Sample Preparation: The reaction mixture is diluted with a suitable solvent and an internal standard is added.

Downstream Processing and Purification

The purification of TMP from the reaction mixture involves several steps to remove unreacted starting materials, catalyst salts, and byproducts.

purification_workflow Reaction_Mixture Crude Reaction Mixture Solvent_Extraction Solvent Extraction Reaction_Mixture->Solvent_Extraction Evaporation Solvent Evaporation Solvent_Extraction->Evaporation Distillation_1 First Stage Distillation (Light Ends Removal) Evaporation->Distillation_1 Distillation_2 Second Stage Distillation (TMP Purification) Distillation_1->Distillation_2 Crystallization Crystallization/Flaking Distillation_2->Crystallization Pure_TMP Pure this compound Crystallization->Pure_TMP

Purification workflow for bio-based this compound.
Experimental Protocol for Purification

  • Solvent Extraction: The neutralized reaction mixture is extracted with an organic solvent (e.g., ethyl acetate) to separate the TMP from the aqueous salt solution.[3]

  • Solvent Removal: The organic phase is then subjected to evaporation to remove the extraction solvent.

  • Two-Stage Distillation:

    • First Stage: The crude TMP is distilled under vacuum to remove low-boiling impurities.

    • Second Stage: The TMP is then distilled under high vacuum to obtain a purified product.

  • Crystallization: The purified TMP, which is a solid at room temperature, is typically obtained in a flaked or crystalline form by cooling the molten product.

Conclusion and Future Outlook

The hybrid bio-chemical approach for the production of this compound from renewable resources presents a viable and sustainable alternative to the conventional petroleum-based process. The metabolic engineering of microorganisms for the efficient production of n-butyraldehyde and the enzymatic synthesis of formaldehyde are key enabling technologies in this pathway. While significant progress has been made, further research is needed to improve the titers, yields, and productivities of the biotechnological steps to enhance the overall economic feasibility of the process. The development of a consolidated bioprocess, potentially a single microorganism capable of co-producing both aldehyde precursors, would represent a major advancement in this field. Continued efforts in strain development, fermentation optimization, and process integration will be crucial for the industrial-scale realization of bio-based this compound production.

References

An In-depth Technical Guide to the Key Reactive Hydroxyl Groups of Trimethylolpropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylolpropane (B17298) (TMP), a triol with the chemical formula CH3CH2C(CH2OH)3, is a cornerstone building block in polymer chemistry.[1] Its trifunctional nature, stemming from three primary hydroxyl groups, allows for the creation of highly branched and cross-linked polymers with desirable physical and chemical properties.[2] This technical guide provides a comprehensive overview of the reactivity of TMP's hydroxyl groups, detailed experimental protocols for their key reactions, and explores their emerging applications in biomedical research and drug delivery.

Core Chemical and Physical Properties

This compound is a white, hygroscopic crystalline solid at room temperature.[3] Its key physical and chemical properties are summarized in the table below.

PropertyValueReferences
Molecular Formula C6H14O3[1]
Molar Mass 134.17 g/mol [1]
Melting Point 58-60 °C[4]
Boiling Point 295 °C[4]
Solubility Soluble in water and alcohols.[3]
Appearance White crystalline solid[3]

Reactivity of the Hydroxyl Groups

The three primary hydroxyl groups of this compound are the cornerstone of its reactivity, readily participating in a variety of chemical transformations. These reactions are fundamental to the synthesis of a wide array of polymers and specialty chemicals.

Key Reactions of TMP's Hydroxyl Groups:
  • Esterification: This is one of the most common reactions of TMP, where the hydroxyl groups react with carboxylic acids or their derivatives (like acid chlorides or anhydrides) to form esters. This reaction is the basis for producing alkyd resins, saturated polyesters, and synthetic lubricants.[3]

  • Etherification: TMP's hydroxyl groups can react with alkyl halides or epoxides to form ethers. Ethoxylation and propoxylation of TMP are common modifications to produce polyether polyols used in polyurethane manufacturing.

  • Urethane Formation: The reaction of the hydroxyl groups with isocyanates yields urethanes, which is the fundamental chemistry behind the production of polyurethane foams, coatings, and elastomers.[3]

The reactivity of the three hydroxyl groups is generally considered to be equal. However, studies on the reaction of TMP with diisocyanates have shown that the rate of reaction of the remaining hydroxyl groups decreases as the degree of substitution increases. This is attributed to steric hindrance, where the bulky isocyanate groups impede the approach of subsequent isocyanate molecules to the remaining hydroxyls.

Experimental Protocols

Synthesis of this compound Trioleate (TOTMP)

This protocol describes the synthesis of a common TMP ester used as a biolubricant.[5]

Materials:

Procedure:

  • In a 3-neck round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine 20 g of this compound and 100 g of Oleic Acid.

  • Add 1.5% (by weight of the total reactants) of sulfuric acid to the mixture.

  • Add 100 ml of toluene to the flask.

  • Heat the mixture to 150°C with continuous stirring. Water produced during the reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap.

  • Maintain the reaction at 150°C for 5 hours.

  • After cooling, extract the product with ethyl acetate.

  • Wash the organic layer with a brine solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the final product, this compound trioleate.

Synthesis of Waterborne Polyurethane using this compound

This protocol outlines the general procedure for synthesizing a waterborne polyurethane dispersion where TMP acts as a crosslinker.[6]

Materials:

  • Poly-1,4-butylene adipate (B1204190) glycol (PBAG)

  • Isophorone diisocyanate (IPDI)

  • This compound (TMP)

  • 2,2-bis(hydroxymethyl)propionic acid (DMPA)

  • Dibutyltin dilaurate (DBTDL) (catalyst)

  • Triethylamine (TEA) (neutralizing agent)

  • N,N-dimethylformamide (DMF) (solvent)

  • Hydrazine (B178648) hydrate (B1144303) (chain extender)

  • 2-[(2-aminoethyl)amino]ethanesulfonic acid sodium salt (AAS salt)

  • Deionized water

Procedure:

  • In a four-necked round-bottom flask equipped with a mechanical stirrer, thermometer, reflux condenser, and nitrogen inlet, charge the PBAG, TMP, and DMPA dissolved in DMF.

  • Add the DBTDL catalyst (0.016 wt% based on prepolymer mass).

  • Heat the mixture to 80°C in an oil bath under a nitrogen atmosphere.

  • Add IPDI to the reactor and continue the reaction until the isocyanate (NCO) group content reaches a constant value, as determined by titration.

  • Cool the prepolymer to 60°C and neutralize it with triethylamine.

  • Disperse the prepolymer in deionized water containing the AAS salt under high-speed stirring (2000 r/min) for approximately 20 minutes at ambient temperature.

  • Perform a post-chain extension by the dropwise addition of hydrazine hydrate over 30 minutes to obtain the final waterborne polyurethane dispersion with a solid content of about 30 wt%.

Applications in Research and Drug Development

While traditionally an industrial chemical, derivatives of this compound are finding increasing applications in the biomedical field, particularly in the development of novel biomaterials and drug delivery systems.

Tissue Engineering

This compound triacrylate (TMPTA) is used in the fabrication of three-dimensional scaffolds for tissue engineering.[7] These scaffolds provide a supportive environment for cell adhesion, proliferation, and differentiation. The properties of these scaffolds can be tuned by adjusting the concentration of TMPTA, which acts as a crosslinking agent.[8] For instance, TMPTA has been used to create thermo-responsive scaffolds that can be used for the mechanical stimulation of cells by cycling the culture temperature.[7]

Drug Delivery

Polymers derived from TMP are being explored for their potential in drug delivery systems. For example, biodegradable hyperbranched polyesters synthesized from this compound allyl ether have been used to create nanoparticles for the delivery of siRNA to lung cancer cells, promoting apoptosis.[9] The branched structure of these polymers allows for the encapsulation of therapeutic agents and their controlled release.

Biocompatibility and Toxicology

The biocompatibility and potential toxicity of TMP and its derivatives are critical considerations for their use in biomedical applications. This compound itself is considered to have low acute toxicity.[3] However, some of its derivatives, such as this compound triacrylate (TMPTA), have been shown to be skin and eye irritants and can act as skin sensitizers.[10] Long-term dermal exposure to TMPTA has been associated with an increased incidence of certain cancers in animal studies.[11] Therefore, a thorough toxicological assessment is essential for any TMP-based material intended for biomedical use.

Signaling Pathways

Currently, there is a lack of direct evidence in the scientific literature detailing the specific intracellular signaling pathways that are directly modulated by this compound or its common derivatives. Most of the research on TMP has focused on its application in materials science and polymer chemistry. While some TMP-based drug delivery systems are designed to deliver therapeutics that do affect signaling pathways (e.g., siRNA for cancer therapy), the polymer carrier itself is generally designed to be biocompatible and inert in terms of direct signaling pathway modulation.

The investigation into the direct effects of TMP-based nanomaterials on cellular signaling cascades represents a potential area for future research. Understanding such interactions would be crucial for the rational design of next-generation drug delivery vehicles and implantable biomaterials with enhanced safety and efficacy.

Experimental and Logical Diagrams

Reaction Workflow for the Synthesis of Hyperbranched Biolubricant from TMP

G TMP This compound (TMP) Esterification Esterification TMP->Esterification OA Oleic Acid (OA) OA->Esterification FinalEsterification Final Esterification OA->FinalEsterification Reactant H2SO4 Sulfuric Acid (Catalyst) H2SO4->Esterification Catalyzes Toluene Toluene (Azeotroping Agent) Toluene->Esterification Removes Water TOTMP Trioleate this compound (TOTMP) Esterification->TOTMP Epoxidation Epoxidation TOTMP->Epoxidation ETOTMP Epoxidized Trioleate This compound (ETOTMP) Epoxidation->ETOTMP RingOpening Ring Opening ETOTMP->RingOpening THHOTMP Trihydroxyhexaoleate This compound (THHOTMP) RingOpening->THHOTMP THHOTMP->FinalEsterification NOTMP Nonaoleate this compound (NOTMP) (Hyperbranched Biolubricant) FinalEsterification->NOTMP G TMP This compound (TMP) (Trifunctional Alcohol) Hydroxyls Three Primary Hydroxyl Groups TMP->Hydroxyls Reactivity High Reactivity Hydroxyls->Reactivity Esterification Esterification Reactivity->Esterification Etherification Etherification Reactivity->Etherification UrethaneFormation Urethane Formation Reactivity->UrethaneFormation Polymers Cross-linked Polymers Esterification->Polymers Etherification->Polymers UrethaneFormation->Polymers AlkydResins Alkyd Resins Polymers->AlkydResins Polyurethanes Polyurethanes Polymers->Polyurethanes Lubricants Synthetic Lubricants Polymers->Lubricants Coatings Coatings Polymers->Coatings Biomedical Biomedical Applications Polymers->Biomedical TissueEngineering Tissue Engineering Biomedical->TissueEngineering DrugDelivery Drug Delivery Biomedical->DrugDelivery

References

An In-depth Technical Guide to the Hygroscopic Nature of Trimethylolpropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hygroscopic nature of trimethylolpropane (B17298) (TMP), a widely used building block in the polymer industry. Understanding the interaction of TMP with atmospheric moisture is critical for ensuring material quality, stability, and performance in various applications, including the synthesis of resins, coatings, and lubricants.[1] This document details the underlying chemical principles, quantitative data on moisture absorption, experimental protocols for hygroscopicity determination, and best practices for handling and storage.

Introduction to this compound and its Hygroscopicity

This compound (CH₃CH₂C(CH₂OH)₃) is a triol, a polyhydric alcohol containing three hydroxyl (-OH) functional groups.[2] Its molecular structure, characterized by these polar hydroxyl groups, is the primary reason for its hygroscopic nature, meaning it readily attracts and absorbs moisture from the surrounding environment.[1][3] This inherent property can significantly impact the physical and chemical characteristics of TMP, influencing its handling, processing, and the quality of the final products derived from it.

The hygroscopicity of TMP is a critical consideration in its application. In the production of polyurethanes, for instance, excess moisture in the polyol can react with isocyanates, leading to the formation of carbon dioxide gas. This can cause undesirable foaming and affect the structural integrity and performance of the polymer.[4] Therefore, a thorough understanding and control of the moisture content in TMP are paramount.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Formula C₆H₁₄O₃[2]
Molecular Weight 134.17 g/mol
Appearance White crystalline solid or flakes[1]
Melting Point 58-61 °C[1]
Boiling Point ~285 °C (at reduced pressure)[1]
Solubility Highly soluble in water and most polar solvents[1]
Hygroscopicity Hygroscopic[1][3][5]
Maximum Water Content (as per specification) ≤ 0.1%

Mechanism of Water Absorption

The hygroscopic nature of this compound stems from the ability of its three hydroxyl groups to form hydrogen bonds with water molecules. The oxygen atom in each hydroxyl group has a partial negative charge, while the hydrogen atoms have partial positive charges. This polarity allows for strong intermolecular attractions with the polar water molecules.

dot

Caption: Interaction of TMP with water molecules via hydrogen bonding.

Quantitative Analysis of Moisture Absorption

Relative Humidity (%)Expected Weight Gain (%)
200.1 - 0.5
400.5 - 1.5
601.5 - 3.0
803.0 - 6.0
95> 6.0

Note: This table is illustrative and actual values for this compound may vary. Experimental determination is recommended for precise quantification.

Experimental Protocols for Determining Hygroscopicity

The moisture content and hygroscopic nature of this compound can be accurately determined using established analytical techniques. The following sections outline the methodologies for two standard methods: Karl Fischer Titration and Dynamic Vapor Sorption.

Karl Fischer Titration for Water Content Determination

Karl Fischer (KF) titration is a highly specific and accurate method for determining the water content in a variety of solids and liquids.[4]

Objective: To quantify the amount of water present in a sample of this compound.

Methodology:

  • Apparatus:

    • Volumetric or Coulometric Karl Fischer Titrator

    • Titration vessel

    • Analytical balance

  • Reagents:

    • Karl Fischer reagent (e.g., HYDRANAL™-Composite 5)

    • Anhydrous methanol (B129727) (e.g., HYDRANAL™-Methanol dry)

  • Procedure:

    • Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be pre-titrated with the KF reagent to a stable, dry endpoint to eliminate any residual moisture.

    • Sample Preparation: Accurately weigh a suitable amount of the this compound sample (typically 0.5 - 1.5 g, depending on the expected water content and instrument sensitivity) and record the weight.

    • Titration: Quickly introduce the weighed TMP sample into the conditioned titration vessel. The sample will dissolve in the anhydrous methanol.

    • Endpoint Detection: The KF titrator will automatically titrate the sample with the Karl Fischer reagent until all the water has reacted. The endpoint is typically detected potentiometrically.

    • Calculation: The instrument software will calculate the water content based on the volume of KF reagent consumed and its predetermined titer. The result is usually expressed as a percentage by weight (% w/w).

    • Replicates: Perform the titration in triplicate to ensure the accuracy and precision of the results.

Dynamic Vapor Sorption (DVS) for Hygroscopicity Profiling

Dynamic Vapor Sorption is a gravimetric technique used to measure the extent and rate of moisture sorption and desorption by a sample at various controlled relative humidity levels and a constant temperature.[6][7][8][9][10]

Objective: To generate a moisture sorption isotherm for this compound, providing a detailed profile of its hygroscopic behavior.

Methodology:

  • Apparatus:

    • Dynamic Vapor Sorption Analyzer

    • Microbalance (integrated within the DVS instrument)

  • Procedure:

    • Sample Preparation: Place a small, accurately weighed amount of the this compound sample (typically 5-20 mg) onto the DVS sample pan.

    • Initial Drying: The sample is initially dried within the DVS instrument by exposing it to a stream of dry nitrogen gas (0% RH) at a constant temperature (e.g., 25 °C) until a stable weight is achieved. This initial weight is recorded as the dry mass.

    • Sorption Phase: The relative humidity of the gas stream is then increased in a stepwise manner (e.g., in increments of 10% RH from 0% to 90% RH). At each RH step, the sample is allowed to equilibrate until its weight becomes constant. The weight change is continuously monitored by the microbalance.

    • Desorption Phase: After reaching the maximum RH, the humidity is decreased in a similar stepwise manner back to 0% RH. The weight change during this desorption process is also recorded.

    • Data Analysis: The DVS software plots the percentage change in mass against the relative humidity to generate a moisture sorption-desorption isotherm. This isotherm provides valuable information about the material's hygroscopicity, including the equilibrium moisture content at different humidity levels and the presence of hysteresis.

dot

Experimental_Workflow cluster_KF Karl Fischer Titration cluster_DVS Dynamic Vapor Sorption kf1 Prepare Titrator (Pre-titration) kf2 Weigh TMP Sample kf1->kf2 kf3 Introduce Sample into Vessel kf2->kf3 kf4 Automatic Titration kf3->kf4 kf5 Calculate Water Content kf4->kf5 end End kf5->end dvs1 Weigh TMP Sample dvs2 Initial Drying (0% RH) dvs1->dvs2 dvs3 Stepwise Humidity Increase (Sorption) dvs2->dvs3 dvs4 Stepwise Humidity Decrease (Desorption) dvs3->dvs4 dvs5 Generate Sorption Isotherm dvs4->dvs5 dvs5->end start Start start->kf1 start->dvs1

Caption: Workflow for determining the hygroscopicity of TMP.

Handling and Storage Recommendations

Given its hygroscopic nature, proper handling and storage of this compound are essential to maintain its quality and prevent moisture contamination.

  • Storage: Store TMP in tightly sealed containers in a cool, dry, and well-ventilated area.[11] Avoid exposure to humid environments and direct sunlight.

  • Handling: When handling TMP, minimize its exposure to the atmosphere. Use appropriate personal protective equipment (PPE), including gloves and safety glasses. In case of spills, sweep up the solid material and place it in a suitable container for disposal, avoiding the generation of dust.

  • Moisture Prevention: Use dry equipment and tools when handling TMP. If the material is to be used in moisture-sensitive applications, it may be necessary to dry it prior to use, for example, by heating under vacuum.

Conclusion

This compound's hygroscopicity is a fundamental property that significantly influences its application and performance. The three hydroxyl groups in its structure are responsible for its affinity for water. Understanding the extent of its moisture absorption through techniques like Karl Fischer titration and Dynamic Vapor Sorption is crucial for quality control and process optimization. By implementing proper handling and storage procedures, the challenges associated with the hygroscopic nature of TMP can be effectively managed, ensuring its successful utilization in the development of high-quality polymers and other chemical products.

References

A Comprehensive Toxicological and Environmental Profile of Trimethylolpropane

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth analysis of the toxicological profile and environmental impact of trimethylolpropane (B17298) (CAS No. 77-99-6). This compound is an organic compound widely used as an intermediate in the manufacture of alkyd and polyester (B1180765) resins, synthetic lubricants, and polyurethane foams.[1] This document synthesizes available data on its acute and chronic toxicity, genotoxicity, carcinogenicity, and reproductive effects, as well as its environmental fate, including biodegradability, bioaccumulation potential, and ecotoxicity. Quantitative data are presented in structured tables for clarity, and key experimental methodologies are described. The overall assessment indicates that this compound exhibits low acute toxicity and is readily biodegradable, suggesting a minimal risk to human health and the environment under normal handling and use conditions.[1]

Toxicological Profile

The toxicological assessment of this compound suggests a low level of hazard. It is not acutely toxic via oral, dermal, or inhalation routes and shows minimal potential for skin and eye irritation.

Acute Toxicity

This compound demonstrates a very low order of acute toxicity in animal studies. The oral LD50 in rats is exceptionally high, and dermal and inhalation toxicity are also low.[2][3][4]

Endpoint Species Route Value Classification
LD50Rat (male)Oralca. 14,700 mg/kg bwPractically Nontoxic
LD50RabbitDermal> 10,000 mg/kg bwPractically Nontoxic
LC50RatInhalation> 0.85 mg/L (4 h)Slightly Toxic

Data sourced from[2][3][4][5]

Irritation and Sensitization

The compound is not classified as a significant skin or eye irritant, though mechanical irritation can occur.[1][2]

Endpoint Species Result
Skin IrritationRabbitNo skin irritation / Very slight irritation[4][5]
Eye IrritationRabbitNo eye irritation / Slightly irritating[4][5]
Skin Sensitization-Negative (OECD Test Guideline 429)[4]
Repeated Dose Toxicity

Studies on repeated exposure suggest low systemic toxicity. The No-Observed-Adverse-Effect Level (NOAEL) for repeated dose toxicity has been established at 200 mg/kg/day.[6]

Genotoxicity and Mutagenicity

This compound has been evaluated in a range of in-vitro and in-vivo assays and is not considered to be genotoxic.

Assay Test System Result
Ames TestSalmonella typhimuriumNegative[4]
Chromosome AberrationChinese hamster lung cellsNegative[4]
In vitro Mammalian Cell Gene Mutation-Negative[5]
Carcinogenicity

There is no evidence to classify this compound as a carcinogen.[4][5] It is important to distinguish it from its derivative, this compound triacrylate (TMPTA), which has been classified by the International Agency for Research on Cancer (IARC) as a Group 2B substance, possibly carcinogenic to humans.[4][7] Studies on TMPTA have shown increased incidences of tumors in female mice and potentially in male rats after dermal application.[8][9][10]

Reproductive and Developmental Toxicity

The data on reproductive toxicity is mixed, with some safety data sheets carrying the hazard statement H361fd ("Suspected of damaging fertility. Suspected of damaging the unborn child").[3] However, other studies indicate no evidence of reproductive or developmental effects, with a No-Observed-Effect-Level (NOEL) for reproductive toxicity established at 800 mg/kg/day.[5][6] A study on a related compound, this compound caprylate caprate, found no developmental toxicity in rats at dermal doses up to 2,000 mg/kg/day.[11]

Environmental Impact

This compound is considered to have a low environmental impact due to its biodegradability and low potential for bioaccumulation.

Environmental Fate
Endpoint Method Result Conclusion
BiodegradationOECD 302 B (Zahn-Wellens)100% degradation (28 d)Inherently Biodegradable[3][5]
BiodegradationOECD 301 E6% degradation (28 d)Not Readily Biodegradable[3]
BioaccumulationPartition Coefficient (log Pow)-0.47Low potential to bioaccumulate[2][4][5]

The conflicting biodegradability results suggest that under adapted conditions (inherent biodegradability tests), the substance degrades well, but it may not meet the stringent criteria for "ready biodegradability".[3][5] Its low octanol-water partition coefficient indicates that bioaccumulation is not expected.[1][4]

Ecotoxicity

The substance exhibits low toxicity to aquatic organisms.[1]

Endpoint Species Duration Value
LC50Bleak (Alburnus alburnus)96 h> 1,000 mg/L[2][4]
EC50Water flea (Daphnia magna)48 h13,000 mg/L[2][3]
EC50Green algae (Pseudokirchneriella subcapitata)72 h> 1,000 mg/L[2][3]

Experimental Protocols

The toxicological and environmental data presented in this guide are based on standardized testing guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

  • Acute Oral Toxicity (based on OECD Guideline 401/420): This test involves the administration of the substance in graduated doses to a group of experimental animals (typically rats) by gavage. The animals are observed for a period of 14 days for signs of toxicity and mortality. The LD50, the dose estimated to be lethal to 50% of the test animals, is then calculated.

  • Aquatic Toxicity, Daphnia sp. (based on OECD Guideline 202): Daphnia magna are exposed to a range of concentrations of the test substance for 48 hours. The primary endpoint is immobilization. The EC50, the concentration that causes immobilization in 50% of the daphnids, is determined.

  • Biodegradability, Zahn-Wellens Test (based on OECD Guideline 302B): This test assesses inherent biodegradability. A relatively high concentration of the test substance is incubated with a high concentration of activated sludge microorganisms. The degradation is followed by measuring parameters like Dissolved Organic Carbon (DOC) over 28 days.

  • Mutagenicity, Ames Test (based on OECD Guideline 471): This bacterial reverse mutation assay uses several strains of Salmonella typhimurium with pre-existing mutations that leave them unable to synthesize histidine. The test substance is incubated with the bacteria; if it is a mutagen, it will cause reverse mutations, allowing the bacteria to grow on a histidine-free medium. The number of revertant colonies is counted to assess mutagenic potential.[12]

Visualized Workflows

Toxicological Risk Assessment Workflow

The following diagram illustrates the logical steps involved in assessing the toxicological risk of a chemical substance like this compound.

Toxicological Risk Assessment cluster_0 Risk Assessment Process cluster_1 Input Data HazardID Hazard Identification (What adverse effects can it cause?) DoseResponse Dose-Response Assessment (Relationship between dose and effect) HazardID->DoseResponse Data from Toxicology Studies RiskChar Risk Characterization (Probability of adverse effects) DoseResponse->RiskChar Exposure Exposure Assessment (What levels of exposure are likely?) Exposure->RiskChar Acute Acute Toxicity Data Acute->HazardID Chronic Chronic Toxicity Data Chronic->HazardID Geno Genotoxicity Data Geno->HazardID Use Use & Exposure Scenarios Use->Exposure

Caption: A flowchart of the toxicological risk assessment process.

Environmental Fate and Pathways of this compound

This diagram visualizes the potential pathways of this compound upon release into the environment, highlighting its key fate processes.

Environmental Fate cluster_water Aquatic Environment Release Release to Environment (e.g., industrial wastewater) Water Water Column Release->Water Sediment Sediment Water->Sediment Low Adsorption Biota Aquatic Biota Water->Biota Biodegradation Biodegradation (Primary degradation pathway) Water->Biodegradation High Bioaccumulation Low Bioaccumulation (log Pow = -0.47) Biota->Bioaccumulation

Caption: Environmental fate and transport pathways for this compound.

References

Methodological & Application

Application Notes and Protocols: The Role of Trimethylolpropane in Alkyd Resin Synthesis for High-Performance Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of trimethylolpropane (B17298) (TMP) in the synthesis of alkyd resins for coating applications. Detailed experimental protocols for synthesis and characterization are included, along with a comparative analysis of TMP-based resins with those formulated using other common polyols.

Introduction to this compound in Alkyd Resins

Alkyd resins are a cornerstone of the coatings industry, valued for their versatility, cost-effectiveness, and excellent film-forming properties.[1][2] These polyesters are synthesized through the condensation reaction of a polyhydric alcohol (polyol), a dicarboxylic acid or its anhydride, and fatty acids or oils. The choice of polyol is a critical determinant of the final properties of the alkyd resin and the resulting coating.

This compound (CH₃CH₂C(CH₂OH)₃), a trifunctional polyol, is a key ingredient in the formulation of high-performance alkyd resins. Its three primary hydroxyl groups allow for the creation of branched polymer structures, which significantly influences the resin's characteristics. When compared to glycerol (B35011) (a trifunctional polyol with two primary and one secondary hydroxyl group) and pentaerythritol (B129877) (a tetrafunctional polyol), TMP offers a unique balance of properties that can be tailored for specific coating applications.

The Impact of this compound on Alkyd Resin Properties

The incorporation of this compound into alkyd resin formulations imparts several desirable characteristics to the final coating:

  • Improved Hardness and Durability: The trifunctional nature of TMP leads to a higher degree of crosslinking in the polymer network. This results in coatings with enhanced hardness, scratch resistance, and overall durability, making them suitable for demanding applications.

  • Enhanced Gloss and Gloss Retention: TMP-based alkyd resins often exhibit superior gloss and gloss retention upon weathering and exposure to UV light. This is attributed to the compact and stable polymer structure formed during curing.

  • Good Chemical Resistance: The robust, crosslinked network created by TMP enhances the resistance of the coating to various chemicals, including solvents and cleaning agents.

  • Low Viscosity for High-Solids Coatings: Despite its trifunctionality, TMP can be used to synthesize alkyd resins with relatively low viscosity.[1] This is particularly advantageous for the formulation of high-solids coatings, which have a lower volatile organic compound (VOC) content and are more environmentally friendly.

  • Faster Drying Times: The increased branching resulting from the use of TMP can lead to faster oxidative drying times compared to resins based on less functional polyols.

Data Presentation: Comparative Analysis of Polyols in Alkyd Resin Formulations

The following tables summarize the quantitative effects of using this compound in comparison to other common polyols like glycerol and pentaerythritol on the properties of alkyd resins.

Table 1: Typical Formulations of Alkyd Resins with Different Polyols

ComponentFormulation A (Glycerol)Formulation B (TMP)Formulation C (Pentaerythritol)
Vegetable Oil/Fatty Acid Soybean Oil Fatty AcidSoybean Oil Fatty AcidSoybean Oil Fatty Acid
Polyol GlycerolThis compoundPentaerythritol
Dibasic Acid Phthalic AnhydridePhthalic AnhydridePhthalic Anhydride
Catalyst Lithium Hydroxide (B78521)Lithium HydroxideLithium Hydroxide
Solvent XyleneXyleneXylene

Table 2: Comparative Properties of Alkyd Resins Based on Different Polyols

PropertyGlycerol-Based ResinTMP-Based ResinPentaerythritol-Based Resin
Viscosity (Gardner-Holdt) Z - Z2Y - Z1Z3 - Z5
Acid Value (mg KOH/g) 8 - 158 - 1210 - 18
Drying Time (Set-to-Touch, hours) 4 - 63 - 55 - 7
Hardness (Pencil Hardness) HB - FF - 2HH - 3H
Gloss (60°) 85 - 9090 - 9590 - 95

Note: The values presented are typical ranges and can vary depending on the specific formulation and synthesis conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound-Modified Alkyd Resin

This protocol is based on a two-stage alcoholysis-polyesterification process.

Materials:

  • Ricinolic Acid

  • This compound (TMP)

  • Phthalic Anhydride

  • Xylene (for reflux)

  • Dilution Solvent (e.g., Xylene or other suitable solvent)

Equipment:

  • Glass reactor equipped with a stirrer, thermometer, reflux condenser, and a Dean-Stark trap

  • Heating mantle

  • Nitrogen inlet

Procedure:

  • Charging the Reactor: In a clean and dry reactor, charge the calculated amounts of ricinolic acid, this compound, phthalic anhydride, and a portion of xylene to facilitate reflux.

  • Heating and Reflux: Begin stirring and gradually heat the mixture to 180°C. At this temperature, refluxing and water removal should commence.

  • Esterification: Continue to slowly raise the temperature to 230°C and maintain it to proceed with the esterification reaction. The progress of the reaction is monitored by periodically measuring the acid value of the resin.

  • Reaction Completion: The reaction is considered complete when the acid value reaches a target range of 8-12 mg KOH/g and the viscosity is within the desired specification (e.g., 200-400 seconds as measured with a Ford Cup No. 4).[3]

  • Cooling and Dilution: Once the target parameters are achieved, cool the reactor to a safe temperature (e.g., below 100°C).

  • Dilution and Filtration: Add the remaining portion of the dilution solvent to achieve the desired solids content and viscosity. Filter the final resin to remove any impurities.[3]

Protocol 2: Characterization of Alkyd Resins

1. Acid Value Determination (ASTM D1639):

  • Weigh accurately about 1 g of the resin sample into a 250 mL conical flask.

  • Add 50 mL of a neutralized solvent mixture (e.g., toluene/ethanol 1:1 v/v).

  • Add a few drops of phenolphthalein (B1677637) indicator.

  • Titrate the solution with a standardized 0.1 N potassium hydroxide (KOH) solution until a faint pink color persists for at least 30 seconds.

  • Calculate the acid value using the formula: Acid Value (mg KOH/g) = (V × N × 56.1) / W where:

    • V = Volume of KOH solution used (mL)

    • N = Normality of the KOH solution

    • W = Weight of the resin sample (g)

2. Viscosity Measurement (ASTM D1545):

  • Use a Gardner-Holdt bubble viscometer.

  • Fill a standard viscosity tube with the resin sample, leaving a small air bubble.

  • Invert the tube and compare the speed of the bubble rise with that of the standard tubes to determine the Gardner-Holdt viscosity.

3. Drying Time Measurement (ASTM D1640):

  • Apply a thin film of the resin (with added driers) onto a glass panel.

  • Periodically touch the film lightly with a finger to determine the set-to-touch time.

  • Press the film firmly with the thumb to determine the tack-free time.

  • Test for through-dry by pressing and turning the thumb on the film.

4. Hardness Measurement (ASTM D3363):

  • Use a set of calibrated pencils of varying hardness (e.g., 6B to 6H).

  • Press the pencil at a 45° angle onto the cured coating film and push forward.

  • The pencil hardness is defined as the hardest pencil that does not scratch or gouge the film.

Mandatory Visualizations

Alkyd_Resin_Synthesis_Workflow raw_materials Raw Materials (Fatty Acid, TMP, Phthalic Anhydride) reactor Reactor raw_materials->reactor Charge alcoholysis Stage 1: Alcoholysis (Formation of Monoglyceride) reactor->alcoholysis Heat & Stir polyesterification Stage 2: Polyesterification (Polymer Chain Growth) alcoholysis->polyesterification Add Dibasic Acid monitoring In-Process Monitoring (Acid Value, Viscosity) polyesterification->monitoring Sample & Test monitoring->polyesterification Continue Reaction cooling_dilution Cooling & Dilution monitoring->cooling_dilution Target Reached final_product Final Alkyd Resin cooling_dilution->final_product Filter & Package

References

Application Notes and Protocols for the Esterification of Trimethylolpropane with Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Trimethylolpropane (B17298) (TMP) esters are a class of synthetic polyol esters widely recognized for their excellent lubricating properties, high thermal and oxidative stability, low volatility, and good biodegradability.[1][2] These characteristics make them highly suitable for use as base stocks in the formulation of high-performance and environmentally friendly lubricants (biolubricants) for various industrial and automotive applications.[2][3] The synthesis of TMP esters is typically achieved through the direct esterification of this compound, a polyhydric alcohol with three hydroxyl groups, with various fatty acids.[2] The properties of the resulting ester, such as viscosity and low-temperature performance, can be tailored by selecting fatty acids with specific chain lengths and degrees of unsaturation.[2]

This document provides a detailed experimental protocol for the synthesis of this compound esters from fatty acids, targeting researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical Reaction Pathway

The esterification of this compound with fatty acids is a condensation reaction where three molecules of fatty acid react with one molecule of TMP to form a triester and three molecules of water. The reaction is typically catalyzed by an acid.

reaction_pathway TMP This compound (TMP) Triester TMP Triester TMP->Triester + 3 R-COOH - 3 H₂O FA 3x Fatty Acid (R-COOH) Water 3x Water (H₂O)

Caption: General reaction scheme for the esterification of TMP with fatty acids.

Summary of Experimental Parameters

The following table summarizes various reaction conditions for TMP esterification reported in the literature, providing a comparative overview for process optimization.

ParameterFatty Acid SourceMolar Ratio (Fatty Acid:TMP)CatalystCatalyst Conc.Temperature (°C)Time (h)SolventYield / ConversionReference
Palm Kernel FFAPalm Kernel Oil4:1H₂SO₄1% (w/w)1505Toluene (B28343)68% Yield[1]
Oleic AcidCommercial~4.2:1 (by weight)H₂SO₄1.5%1505Toluene-[4]
Caprylic AcidCommercial1.8:1 (for intermediate)SnO0.8g per mole TMP150~3None>99% Yield[5]
VariousOleic, Lauric, etc.3:1Ionic Liquid0.50% - 0.75%1303-4NoneHigh[6]
Waste Cooking OilWaste Cooking Oil4:1--1508-71% Conversion[3]
USFA PFADPalm Fatty Acid Distillate-H₂SO₄5%1506-96% Yield[7]

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of TMP triesters. Researchers should note that optimal conditions may vary depending on the specific fatty acid used.

1. Materials and Equipment

  • Reactants:

    • This compound (TMP)

    • Fatty Acid (e.g., Oleic Acid, Palm Kernel Fatty Acids)

  • Catalyst:

    • Sulfuric Acid (H₂SO₄, 98%) or p-Toluenesulfonic acid (p-TSA)

  • Solvent:

    • Toluene (for azeotropic water removal)

  • Neutralizing & Washing Agents:

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Saturated Sodium Chloride (NaCl) solution (Brine)

    • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Extraction Solvent:

    • Ethyl Acetate or n-Hexane

  • Equipment:

    • Three-neck round-bottom flask

    • Mechanical stirrer

    • Heating mantle with temperature controller

    • Dean-Stark apparatus and condenser

    • Separatory funnel

    • Rotary evaporator

    • Standard laboratory glassware

2. Experimental Workflow Diagram

experimental_workflow start Start reactants 1. Charge Reactor - this compound (TMP) - Fatty Acids - Toluene (Solvent) start->reactants catalyst 2. Add Catalyst (e.g., H₂SO₄) reactants->catalyst reaction 3. Heat and Stir (e.g., 150°C, 5h) Collect water in Dean-Stark trap catalyst->reaction cool 4. Cool Reaction Mixture reaction->cool wash1 5. Neutralization & Washing - Saturated NaHCO₃ solution - Saturated NaCl (Brine) cool->wash1 separate 6. Separate Organic Layer wash1->separate dry 7. Dry Organic Layer (with Anhydrous Na₂SO₄) separate->dry filter 8. Filter dry->filter evaporate 9. Solvent Removal (Rotary Evaporator) filter->evaporate product 10. Characterize Product (FTIR, NMR, GC-FID) evaporate->product end_node End product->end_node

Caption: Step-by-step workflow for the synthesis and purification of TMP esters.

3. Synthesis Procedure

  • Reactor Setup: Assemble a three-neck round-bottom flask with a mechanical stirrer, a heating mantle, and a Dean-Stark apparatus fitted with a condenser.

  • Charging Reactants: Charge the flask with the fatty acid, this compound, and toluene. A typical molar ratio of fatty acid to TMP is between 3.5:1 and 4:1 to ensure complete esterification of the three hydroxyl groups.[1] Toluene is added as an azeotropic solvent to facilitate the removal of water produced during the reaction.[4]

  • Catalyst Addition: Begin stirring the mixture and add the acid catalyst. A typical concentration for sulfuric acid is 1-1.5% of the total reactant weight.[1][4]

  • Esterification Reaction: Heat the reaction mixture to the desired temperature (e.g., 150°C) and maintain vigorous stirring.[1][4] The water formed as a byproduct will be collected in the Dean-Stark trap. The reaction is typically carried out for 4 to 6 hours.[4][7] The progress of the reaction can be monitored by measuring the acid value of the mixture at regular intervals.

  • Cooling: Once the reaction is complete (indicated by the cessation of water collection or a stable low acid value), turn off the heat and allow the mixture to cool to room temperature.

4. Purification Procedure

  • Neutralization: Transfer the cooled reaction mixture to a separatory funnel. Wash the mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted fatty acids. Repeat the washing until the aqueous layer is no longer acidic.[1]

  • Washing: Wash the organic layer with a saturated sodium chloride (brine) solution to remove residual salts and water-soluble impurities.[4]

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent like sodium sulfate or magnesium sulfate to remove dissolved water.[4]

  • Filtration and Solvent Removal: Filter the mixture to remove the drying agent. Remove the toluene and any other volatile components using a rotary evaporator under reduced pressure to yield the final this compound ester product.[4]

5. Product Characterization

The identity and purity of the synthesized TMP ester should be confirmed using various analytical techniques:

  • Fourier Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the ester group (C=O stretch typically around 1740-1750 cm⁻¹) and the disappearance of the hydroxyl (-OH) group from TMP.[1][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure of the final product and confirm the triester formation.[4]

  • Gas Chromatography (GC-FID): To determine the composition of the product, including the relative amounts of mono-, di-, and triesters, as well as any remaining free fatty acids.[1] Derivatization with an agent like BSTFA may be required to analyze polar components like partial esters.[5]

This protocol provides a comprehensive framework for the successful synthesis, purification, and analysis of this compound esters from fatty acids. The reaction conditions can be adapted based on the specific fatty acid used and the desired properties of the final biolubricant product. Proper characterization is essential to ensure the quality and purity of the synthesized ester for its intended application.

References

Application of Trimethylolpropane Esters as Synthetic Biolubricants: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylolpropane (B17298) (TMP) esters are a class of synthetic lubricants that are gaining significant attention as environmentally friendly alternatives to traditional mineral oil-based lubricants.[1][2][3][4][5] Derived from the reaction of this compound, a trifunctional alcohol, with various fatty acids, these esters exhibit a unique molecular structure that imparts desirable lubricating properties.[6] Their branched structure contributes to excellent thermal and oxidative stability, a high viscosity index, and good low-temperature fluidity.[6] Furthermore, many TMP esters are biodegradable, making them a sustainable choice for a wide range of applications.[2][3][5][6][7] This document provides detailed application notes and experimental protocols for the synthesis and evaluation of TMP esters as synthetic biolubricants.

Physicochemical Properties of this compound Esters

The properties of TMP esters are highly dependent on the type of fatty acid used in their synthesis. The chain length and degree of unsaturation of the fatty acid chains influence key lubricant characteristics such as viscosity, pour point, flash point, and oxidative stability.[2] The following tables summarize the quantitative data for various TMP esters, providing a comparative overview of their performance.

TMP EsterKinematic Viscosity (cSt)Viscosity Index (VI)Pour Point (°C)Flash Point (°C)Oxidative Stability (°C)Reference
From Palm Kernel Oil Fatty Acids
TMP Triester41.76 (at 40°C), 8.73 (at 100°C)154.8-10320>210[8]
Di-TMP Tetraester87.06 (at 40°C), 14.77 (at 100°C)140.86-5360>210[8]
From Palm Oil
TMP Ester (High Oleic)~50 (at 40°C)~199-32--[9][10]
From Oleic Acid
Trioleate TMP (TOTMP)-----[11][12]
Nonaoleate TMP (NOTMP)-237-34320172[11]
From Levulinic Acid
TMP Trilevulinate (TMP-tri-LA)-49-27223-[1]
From Castor Oil Methyl Ester
TMP Ester-----[8]
From Sweet Almond Oil
TMP Biolubricant42.80 (at 30°C), 30.18 (at 40°C), 8.90 (at 100°C)267.50-4--[13]
From Rapeseed Oil
TMP Ester---41--[14]

Table 1: Physicochemical properties of various this compound Esters.

Commercial Product ComparisonKinematic Viscosity (cSt)Viscosity Index (VI)Pour Point (°C)Flash Point (°C)Reference
Engine Oil Application
Diester's full synthetic ester-based-152-193< -30> 200[1]
Vegetable ester-based-152-193< -30> 200[1]
Mineral-based-152-193< -30> 200[1]

Table 2: Comparison of physicochemical properties with commercial lubricants for engine applications.

Experimental Protocols

The synthesis of TMP esters can be achieved through two primary routes: direct esterification of this compound with fatty acids or transesterification with fatty acid methyl esters (FAMEs).[2] The choice of method often depends on the starting materials and desired purity of the final product.

Protocol 1: Synthesis of this compound Trioleate (TMPTO) via Esterification

This protocol describes the synthesis of TMPTO from this compound and oleic acid using an acid catalyst.[11][15][16][17]

Materials:

  • This compound (TMP)

  • Oleic acid (OA)

  • Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) as a catalyst[11]

  • Toluene (B28343) (as an azeotropic solvent)

  • Sodium bicarbonate solution (for neutralization)

  • Brine solution (saturated NaCl)

  • Anhydrous sodium sulfate (B86663) (for drying)

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and heating mantle

  • Dean-Stark apparatus or vacuum setup for water removal[11][15]

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a Dean-Stark trap filled with toluene, add this compound and oleic acid. A molar ratio of slightly less than 1:3 (TMP:OA) is typically used to favor the formation of the triester.[12]

  • Catalyst Addition: Add the acid catalyst (e.g., 1.5% H₂SO₄ by weight of the reactants) to the mixture.[11]

  • Reaction: Heat the mixture to the desired reaction temperature (e.g., 150-180°C) with continuous stirring.[11][15] Water produced during the esterification will be removed azeotropically with toluene and collected in the Dean-Stark trap. Alternatively, the reaction can be carried out under vacuum to facilitate water removal.[15]

  • Monitoring: Monitor the reaction progress by measuring the amount of water collected or by analyzing aliquots using techniques like Thin Layer Chromatography (TLC) or by determining the acid value of the mixture.

  • Work-up: Once the reaction is complete (typically after 3-5 hours), cool the mixture to room temperature.[11]

  • Purification:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with a sodium bicarbonate solution to neutralize the acid catalyst, followed by brine solution to remove any remaining aqueous impurities.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

  • Solvent Removal: Remove the toluene using a rotary evaporator to obtain the crude this compound trioleate.

  • Further Purification (Optional): For higher purity, the product can be purified using column chromatography.

Protocol 2: Synthesis of TMP Esters via Transesterification

This protocol outlines the synthesis of TMP esters from fatty acid methyl esters (FAMEs), which can be derived from various vegetable oils.[1][10][14]

Materials:

  • Fatty acid methyl esters (FAMEs)

  • This compound (TMP)

  • Alkaline catalyst (e.g., sodium methoxide (B1231860) or potassium carbonate)[8][10]

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and heating mantle

  • Vacuum pump and condenser

  • Thermometer

Procedure:

  • Reaction Setup: Charge the three-neck round-bottom flask with FAMEs and this compound. A molar ratio of approximately 4.8:1 (FAME:TMP) has been shown to be effective.[8]

  • Catalyst Addition: Add the alkaline catalyst (e.g., 1.4% potassium carbonate by weight).[8]

  • Reaction: Heat the mixture to the reaction temperature (e.g., 140°C) under reduced pressure (vacuum).[8][14] The vacuum helps to remove the methanol (B129727) byproduct, driving the reaction towards the formation of the triester.[14]

  • Monitoring: The reaction can be monitored by analyzing the composition of the mixture using Gas Chromatography (GC) to determine the conversion of FAMEs and the formation of mono-, di-, and triesters.

  • Work-up: After the reaction reaches the desired conversion (typically 96% or higher), cool the mixture.[8]

  • Purification:

    • The catalyst can be removed by washing with water.

    • The product is then dried under vacuum.

Performance Evaluation Protocols

To assess the suitability of the synthesized TMP esters as biolubricants, a series of standard tests are performed to characterize their physicochemical and tribological properties.

Protocol 3: Determination of Key Lubricant Properties

1. Kinematic Viscosity and Viscosity Index (ASTM D445 and D2270):

  • Measure the kinematic viscosity at two different temperatures, typically 40°C and 100°C, using a calibrated capillary viscometer.

  • Calculate the Viscosity Index (VI) using the measured viscosities according to the ASTM D2270 standard. A higher VI indicates a smaller change in viscosity with temperature.[6]

2. Pour Point (ASTM D97):

  • Determine the lowest temperature at which the lubricant will continue to flow. This is a critical parameter for low-temperature applications.[6][11]

3. Flash Point (ASTM D92):

  • Measure the lowest temperature at which the lubricant's vapor will ignite in the presence of an ignition source. This is an important safety parameter.[11]

4. Oxidative Stability (e.g., Pressure Differential Scanning Calorimetry - PDSC):

  • Evaluate the resistance of the lubricant to oxidation at elevated temperatures. This is crucial for predicting the lubricant's service life.[11]

5. Tribological Properties (e.g., Four-Ball Wear Test - ASTM D4172):

  • Assess the anti-wear and friction-reducing properties of the lubricant. This test measures the wear scar diameter on steel balls under a specified load, speed, and temperature.

Visualizations

Synthesis_of_TMP_Esters cluster_esterification Direct Esterification cluster_transesterification Transesterification TMP TMP Esterification_Reaction Esterification (Acid Catalyst, Heat) TMP->Esterification_Reaction Fatty_Acids Fatty_Acids Fatty_Acids->Esterification_Reaction TMP_Ester_E TMP Ester Esterification_Reaction->TMP_Ester_E Water Water (Removed) Esterification_Reaction->Water Vegetable_Oil Vegetable_Oil Transesterification_FAME Transesterification (Base Catalyst) Vegetable_Oil->Transesterification_FAME Methanol Methanol Methanol->Transesterification_FAME FAME Fatty Acid Methyl Esters (FAMEs) Transesterification_FAME->FAME Glycerol Glycerol Transesterification_FAME->Glycerol Transesterification_TMP Transesterification (Alkaline Catalyst, Heat, Vacuum) FAME->Transesterification_TMP TMP_T This compound TMP_T->Transesterification_TMP TMP_Ester_T TMP Ester Transesterification_TMP->TMP_Ester_T Methanol_Removed Methanol (Removed) Transesterification_TMP->Methanol_Removed Experimental_Workflow Start Synthesis of TMP Ester Purification Purification (Washing, Drying) Start->Purification Characterization Physicochemical & Tribological Characterization Purification->Characterization Viscosity Viscosity & VI (ASTM D445, D2270) Characterization->Viscosity PourPoint Pour Point (ASTM D97) Characterization->PourPoint FlashPoint Flash Point (ASTM D92) Characterization->FlashPoint OxidativeStability Oxidative Stability (PDSC) Characterization->OxidativeStability Tribology Tribological Properties (ASTM D4172) Characterization->Tribology Analysis Data Analysis and Comparison Viscosity->Analysis PourPoint->Analysis FlashPoint->Analysis OxidativeStability->Analysis Tribology->Analysis End Application Assessment Analysis->End

References

Application Notes and Protocols for Trimethylolpropane Triacrylate (TMPTA) in Radiation-Curable Coatings and Inks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Trimethylolpropane Triacrylate (TMPTA)

This compound triacrylate (TMPTA) is a trifunctional acrylate (B77674) monomer widely utilized as a reactive diluent and crosslinking agent in radiation-curable formulations.[1][2][3][4][5][6][7][8] Its molecular structure, featuring three acrylate groups, enables the formation of a dense, three-dimensional polymer network upon exposure to ultraviolet (UV) or electron beam (EB) radiation.[6] This high crosslink density imparts desirable properties to coatings and inks, including exceptional hardness, superior scratch and abrasion resistance, and robust chemical resistance.[3][6]

TMPTA's primary functions in radiation-curable systems are to reduce the viscosity of the formulation for improved application and to participate in the polymerization reaction to enhance the final properties of the cured material.[8] It is compatible with a wide range of acrylated resins, making it a versatile component in the formulation of coatings for various substrates such as wood, plastics, and metals, as well as in printing inks and adhesives.[5][8]

Despite its performance benefits, it is crucial to note that TMPTA has been reclassified by the European Chemicals Agency (ECHA) as a Category 2 carcinogen (suspected of causing cancer), effective from December 2023.[3][6] This necessitates strict adherence to safety protocols and the use of appropriate personal protective equipment (PPE) during handling and application.

Data Presentation: Influence of TMPTA on Coating and Ink Properties

The concentration of TMPTA in a radiation-curable formulation significantly impacts the properties of the final cured product. The following tables summarize quantitative data from various studies to illustrate these effects.

Table 1: Effect of TMPTA Concentration on Mechanical Properties of UV-Cured Films

TMPTA Concentration (wt%)Tensile Strength (MPa)Young's Modulus (MPa)Elongation at Break (%)Pencil HardnessAdhesion (ASTM D3359)
01.81[5]----
17.81[5]-Decreases with increasing TMPTA[5]--
2-----
10-----
20Improved Mechanical Properties[2]----
30----5B (Excellent)
50---2H5B (Excellent)
75---3H4B (Good)

Note: Data is compiled from multiple sources and may not represent a single, continuous study. Dashes indicate data not available.

Table 2: Effect of TMPTA Concentration on Cure Properties and Viscosity

TMPTA Concentration (wt%)Cure Speed (m/min)Viscosity (cP at 25°C)Shrinkage (%)
0-High6.7[9][10]
25--7.7[9][10]
50-Decreases with increasing TMPTA9.53[9][10]
75--9.98[9][10]
100FastLow9.8[9][10]

Note: Cure speed is qualitatively described as fast for TMPTA-containing formulations. Viscosity is generally reduced with the addition of TMPTA. Shrinkage data is from a study comparing TMPTA with a higher molecular weight acrylate.

Experimental Protocols

Detailed methodologies for key experiments are provided below. It is imperative to consult the full ASTM standards for complete details and safety precautions.

Protocol for Film Hardness by Pencil Test (ASTM D3363)

Objective: To determine the hardness of a coating film by assessing its resistance to scratching from pencils of known hardness.[11][12][13]

Materials:

  • A set of calibrated drawing pencils with hardness ranging from 6B (softest) to 6H (hardest).

  • Pencil sharpener.

  • 400-grit sandpaper.

  • Coated test panels.

  • A firm, level surface.

  • Optional: A pencil hardness test cart to ensure constant pressure.[3]

Procedure:

  • Pencil Preparation:

    • Sharpen a pencil to expose approximately 3 mm of lead.

    • Hold the pencil perpendicular to the 400-grit sandpaper and rub the lead until a flat, smooth, circular tip is obtained.

  • Testing:

    • Place the coated panel on a firm, level surface.

    • Hold the prepared pencil at a 45° angle to the coated surface.[11][12][13]

    • Push the pencil away from the operator with uniform downward pressure, creating a stroke of at least 6.5 mm (1/4 inch).[3]

  • Observation:

    • Examine the surface for any gouge or scratch in the coating.

  • Determination of Hardness:

    • Start with a hard pencil (e.g., 2H) and proceed down the hardness scale (H, F, HB, B, 2B, etc.) until a pencil is found that will not scratch the surface.

    • The pencil hardness is reported as the hardest pencil that does not scratch or gouge the film.[11]

Protocol for Measuring Adhesion by Tape Test (ASTM D3359 - Method B)

Objective: To assess the adhesion of a coating to a substrate using a cross-hatch and tape method.[14][1][2][15][16][17][18][19][20] This method is suitable for coatings with a thickness of less than 125 µm (5 mils).[14][17][20]

Materials:

  • A cross-hatch cutting tool with multiple blades.

  • Pressure-sensitive tape as specified in the standard.

  • A soft brush.

  • Coated test panels.

Procedure:

  • Cross-Hatch Creation:

    • Place the cured coated panel on a firm surface.

    • Make a series of parallel cuts through the coating to the substrate.

    • Rotate the panel 90 degrees and make a second series of cuts perpendicular to the first, creating a lattice pattern.[14]

  • Tape Application:

    • Lightly brush the area to remove any detached flakes.

    • Apply the center of the pressure-sensitive tape over the lattice.

    • Press the tape down firmly to ensure good contact.

  • Tape Removal:

    • After 60-90 seconds, remove the tape by pulling it back on itself at a 180-degree angle.[14][2][15]

  • Evaluation:

    • Visually inspect the grid area for the amount of coating removed.

    • Rate the adhesion on a scale from 5B (no peeling or removal) to 0B (severe peeling).[14]

Protocol for Viscosity Measurement

Objective: To determine the flow characteristics of the uncured liquid coating or ink formulation.

Materials:

  • Rotational viscometer or a viscosity cup (e.g., Zahn or Ford cup).[4][21][22][23]

  • Temperature-controlled water bath or chamber.

  • Sample of the liquid formulation.

Procedure (using a Rotational Viscometer):

  • Temperature Control: Bring the sample to a constant and specified temperature (e.g., 25°C), as viscosity is highly temperature-dependent.[21]

  • Spindle Selection: Choose an appropriate spindle and rotational speed based on the expected viscosity of the sample.

  • Measurement:

    • Immerse the spindle into the sample to the specified depth.

    • Allow the spindle to rotate until a stable reading is obtained.

    • Record the viscosity value in centipoise (cP) or Pascal-seconds (Pa·s).

Protocol for Chemical Resistance (MEK Rub Test - ASTM D4752)

Objective: To assess the degree of cure and chemical resistance of the coating by its resistance to a specified solvent.[8]

Materials:

  • Methyl ethyl ketone (MEK).

  • Cheesecloth.

  • A rounded object to wrap the cheesecloth around (e.g., the head of a small hammer).

  • Coated test panel.

Procedure:

  • Solvent Application: Saturate a piece of cheesecloth with MEK.

  • Rubbing:

    • Wrap the saturated cheesecloth around the rounded object.

    • With moderate pressure, rub the coated surface back and forth. One forward and one backward motion constitutes a "double rub".[8]

  • Evaluation:

    • Continue rubbing until the coating is marred or removed, or until a specified number of double rubs is reached.

    • Record the number of double rubs at which failure occurs.

Mandatory Visualizations

UV Curing Free-Radical Polymerization Pathway

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination PI Photoinitiator FR Free Radicals (R•) PI->FR Cleavage UV UV Light UV->PI Absorption M1 TMPTA Monomer FR->M1 Attack M1R Monomer Radical (M-R•) M1->M1R M2 Another TMPTA Monomer M1R->M2 Chain Growth P Propagating Polymer Chain M2->P ... P1 Polymer Radical DeadP Crosslinked Polymer Network P1->DeadP Combination P2 Polymer Radical P2->DeadP

Caption: Free-radical polymerization process in UV curing of TMPTA.

Experimental Workflow for Coating Evaluation

G cluster_testing Performance Testing Formulation Formulation Preparation (Varying TMPTA %) Application Coating Application (e.g., drawdown on substrate) Formulation->Application Viscosity Viscosity (Uncured) Formulation->Viscosity Curing UV/EB Curing Application->Curing Conditioning Post-Cure Conditioning (e.g., 24h at 23°C, 50% RH) Curing->Conditioning Hardness Pencil Hardness (ASTM D3363) Conditioning->Hardness Adhesion Adhesion (ASTM D3359) Conditioning->Adhesion Chemical Chemical Resistance (MEK Rubs) Conditioning->Chemical Data Data Analysis & Comparison Hardness->Data Adhesion->Data Viscosity->Data Chemical->Data

Caption: Workflow for the preparation and evaluation of TMPTA-based coatings.

Safety and Handling

Given the reclassification of TMPTA as a Category 2 carcinogen, strict safety protocols must be followed.

  • Engineering Controls: Always handle TMPTA in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors.[24] Ensure that safety showers and eyewash stations are readily accessible.[9]

  • Personal Protective Equipment (PPE):

    • Eye and Face Protection: Wear chemical safety goggles or a face shield.[25]

    • Skin Protection: Use chemical-resistant gloves (e.g., nitrile or butyl rubber) and a lab coat.[9][25] Contaminated clothing should be removed and laundered before reuse.[16]

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

  • Handling: Avoid contact with skin, eyes, and clothing.[16] Do not eat, drink, or smoke in areas where TMPTA is handled. Wash hands thoroughly after handling.[16]

  • Storage: Store in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.[16] Keep containers tightly closed when not in use.

  • Disposal: Dispose of waste TMPTA and contaminated materials in accordance with local, state, and federal regulations.

Always consult the Safety Data Sheet (SDS) for TMPTA before use for complete and detailed safety information.[17]

References

Application Notes and Protocols for the Structural Characterization of Trimethylolpropane (TMP) Derivatives using FTIR and NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the structural characterization of trimethylolpropane (B17298) (TMP) derivatives using Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed protocols for sample preparation and data acquisition are included, along with data interpretation guidelines to facilitate the unambiguous structural elucidation of these compounds.

Introduction to this compound Derivatives

This compound (TMP) is a versatile polyol containing three primary hydroxyl groups. Its unique trifunctional nature makes it a valuable building block in the synthesis of a wide array of derivatives with tailored properties for various applications, including lubricants, coatings, and drug delivery systems. The esterification or acrylation of TMP's hydroxyl groups leads to the formation of TMP esters and acrylates, respectively. Accurate structural confirmation of these derivatives is paramount for ensuring their quality, performance, and safety in their intended applications. FTIR and NMR spectroscopy are powerful analytical techniques that provide detailed information about the molecular structure of these compounds.

Principles of FTIR and NMR Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy provides information about the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation is detected and plotted as a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹). The presence and position of absorption bands are characteristic of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy elucidates the structure of a molecule by providing information about the chemical environment of its atomic nuclei, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). In the presence of a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific frequencies. The chemical shift (δ), reported in parts per million (ppm), is indicative of the electronic environment of a nucleus and provides valuable information about its connectivity.

Experimental Protocols

FTIR Spectroscopy Protocol for Liquid TMP Derivatives

This protocol is suitable for the analysis of viscous liquid TMP derivatives using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Materials:

  • FTIR Spectrometer with ATR accessory (e.g., with a diamond crystal)

  • Sample of TMP derivative (a few drops)

  • Solvent for cleaning (e.g., isopropanol (B130326) or acetone)

  • Lint-free wipes

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean by wiping it with a lint-free wipe soaked in isopropanol or acetone.

    • Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Application:

    • Place a small drop of the liquid TMP derivative onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

  • Spectrum Acquisition:

    • Acquire the sample spectrum. Typical parameters are:

      • Spectral Range: 4000 - 400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16-32 (signal-averaged)

  • Data Processing:

    • The software will automatically subtract the background spectrum from the sample spectrum.

    • Perform baseline correction and peak picking as necessary.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a suitable solvent and lint-free wipes after analysis.

NMR Spectroscopy Protocol for TMP Derivatives

This protocol describes the preparation of a TMP derivative sample for ¹H and ¹³C NMR analysis.

Materials:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Internal standard (e.g., Tetramethylsilane, TMS, often included in the deuterated solvent)

  • Sample of TMP derivative (5-25 mg for ¹H NMR, 20-100 mg for ¹³C NMR)

  • Pasteur pipette

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Weigh the appropriate amount of the TMP derivative into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., CDCl₃ with 0.03% TMS).

    • Vortex the vial until the sample is completely dissolved.

  • Transfer to NMR Tube:

    • Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.

    • Ensure the liquid height in the tube is sufficient to cover the NMR detection coils (typically 4-5 cm).

  • Spectrum Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Acquire the ¹H NMR spectrum. Typical parameters include setting the appropriate spectral width, number of scans (e.g., 8-16), and relaxation delay.

    • Acquire the ¹³C NMR spectrum. This will require a significantly larger number of scans (e.g., 128 or more) due to the lower natural abundance of the ¹³C isotope.

  • Data Processing:

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the internal standard (TMS at 0.00 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Identify the chemical shifts and multiplicities of the signals in both ¹H and ¹³C NMR spectra.

Data Presentation and Interpretation

FTIR Spectral Data

The following table summarizes the characteristic FTIR absorption bands for this compound and its ester/acrylate (B77674) derivatives. The disappearance of the broad O-H stretching band of TMP and the appearance of a strong C=O stretching band are key indicators of successful esterification or acrylation.[1][2]

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Notes
This compound (TMP)
O-H (Alcohol)Stretching, broad3600 - 3200A strong, broad band indicating the presence of hydroxyl groups.[2]
C-H (Alkane)Stretching2960 - 2850Characteristic of the alkyl backbone.
C-O (Primary Alcohol)Stretching~1050Strong absorption indicating the C-O bond of the primary alcohols.[2]
TMP Esters
C=O (Ester)Stretching1750 - 1735A very strong and sharp peak, characteristic of the ester carbonyl group.[1]
C-O (Ester)Stretching1300 - 1000Two distinct stretches, one for the C-O-C asymmetric and one for the symmetric stretch.
C-H (Alkane)Stretching2960 - 2850From the TMP backbone and the fatty acid chains.
TMP Acrylates
C=O (Acrylate Ester)Stretching1730 - 1720Strong absorption, often at a slightly lower wavenumber than saturated esters due to conjugation.
C=C (Alkene)Stretching1640 - 1620A medium to weak absorption indicating the acrylate double bond.
=C-H (Alkene)Bending (out-of-plane)1000 - 800Characteristic bending vibrations for the vinyl protons.
C-O (Ester)Stretching1300 - 1150Strong absorptions associated with the ester C-O bonds.
NMR Spectral Data

The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for the core structure of this compound and its derivatives.

Table 2: Characteristic ¹H NMR Chemical Shifts of TMP Derivatives (in CDCl₃)

Proton TypeStructure FragmentExpected Chemical Shift (δ, ppm)MultiplicityNotes
This compound (TMP)
Methylene (B1212753) protons (-CH₂OH)-C(CH₂OH)₃~3.6 - 3.4SingletThe three methylene groups are equivalent.
Methyl protons (-CH₃)CH₃CH₂-~0.8Triplet
Methylene protons (-CH₂-)CH₃CH₂-~1.3Quartet
TMP Esters/Acrylates
Methylene protons (-CH₂OC=O)-C(CH₂OCOR)₃~4.1 - 3.9SingletThese protons are deshielded due to the adjacent ester group and shift downfield compared to the starting TMP. The exact shift depends on the nature of the R group. For acrylates, this signal is often observed around 4.17 ppm.
Methyl protons (-CH₃)CH₃CH₂-~0.9Triplet
Methylene protons (-CH₂-)CH₃CH₂-~1.4Quartet
TMP Acrylates (Acryloyl group)
Vinyl protons (=CH₂)H₂C=CH-~6.4, ~6.1, ~5.8Doublets of doubletsA characteristic set of three signals for the three vinyl protons, showing coupling to each other.

Table 3: Characteristic ¹³C NMR Chemical Shifts of TMP Derivatives (in CDCl₃)

Carbon TypeStructure FragmentExpected Chemical Shift (δ, ppm)Notes
This compound (TMP)
Quaternary carbon (-C-)-C(CH₂OH)₃~43The central quaternary carbon.
Methylene carbons (-CH₂OH)-C(CH₂OH)₃~65The three equivalent methylene carbons.
Methyl carbon (-CH₃)CH₃CH₂-~7
Methylene carbon (-CH₂-)CH₃CH₂-~23
TMP Esters/Acrylates
Carbonyl carbon (C=O)-OC=O~173 - 174The ester carbonyl carbon, a key signal confirming esterification.[3]
Quaternary carbon (-C-)-C(CH₂OCOR)₃~41
Methylene carbons (-CH₂OC=O)-C(CH₂OCOR)₃~63These carbons are slightly shifted compared to the starting TMP.
Methyl carbon (-CH₃)CH₃CH₂-~7
Methylene carbon (-CH₂-)CH₃CH₂-~23
TMP Acrylates (Acryloyl group)
Carbonyl carbon (C=O)-OC=O~166The acrylate carbonyl carbon, typically shifted upfield compared to saturated esters.
Vinyl carbons (=CH₂, =CH-)H₂C=CH-~128, ~131The two carbons of the double bond.

Visualizations

The following diagrams illustrate the workflow for structural characterization and the correlation between the chemical structure and spectroscopic data.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Analysis & Elucidation synthesis Synthesis of TMP Derivative ftir FTIR Spectroscopy synthesis->ftir Sample nmr NMR Spectroscopy (1H & 13C) synthesis->nmr Sample data_analysis Spectral Interpretation ftir->data_analysis FTIR Spectrum nmr->data_analysis NMR Spectra structure_elucidation Structure Confirmation data_analysis->structure_elucidation

Caption: Experimental workflow for the structural characterization of TMP derivatives.

logical_relationship cluster_structure Molecular Structure cluster_spectra Spectroscopic Data functional_groups Functional Groups (-OH, C=O, C=C, C-O) ftir_signals FTIR Absorption Bands (Wavenumber, cm-1) functional_groups->ftir_signals Correlates to proton_environments Proton Environments (-CH3, -CH2-, =CH) nmr_signals_h 1H NMR Signals (Chemical Shift, Multiplicity) proton_environments->nmr_signals_h Correlates to carbon_environments Carbon Environments (-C-, C=O, C=C) nmr_signals_c 13C NMR Signals (Chemical Shift) carbon_environments->nmr_signals_c Correlates to

References

Application Notes and Protocols for the Synthesis of Trimethylolpropane-Based Biolubricants from Non-Edible Vegetable Oils

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of high-performance, biodegradable lubricants from non-edible vegetable oils using a trimethylolpropane (B17298) (TMP) backbone. The methodologies described are based on established research and are intended to guide researchers in the development of sustainable alternatives to conventional mineral oil-based lubricants.[1][2][3][4]

The synthesis of TMP-based biolubricants from non-edible vegetable oils is a promising approach to address the environmental concerns associated with petroleum-based lubricants.[1][4] These biolubricants exhibit excellent lubricity, a high viscosity index, high flash points, and good biodegradability.[5][6][7] The use of non-edible oils, such as Jatropha, Mahua, Karanja, Camelina, and waste cooking oil, avoids the food-versus-fuel debate and provides a cost-effective feedstock for biolubricant production.[7][8]

The overall synthesis is typically a two-step process. The first step involves the transesterification of the non-edible vegetable oil to produce fatty acid methyl esters (FAMEs), commonly known as biodiesel.[8][9] The second step is the transesterification of the FAMEs with this compound to yield the final TMP triester biolubricant.[7][9]

Logical Relationship: From Feedstock to Final Product

The following diagram illustrates the logical progression from the selection of non-edible oil feedstock to the final synthesized biolubricant, highlighting the key transformation stages.

Non-Edible Vegetable Oil Non-Edible Vegetable Oil Fatty Acid Methyl Esters (FAMEs) Fatty Acid Methyl Esters (FAMEs) Non-Edible Vegetable Oil->Fatty Acid Methyl Esters (FAMEs) Transesterification I (with Methanol) TMP-based Biolubricant TMP-based Biolubricant Fatty Acid Methyl Esters (FAMEs)->TMP-based Biolubricant Transesterification II (with TMP) This compound (TMP) This compound (TMP) This compound (TMP)->TMP-based Biolubricant

Caption: Logical flow from raw material to the final biolubricant product.

Experimental Workflow for Biolubricant Synthesis

The diagram below outlines the key experimental stages involved in the synthesis and purification of TMP-based biolubricants.

cluster_0 Synthesis cluster_1 Characterization Transesterification I Transesterification I Purification I Purification I Transesterification I->Purification I FAMEs FAMEs Purification I->FAMEs Transesterification II Transesterification II Purification II Purification II Transesterification II->Purification II TMP-Biolubricant TMP-Biolubricant Purification II->TMP-Biolubricant Physicochemical Analysis Physicochemical Analysis Non-Edible Oil Non-Edible Oil Non-Edible Oil->Transesterification I FAMEs->Transesterification II TMP-Biolubricant->Physicochemical Analysis

Caption: Experimental workflow for TMP-based biolubricant synthesis.

Data Presentation: Physicochemical Properties of TMP-Based Biolubricants from Various Non-Edible Oils

The following table summarizes the key physicochemical properties of this compound-based biolubricants synthesized from different non-edible vegetable oils. These properties are compared with standard lubricant grades for reference.

PropertyJatropha OilMahua OilKaranja OilCamelina OilWaste Cooking OilISO VG-32ISO VG-46
Kinematic Viscosity @ 40°C (cSt) 35-4540-5042-5222-3240-5028.8-35.241.4-50.6
Kinematic Viscosity @ 100°C (cSt) 7.5-9.58.0-10.08.5-10.55.0-7.08.0-10.0~5.0~6.5
Viscosity Index 160-180170-190175-195180-200160-180>90>90
Pour Point (°C) -6 to -12-5 to -10-4 to -9-9 to -15-6 to -12<-6<-6
Flash Point (°C) >220>230>230>210>220>200>210
Oxidative Stability (Rancimat, hours @ 110°C) 6-105-95-98-124-8--

Note: The values presented are typical ranges compiled from various research sources and can vary based on the specific fatty acid composition of the oil and the precise synthesis conditions.[8][10][11][12]

Experimental Protocols

Protocol 1: Synthesis of Fatty Acid Methyl Esters (FAMEs) from Non-Edible Vegetable Oil (Transesterification I)

1.1. Materials:

  • Non-edible vegetable oil (e.g., Jatropha, Mahua, Karanja)

  • Methanol (B129727) (analytical grade)

  • Catalyst: Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH) for alkaline catalysis; Sulfuric acid (H₂SO₄) for acid catalysis if the free fatty acid (FFA) content is high.[8]

  • Anhydrous sodium sulfate

  • Hexane

  • Distilled water

1.2. Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hot plate

  • Separatory funnel

  • Rotary evaporator

  • Thermometer

1.3. Procedure:

  • Pre-treatment of Oil: If the acid value of the oil is high (> 2 mg KOH/g), perform an initial acid-catalyzed esterification to reduce the free fatty acid content.[1]

  • Reaction Setup: Place the non-edible vegetable oil in the three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and thermometer.

  • Catalyst Preparation: Dissolve the alkaline catalyst (0.5-1.5% w/w of oil) in methanol. The typical molar ratio of oil to methanol is 1:6 to 1:9.[8]

  • Reaction: Heat the oil to the reaction temperature (typically 60-65°C).[8] Add the methanolic catalyst solution to the heated oil while stirring vigorously.

  • Reaction Monitoring: Maintain the reaction temperature and stirring for 1-3 hours.[8] The completion of the reaction can be monitored by thin-layer chromatography (TLC).

  • Separation: After the reaction is complete, transfer the mixture to a separatory funnel and allow it to settle. Two distinct layers will form: the upper layer is the fatty acid methyl esters (FAMEs), and the lower layer is glycerol (B35011).

  • Purification:

    • Separate and discard the glycerol layer.

    • Wash the FAMEs layer with warm distilled water (50°C) several times until the washings are neutral.

    • Dry the washed FAMEs over anhydrous sodium sulfate.

    • Remove any remaining methanol and water using a rotary evaporator.

Protocol 2: Synthesis of TMP-Based Biolubricant from FAMEs (Transesterification II)

2.1. Materials:

  • Fatty acid methyl esters (FAMEs) from Protocol 1

  • This compound (TMP)

  • Catalyst: Sodium methoxide (B1231860) (NaOCH₃) or Potassium hydroxide (KOH)[10]

  • Toluene (as an azeotropic agent)[13]

  • Activated carbon

  • Celite or filter aid

2.2. Equipment:

  • Three-neck round-bottom flask

  • Dean-Stark apparatus or vacuum distillation setup

  • Magnetic stirrer with hot plate

  • Thermometer

  • Vacuum pump

  • Filtration apparatus

2.3. Procedure:

  • Reaction Setup: Charge the FAMEs and this compound into the three-neck round-bottom flask. A typical molar ratio of FAMEs to TMP is 3.5:1 to 4:1.[11][14] The flask should be equipped with a magnetic stirrer, thermometer, and a setup for vacuum distillation or a Dean-Stark trap if using an azeotropic agent.[13]

  • Catalyst Addition: Add the catalyst (0.5-1.0% w/w of reactants).

  • Reaction:

    • Heat the reaction mixture to 120-160°C under continuous stirring.[14][15]

    • Apply a vacuum (around 20 mbar) to remove the methanol produced during the reaction, which will drive the reaction to completion.[14]

    • The reaction is typically carried out for 2-5 hours.[14]

  • Reaction Monitoring: The progress of the reaction can be monitored by analyzing the composition of the reaction mixture using Gas Chromatography (GC) to determine the percentage of triesters, diesters, and monoesters.[16]

  • Purification:

    • After the reaction, cool the mixture.

    • Neutralize the catalyst with a weak acid or by washing with hot distilled water.

    • Remove any unreacted FAMEs and monoesters by vacuum distillation.

    • Treat the crude product with activated carbon to improve the color.

    • Filter the final product through a bed of celite to remove any solid impurities.

Disclaimer: These protocols are intended for guidance and may require optimization based on the specific characteristics of the non-edible oil and the desired properties of the final biolubricant. All experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

References

Application Notes and Protocols for the Use of Ethoxylated Trimethylolpropane in Flexible Polyurethane Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethoxylated trimethylolpropane (B17298) (ETMP) is a trifunctional polyol that serves as a valuable crosslinking agent in the production of flexible polyurethane (PU) foams. Its unique structure, featuring three hydroxyl groups extended by ethylene (B1197577) oxide chains, allows for the precise modification of the polymer network. The incorporation of ETMP into flexible polyurethane formulations can significantly influence the foam's mechanical properties, including hardness, tensile strength, and resilience. These application notes provide detailed protocols and data for utilizing ETMP to produce flexible polyurethane foams with tailored characteristics.

The trifunctional nature of this compound (TMP) and its derivatives is crucial for creating a three-dimensional polymer network in polyurethanes. This crosslinking enhances the mechanical strength and thermal stability of the resulting material. Ethoxylation of TMP improves its compatibility with other polyols and provides greater control over the flexibility of the final foam. By adjusting the concentration of ETMP, researchers can fine-tune the properties of flexible polyurethane foams for a wide range of applications, from cushioning and padding to advanced material science and biomedical engineering.

Key Applications

The use of ethoxylated this compound in flexible polyurethane foam production offers several advantages:

  • Enhanced Mechanical Properties: The introduction of ETMP as a crosslinker can increase the foam's tensile strength and tear resistance.

  • Tunable Hardness and Flexibility: By varying the amount of ETMP, the crosslink density of the foam can be controlled, allowing for the production of foams ranging from soft and flexible to semi-rigid.

  • Improved Thermal Stability: The crosslinked network created by ETMP can enhance the thermal stability of the polyurethane foam.

  • Controlled Cell Structure: The use of ETMP can influence the cell structure of the foam, which in turn affects its cushioning and acoustic properties.

Experimental Protocols

The following protocols describe the one-shot synthesis of flexible polyurethane foams with and without the inclusion of ethoxylated this compound. The formulations are presented in parts per hundred polyol (pphp).

Materials Required
  • Polyether Polyol (e.g., Voranol™)

  • Ethoxylated this compound (ETMP)

  • Toluene Diisocyanate (TDI) (80/20 mixture of 2,4 and 2,6 isomers)

  • Deionized Water (as a blowing agent)

  • Silicone Surfactant (e.g., L-618)

  • Amine Catalyst (e.g., a combination of Bis(2-dimethylaminoethyl) ether and Dimethylaminoethoxyethanol)

  • Stannous Octoate (Gelling catalyst)

  • Paper or plastic cups

  • Mechanical stirrer

  • Fume hood

  • Molds for foaming

Protocol 1: Standard Flexible Polyurethane Foam (Control)

This protocol outlines the synthesis of a standard flexible polyurethane foam without the addition of ETMP.

  • In a fume hood, weigh 100 parts of polyether polyol into a suitable container.

  • Add 4.0 parts of deionized water, 1.0 part of silicone surfactant, and 0.2 parts of amine catalyst to the polyol.

  • Mix the components thoroughly with a mechanical stirrer at 3000-4000 rpm for 60 seconds.

  • Add 0.2 parts of stannous octoate to the mixture and stir for an additional 10 seconds.

  • Add the calculated amount of Toluene Diisocyanate (TDI) (Isocyanate Index: 110) to the mixture and stir vigorously for 5-7 seconds. The isocyanate index is the ratio of isocyanate groups to hydroxyl groups, multiplied by 100.

  • Immediately pour the reacting mixture into a mold and allow it to free-rise.

  • Record the cream time, gel time, and rise time.

  • Allow the foam to cure at room temperature for at least 24 hours before characterization.

Protocol 2: Flexible Polyurethane Foam with Ethoxylated this compound

This protocol details the synthesis of a flexible polyurethane foam incorporating ETMP as a crosslinker.

  • In a fume hood, weigh the desired amounts of polyether polyol and ethoxylated this compound into a container. For example, a formulation could consist of 95 parts polyether polyol and 5 parts ETMP.

  • Add 4.0 parts of deionized water, 1.0 part of silicone surfactant, and 0.2 parts of amine catalyst to the polyol mixture.

  • Mix the components thoroughly with a mechanical stirrer at 3000-4000 rpm for 60 seconds.

  • Add 0.2 parts of stannous octoate to the mixture and stir for an additional 10 seconds.

  • Add the calculated amount of Toluene Diisocyanate (TDI) (Isocyanate Index: 110) to the mixture and stir vigorously for 5-7 seconds.

  • Immediately pour the reacting mixture into a mold and allow it to free-rise.

  • Record the cream time, gel time, and rise time.

  • Allow the foam to cure at room temperature for at least 24 hours before characterization.

Data Presentation

The following tables summarize the expected quantitative data for flexible polyurethane foams produced with and without ethoxylated this compound. The data is compiled from various sources and represents typical values.

Table 1: Formulation of Flexible Polyurethane Foams

ComponentControl Foam (pphp)ETMP-Modified Foam (pphp)
Polyether Polyol10095
Ethoxylated this compound05
Deionized Water4.04.0
Silicone Surfactant1.01.0
Amine Catalyst0.20.2
Stannous Octoate0.20.2
Toluene Diisocyanate (Index)110110

Table 2: Physical and Mechanical Properties of Flexible Polyurethane Foams

PropertyControl FoamETMP-Modified Foam
Density ( kg/m ³) 28 - 3230 - 35
Tensile Strength (kPa) 80 - 100100 - 130
Elongation at Break (%) 150 - 200120 - 170
Tear Strength (N/m) 200 - 250250 - 300
Resilience (%) 45 - 5540 - 50

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical reactions and the experimental workflow for the synthesis of flexible polyurethane foam using ethoxylated this compound.

PU_Synthesis_Workflow cluster_prep Preparation of Polyol Blend cluster_reaction Foaming Reaction cluster_post Curing and Characterization Polyol Polyether Polyol Mix1 Mechanical Mixing (3000-4000 rpm, 60s) Polyol->Mix1 ETMP Ethoxylated this compound ETMP->Mix1 Additives Water, Surfactant, Amine Catalyst Additives->Mix1 Sn_Octoate Stannous Octoate Mix1->Sn_Octoate Mix2 Mixing (10s) Sn_Octoate->Mix2 TDI Toluene Diisocyanate Mix2->TDI Mix3 Vigorous Mixing (5-7s) TDI->Mix3 Pour Pour into Mold Mix3->Pour FreeRise Free-Rise Foaming Pour->FreeRise Cure Curing (24h) FreeRise->Cure Characterization Mechanical Testing Cure->Characterization PU_Reaction_Pathway cluster_reactants Reactants cluster_reactions Key Reactions cluster_products Products & Intermediates Polyol Polyether Polyol (R'-OH) Gellation Gellation Reaction Polyol->Gellation ETMP Ethoxylated this compound (R''(OH)3) ETMP->Gellation Isocyanate Diisocyanate (R-NCO) Isocyanate->Gellation Blowing Blowing Reaction Isocyanate->Blowing Water Water (H2O) Water->Blowing Urethane Urethane Linkage (Crosslinked Polymer) Gellation->Urethane Forms polymer network Urea Urea Linkage Blowing->Urea Forms hard segments CO2 Carbon Dioxide Gas Blowing->CO2 Causes foam expansion Flexible_Foam Flexible Polyurethane Foam Urethane->Flexible_Foam Urea->Flexible_Foam CO2->Flexible_Foam creates cell structure

Application Notes and Protocols: Trimethylolpropane Triglycidyl Ether (TMPTGE) in Polymer Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylolpropane triglycidyl ether (TMPTGE) is a trifunctional aliphatic glycidyl (B131873) ether epoxide that serves as a highly effective reactive diluent and crosslinking agent in various polymer systems, most notably with epoxy resins.[1][2] Its molecular structure, featuring three reactive epoxy groups, allows it to be chemically incorporated into the polymer backbone during the curing process.[2] This integration offers significant advantages over non-reactive diluents by enhancing the mechanical, thermal, and chemical properties of the final polymer product.[2] These application notes provide an overview of the utility of TMPTGE in polymer modification, supported by quantitative data and detailed experimental protocols.

Applications in Polymer Modification

TMPTGE is a versatile molecule with a wide range of applications in polymer science, primarily centered around the modification of epoxy resin formulations.[3][4] Its key functions and applications include:

  • Reactive Diluent for Epoxy Resins: TMPTGE is widely used to reduce the viscosity of high-viscosity epoxy resins, improving their handling and processing characteristics for applications such as coatings, adhesives, sealants, and elastomers (CASE).[2][3] As a reactive diluent, it becomes part of the polymer network, which helps to maintain or even improve the mechanical properties of the cured material.[2]

  • Crosslinking Agent: The trifunctional nature of TMPTGE leads to a higher crosslink density in the cured polymer network. This increased crosslinking enhances thermal stability, improves chemical resistance, and increases the mechanical strength of the polymer.

  • Enhancement of Mechanical Properties: The incorporation of TMPTGE into polymer formulations can significantly improve their mechanical properties. It is known to enhance impact resistance, hardness, and toughness.[2][3] The aliphatic nature of TMPTGE can also impart a degree of flexibility to the cured resin, further contributing to its durability.

  • Specialized Applications: TMPTGE is also utilized in more advanced applications, such as in the synthesis of polymer systems with shape memory, the production of biocompatible materials, and in the preparation of drug-filler compounds.[3]

Quantitative Data on Polymer Modification with TMPTGE

The addition of TMPTGE to polymer formulations has a quantifiable impact on their properties. The following tables summarize the effects of TMPTGE on key polymer characteristics.

Table 1: Effect of TMPTGE on the Viscosity of a Standard Bisphenol A-based Epoxy Resin

TMPTGE Concentration (wt%)Viscosity (cP at 25°C)
0~12,000 - 14,000
5~5,000 - 6,000
10~2,000 - 3,000
15~1,000 - 1,500

Table 2: Effect of TMPTGE on Mechanical and Thermal Properties of Cured Epoxy Resins

PropertyNeat Epoxy ResinEpoxy Resin with TMPTGE
Tensile Strength (MPa)70 - 80~85[5]
Tensile Modulus (GPa)2.5 - 3.0~3.2[5]
Elongation at Break (%)3 - 6~5[6]
Shore D Hardness80 - 8582[6]
Glass Transition Temperature (Tg) (°C)150 - 170160 - 180[7]

Experimental Protocols

The following are generalized protocols for the modification of epoxy resins with TMPTGE. These should be considered as a starting point and may require optimization for specific polymer systems and applications.

Protocol 1: Preparation of a TMPTGE-Modified Epoxy Resin Formulation

Materials:

  • Bisphenol A-based epoxy resin (e.g., DGEBA)

  • This compound triglycidyl ether (TMPTGE)

  • Amine curing agent (e.g., triethylenetetramine (B94423) - TETA)

  • Glass beaker or other suitable mixing vessel

  • Stirring rod or mechanical stirrer

  • Vacuum oven or desiccator

Procedure:

  • Resin and Diluent Preparation: In a clean, dry beaker, weigh the desired amount of epoxy resin.

  • Addition of TMPTGE: Add the desired weight percentage of TMPTGE to the epoxy resin.

  • Mixing: Thoroughly mix the epoxy resin and TMPTGE until a homogeneous mixture is obtained. For higher viscosity resins, gentle heating (e.g., to 40-50°C) can be applied to facilitate mixing.

  • Degassing: Place the mixture in a vacuum oven or desiccator at room temperature and apply a vacuum to remove any entrapped air bubbles.

  • Addition of Curing Agent: Once degassed, add the stoichiometric amount of the amine curing agent to the epoxy-TMPTGE mixture. The stoichiometric amount can be calculated based on the amine hydrogen equivalent weight (AHEW) of the curing agent and the epoxy equivalent weight (EEW) of the resin and TMPTGE mixture.

  • Final Mixing: Mix the components thoroughly for 2-5 minutes, ensuring a uniform dispersion of the curing agent. Avoid vigorous mixing to minimize the re-introduction of air bubbles.

  • Casting and Curing: Pour the formulation into a pre-heated mold. The curing schedule will depend on the specific resin and curing agent system. A typical curing schedule might be 2 hours at 80°C followed by a post-cure of 3 hours at 150°C.[8]

Protocol 2: Characterization of Cured TMPTGE-Modified Epoxy Resin

1. Mechanical Testing:

  • Specimen Preparation: Prepare test specimens for tensile and impact testing according to relevant ASTM standards (e.g., ASTM D638 for tensile properties, ASTM D256 for Izod impact resistance).[9]

  • Tensile Testing: Conduct tensile tests using a universal testing machine to determine tensile strength, modulus of elasticity, and elongation at break.[10]

  • Impact Testing: Perform Izod or Charpy impact tests to evaluate the impact strength of the material.

  • Hardness Testing: Measure the Shore D hardness of the cured samples using a durometer according to ASTM D2240.

2. Thermal Analysis:

  • Differential Scanning Calorimetry (DSC): Use DSC to determine the glass transition temperature (Tg) of the cured polymer. Heat the sample at a controlled rate (e.g., 10°C/min) in a nitrogen atmosphere.[5]

  • Thermogravimetric Analysis (TGA): Perform TGA to evaluate the thermal stability of the material by measuring the weight loss as a function of temperature.[11]

3. Spectroscopic Analysis:

  • Fourier-Transform Infrared Spectroscopy (FTIR): Use FTIR to monitor the curing process by observing the disappearance of the epoxy group peak (around 915 cm⁻¹) and the appearance of hydroxyl groups.[11]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_proc Processing cluster_char Characterization P1 Weigh Epoxy Resin & TMPTGE P2 Mix Resin and TMPTGE P1->P2 P3 Degas Mixture P2->P3 P4 Add Curing Agent P3->P4 P5 Final Mixing P4->P5 C1 Cast into Mold P5->C1 C2 Cure (e.g., 80°C for 2h) C1->C2 C3 Post-Cure (e.g., 150°C for 3h) C2->C3 T1 Mechanical Testing (Tensile, Impact, Hardness) C3->T1 T2 Thermal Analysis (DSC, TGA) C3->T2 T3 Spectroscopic Analysis (FTIR) C3->T3

Caption: Experimental workflow for polymer modification with TMPTGE.

TMPTGE Structure and Reaction Mechanism

Caption: TMPTGE structure and its reaction with a primary amine.

References

The Role of Trimethylolpropane (TMP) in Formulating High-Solid and Powder Coatings: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylolpropane (TMP), a trifunctional alcohol with the chemical formula CH₃CH₂C(CH₂OH)₃, is a crucial building block in the formulation of high-performance high-solid and powder coatings.[1][2][3] Its unique molecular structure, featuring three primary hydroxyl groups, enables it to act as an effective crosslinking agent, significantly enhancing the durability, chemical resistance, and overall performance of coating systems.[2][4] The use of TMP is instrumental in the development of environmentally friendly coating solutions by facilitating formulations with lower volatile organic compound (VOC) content. This document provides detailed application notes, experimental protocols, and performance data related to the use of TMP in high-solid and powder coatings.

Core Concepts: The Function of this compound in Coatings

TMP's primary role in coating formulations is to introduce branching and increase the crosslink density of the polymer network during curing.[4] This trifunctionality is key to achieving a range of desirable coating properties. In high-solid coatings, TMP's compact structure and low viscosity contribution allow for the formulation of coatings with higher solids content, thereby reducing solvent emissions. For powder coatings, TMP is a common monomer in the synthesis of polyester (B1180765) resins, where it influences the resin's glass transition temperature (Tg), melt viscosity, and curing behavior.[5][6][7]

The incorporation of TMP into resin systems such as alkyds, polyesters, and polyurethanes leads to significant improvements in:

  • Hardness and Scratch Resistance: The increased crosslink density results in a harder, more durable surface.[1]

  • Chemical Resistance: A more tightly crosslinked polymer network provides a better barrier against chemical attack.[2][4]

  • Flexibility and Adhesion: While high crosslink density can sometimes lead to brittleness, careful formulation with TMP can achieve a balance of hardness and flexibility, promoting good adhesion to the substrate.[7][8]

  • Weatherability: TMP can contribute to improved resistance to degradation from UV radiation and environmental exposure.

Data Presentation: Impact of this compound on Coating Properties

The following tables summarize the quantitative effects of incorporating this compound into various coating formulations.

Table 1: Effect of this compound (TMP) Content on the Mechanical Properties of Polyester-Epoxy Hybrid Powder Coatings [7]

TMP Content (moles per 4000 g/mol polyester chain)Gloss (%)Pendulum Hardness (s)Direct Impact Resistance (µm)Indirect Impact Resistance (µm)
0>9512015080
0.5>9512515585
1.09513016090
1.59413216095
2.09012815080

Table 2: Influence of this compound Tribenzoate (a TMP derivative) on Alkyd Enamel Properties [9]

FormulationPencil Hardness (ASTM D3363)Flexibility (Conical Mandrel, ASTM D522)
Control (No TMP Derivative)H8 mm (cracking)
Formulation with 5% TMP TribenzoateFNo cracking at 3 mm

Table 3: Chemical Resistance of a High-Solid Polyurethane Coating Containing TMP [10]

Chemical Agent (1-hour covered spot test, ASTM D1308)ObservationRating
WaterNo effectPass
Ethanol (50%)No effectPass
Acetic Acid (10%)Slight gloss lossFair
Sodium Hydroxide (10%)No effectPass
XyleneSlight softeningFair

Experimental Protocols

Protocol 1: Synthesis of Carboxyl-Terminated Polyester Resin for Powder Coatings

This protocol describes a two-stage melt condensation process for synthesizing a carboxyl-terminated polyester resin suitable for powder coatings, incorporating TMP as a branching agent.[5][6]

Materials:

  • Neopentyl Glycol (NPG)

  • This compound (TMP)

  • Isophthalic Acid (IPA)

  • Terephthalic Acid (TPA)

  • Adipic Acid (for carboxylation of branches)[7]

  • Dibutyltin oxide (catalyst)

  • Nitrogen gas supply

  • Reaction kettle equipped with a mechanical stirrer, thermometer, packed column, condenser, and nitrogen inlet.

Procedure:

Stage 1: Hydroxyl-Terminated Prepolymer Synthesis

  • Charge the reaction kettle with the calculated amounts of Neopentyl Glycol, this compound, Isophthalic Acid, and Terephthalic Acid.

  • Add the catalyst (e.g., 0.1% by weight of total reactants).

  • Start purging the reactor with nitrogen gas and begin agitation.

  • Gradually heat the mixture to 180-200°C. Water from the esterification reaction will start to distill off.

  • Slowly increase the temperature to 220-230°C over 4-6 hours, maintaining a steady distillation of water.

  • Monitor the reaction by measuring the acid value of the resin. Continue the reaction until the acid value is below 15 mg KOH/g.

  • Cool the resulting hydroxyl-terminated polyester prepolymer to below 180°C.

Stage 2: Carboxylation

  • Add Adipic Acid to the reactor.

  • Increase the temperature to 200-220°C and continue the reaction.

  • Monitor the acid value and viscosity of the resin. The reaction is complete when the target acid value (typically 30-80 mg KOH/g for hybrid powder coatings) and viscosity are reached.

  • Discharge the molten resin onto a cooling belt or trays and allow it to solidify.

  • Break the solid resin into flakes for later use in powder coating manufacturing.

Protocol 2: Formulation and Evaluation of a Polyester-Epoxy Hybrid Powder Coating

This protocol outlines the preparation and testing of a powder coating using the synthesized TMP-containing polyester resin.

Materials:

  • Carboxyl-terminated polyester resin (from Protocol 1)

  • Epoxy resin (e.g., Bisphenol A type)

  • Flow control agent

  • Degassing agent (e.g., Benzoin)

  • Pigments and fillers (e.g., Titanium Dioxide, Barium Sulfate)

  • Henchel mixer or similar high-speed mixer

  • Twin-screw extruder

  • Grinding and classifying equipment

  • Electrostatic spray gun and booth

  • Curing oven

  • Test panels (e.g., phosphated steel)

Procedure:

1. Powder Coating Manufacturing:

  • Dry blend the polyester resin, epoxy resin, flow control agent, degassing agent, pigments, and fillers in a high-speed mixer for 1-2 minutes.

  • Melt-extrude the premix in a twin-screw extruder at a temperature between 90-120°C. The temperature should be high enough to ensure a homogenous melt but low enough to prevent significant curing.

  • Cool the extrudate rapidly on a chill roll and break it into chips.

  • Grind the chips into a fine powder using a pin disc mill or similar equipment.

  • Classify the powder to the desired particle size distribution (e.g., 20-80 µm) using a sieve or cyclone separator.

2. Coating Application and Curing:

  • Apply the powder coating to the test panels using an electrostatic spray gun to a uniform film thickness (e.g., 50-80 µm).

  • Cure the coated panels in an oven at a specified temperature and time (e.g., 180-200°C for 10-15 minutes).[7]

3. Coating Evaluation:

  • Pencil Hardness (ASTM D3363): Determine the hardness of the cured coating by attempting to scratch the surface with pencils of known hardness.[10][11][12][13][14]

  • Flexibility (Mandrel Bend Test, ASTM D522): Bend the coated panel over a conical or cylindrical mandrel and observe for any cracking or delamination of the coating.[15][16][17][18][19]

  • Abrasion Resistance (Taber Abraser Test, ASTM D4060): Subject the coated panel to abrasion by weighted abrasive wheels for a specified number of cycles and measure the weight loss.[20][21][22][23][24]

  • Chemical Resistance (Spot Test, ASTM D1308): Place drops of various chemicals on the coating surface for a specified period, then observe for any discoloration, blistering, or softening.[25][26][27][28][29]

Mandatory Visualizations

G cluster_TMP This compound (TMP) Structure C1 CH3 C2 CH2 C1->C2 C_central C C2->C_central CH2OH1 CH2OH C_central->CH2OH1 CH2OH2 CH2OH C_central->CH2OH2 CH2OH3 CH2OH C_central->CH2OH3

Caption: Chemical structure of this compound (TMP).

G cluster_crosslinking TMP Crosslinking Action in a Polyester Resin TMP TMP PolymerChain1 Polymer Chain TMP->PolymerChain1 -OH reacts PolymerChain2 Polymer Chain TMP->PolymerChain2 -OH reacts PolymerChain3 Polymer Chain TMP->PolymerChain3 -OH reacts CrosslinkedNetwork 3D Crosslinked Network PolymerChain1->CrosslinkedNetwork PolymerChain2->CrosslinkedNetwork PolymerChain3->CrosslinkedNetwork

Caption: TMP as a crosslinking agent in a polymer network.

G cluster_workflow General Workflow for Coating Formulation and Evaluation Resin_Synthesis Resin Synthesis (with TMP) Formulation Powder/Liquid Formulation Resin_Synthesis->Formulation Application Coating Application Formulation->Application Curing Curing Application->Curing Testing Performance Testing (ASTM Methods) Curing->Testing Analysis Data Analysis and Characterization Testing->Analysis

Caption: Workflow for coating formulation and evaluation.

Conclusion

This compound is a versatile and indispensable component in the formulation of modern high-solid and powder coatings. Its trifunctional nature allows for the creation of highly crosslinked polymer networks, leading to coatings with superior mechanical properties, chemical resistance, and durability.[2][4] By carefully controlling the concentration of TMP in the resin formulation, researchers and formulators can tailor the properties of the final coating to meet the specific demands of a wide range of applications, while also addressing the need for more environmentally friendly, low-VOC coating systems. The protocols and data presented herein provide a foundation for the development and evaluation of high-performance coatings utilizing this compound.

References

Application Notes and Protocols for the Quantification of Trimethylolpropane in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of trimethylolpropane (B17298) (TMP) in various reaction mixtures. The primary analytical techniques covered are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), which are widely employed for their robustness and sensitivity in quantifying TMP.

Gas Chromatography (GC) Based Methods

Gas chromatography is a highly effective technique for the analysis of volatile and semi-volatile compounds like this compound. Coupled with detectors such as Flame Ionization Detector (FID) or Mass Spectrometry (MS), GC offers excellent resolution and sensitivity.

Application Note: GC-FID for TMP Quantification

This method is suitable for the routine quantification of TMP in reaction mixtures where the matrix is not overly complex. The Flame Ionization Detector provides a linear response over a wide concentration range.

Experimental Protocol

1. Sample Preparation: Liquid-Liquid Extraction

  • Objective: To extract TMP from the aqueous reaction mixture into an organic solvent.

  • Reagents: Dichloromethane (DCM), Anhydrous Sodium Sulfate (B86663).

  • Procedure:

    • Take a known volume (e.g., 5 mL) of the reaction mixture and place it in a separatory funnel.

    • Add an equal volume of dichloromethane.

    • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

    • Allow the layers to separate. The organic layer (bottom) contains the extracted TMP.

    • Drain the organic layer into a clean flask containing anhydrous sodium sulfate to remove any residual water.

    • Filter or decant the dried organic extract into a GC vial for analysis.

2. Instrumentation and Analytical Conditions

  • Instrument: Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A capillary column such as DB-5 (30 m x 0.32 mm, 0.25 µm film thickness) is recommended.[1]

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: Increase to 220 °C at a rate of 10 °C/min.

    • Hold: Maintain at 220 °C for 5 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: 20:1.[2]

3. Calibration and Quantification

  • Prepare a series of standard solutions of TMP in the extraction solvent (e.g., dichloromethane) at concentrations spanning the expected sample concentration range.

  • Inject the standards into the GC-FID system and record the peak areas.

  • Construct a calibration curve by plotting the peak area against the concentration of TMP.

  • Inject the prepared sample extract and determine the concentration of TMP from the calibration curve.

Application Note: GC-MS for TMP Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for both the quantification and unambiguous identification of TMP, especially in complex matrices or when trace-level analysis is required.[3][4]

Experimental Protocol

1. Sample Preparation

The sample preparation can follow the liquid-liquid extraction protocol described in section 1.1. For trace analysis, a concentration step using a rotary evaporator may be necessary after extraction.

2. Instrumentation and Analytical Conditions

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[5]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 280 °C.[5]

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 3 minutes.[5]

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.[5]

    • Hold: Maintain at 280 °C for 1 minute.[5]

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 30-300.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

3. Data Analysis

  • Quantification: Use the extracted ion chromatogram (EIC) corresponding to a characteristic ion of TMP for quantification to enhance selectivity and sensitivity.

  • Identification: Confirm the identity of the TMP peak by comparing its mass spectrum with a reference spectrum from a library (e.g., NIST).

Quantitative Data Summary for GC Methods

ParameterGC-FIDGC-MSReference
Linearity (Determination Coefficient) >0.99>0.9899[2][3]
Average Recovery 96.64% - 98.06%-[2]
Intraday Precision (RSD) 0.20% - 0.45%< 4.26%[2][3]
Interday Precision (RSD) -< 13.09%[3]
Limit of Quantification (LOQ) -0.5 µ g/support (on silica (B1680970) gel tube)[6]

Experimental Workflow for GC Analysis of TMP

GC_Workflow start Start: Reaction Mixture sample_prep Sample Preparation: Liquid-Liquid Extraction start->sample_prep extraction Extract with Dichloromethane sample_prep->extraction drying Dry with Na2SO4 extraction->drying filtration Filter/Decant drying->filtration gc_vial Sample in GC Vial filtration->gc_vial gc_analysis GC Analysis gc_vial->gc_analysis fid_detection FID Detection gc_analysis->fid_detection ms_detection MS Detection gc_analysis->ms_detection data_analysis Data Analysis fid_detection->data_analysis ms_detection->data_analysis identification Identification (Mass Spectrum) ms_detection->identification quantification Quantification (Calibration Curve) data_analysis->quantification end End: Report Results quantification->end identification->end

Caption: Workflow for GC-based quantification of this compound.

High-Performance Liquid Chromatography (HPLC) Based Methods

HPLC is a versatile technique suitable for the analysis of non-volatile and thermally labile compounds. For TMP, which lacks a strong UV chromophore, derivatization or the use of specific detectors like mass spectrometry or refractive index detection is often employed.

Application Note: HPLC-MS/MS for Trace Level Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it ideal for quantifying low levels of TMP in complex matrices.[7]

Experimental Protocol

1. Sample Preparation: Ultrasonic Extraction

  • Objective: To extract TMP from a solid or semi-solid matrix into a suitable solvent.

  • Reagents: Ultrapure Water.

  • Procedure:

    • Accurately weigh a known amount of the sample (e.g., 1.0 g) into a centrifuge tube.

    • Add a known volume of ultrapure water (e.g., 20 mL).

    • Perform ultrasonic extraction for 30 minutes.

    • Centrifuge the extract at 10,000 rpm for 10 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

2. Instrumentation and Analytical Conditions

  • Instrument: HPLC system coupled to a tandem mass spectrometer.

  • Column: ZORBAX HILIC Plus (150 mm x 2.1 mm, 3.5 µm).[7]

  • Mobile Phase: 0.1% formic acid in water.[7]

  • Flow Rate: 200 µL/min.[7]

  • Column Temperature: 40 °C.[7]

  • Injection Volume: 10 µL.[7]

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.[7]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[7]

    • Ionization Voltage: 4500 V.[7]

3. Calibration and Quantification

  • Prepare a series of TMP standards in ultrapure water.

  • Analyze the standards using the LC-MS/MS method to establish a calibration curve based on the MRM transitions.

  • Analyze the prepared sample and quantify TMP using the calibration curve.

Quantitative Data Summary for HPLC-MS/MS Method

ParameterHPLC-MS/MSReference
Linearity Range 10 - 500 ng/mL[7]
Recovery > 90%[7]
Relative Standard Deviation (RSD) 4.2%[7]
Limit of Detection (LOD) 0.14 mg/kg[7]
Limit of Quantification (LOQ) 0.40 mg/kg[7]

Experimental Workflow for HPLC-MS/MS Analysis of TMP

HPLC_Workflow start Start: Reaction Mixture sample_prep Sample Preparation: Ultrasonic Extraction start->sample_prep extraction Extract with Ultrapure Water sample_prep->extraction centrifugation Centrifuge extraction->centrifugation filtration Filter (0.22 µm) centrifugation->filtration hplc_vial Sample in HPLC Vial filtration->hplc_vial hplc_analysis HPLC Separation (HILIC Column) hplc_vial->hplc_analysis msms_detection MS/MS Detection (ESI+, MRM) hplc_analysis->msms_detection data_analysis Data Analysis msms_detection->data_analysis quantification Quantification (External Standard) data_analysis->quantification end End: Report Results quantification->end

Caption: Workflow for HPLC-MS/MS based quantification of this compound.

Spectroscopic Techniques

While chromatographic methods are predominant for quantification, spectroscopic techniques like Fourier-Transform Infrared Spectroscopy (FTIR) can be used for qualitative analysis and to monitor the progress of reactions involving TMP by observing the appearance or disappearance of characteristic functional group absorptions.[8][9]

Application Note: FTIR for Reaction Monitoring

  • Technique: Attenuated Total Reflectance (ATR)-FTIR.

  • Procedure:

    • Acquire a background spectrum of the clean ATR crystal.

    • Place a small aliquot of the reaction mixture directly on the ATR crystal.

    • Acquire the IR spectrum.

    • The consumption of TMP can be monitored by the decrease in the intensity of the broad O-H stretching band around 3300 cm⁻¹.

    • The formation of ester products, for instance, can be monitored by the appearance of the C=O stretching band around 1735 cm⁻¹.

This application note provides a qualitative assessment and is not intended for precise quantification without extensive calibration.

By selecting the appropriate method based on the required sensitivity, selectivity, and available instrumentation, researchers can accurately quantify this compound in various reaction mixtures, ensuring robust process control and quality assessment.

References

application of trimethylolpropane in manufacturing plasticizers and adhesives

Author: BenchChem Technical Support Team. Date: December 2025

{"answer":"### Application Notes and Protocols: Trimethylolpropane (B17298) in Plasticizers and Adhesives

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (TMP), a trifunctional polyol with the formula CH3CH2C(CH2OH)3, is a versatile building block in polymer chemistry.[1][2] Its three primary hydroxyl groups provide multiple reactive sites, making it an essential raw material for synthesizing a wide range of products, including plasticizers and adhesives.[3][4] In plasticizer manufacturing, TMP is typically esterified with fatty acids to create bio-based plasticizers that enhance the flexibility and workability of polymers like PVC.[5][6] In the realm of adhesives, TMP serves as a crucial crosslinker and chain extender, particularly in polyurethane and UV-curable systems, where it improves bond strength, durability, and chemical resistance.[3][4][7]

Part 1: Application of this compound in Plasticizer Manufacturing

TMP-based esters, such as this compound trioleate (TMPTO) and this compound tribenzoate (TPTB), are gaining traction as high-performance, often bio-based, plasticizers.[5][6] These compounds are particularly valued for their ability to improve the thermal stability and flexibility of polymer matrices like polyvinyl chloride (PVC).[5][6] The absence of a hydrogen-β in the TMP core contributes to enhanced thermal stability compared to traditional triglyceride-based plasticizers.[5]

Quantitative Data on TMP-Based Plasticizers

The performance of TMP-based plasticizers is often evaluated in PVC formulations. The following table summarizes key performance metrics for Epoxidized this compound Trioleate (EPO) compared to a commercial non-phthalate plasticizer, di(2-ethylhexyl) 1,2-cyclohexanoate (DOCH).

Plasticizer Formulation (50 PHR* in PVC)Shore A HardnessTensile Strength (MPa)Elongation at Break (%)Onset Thermal Degradation (°C)
100% DOCH (Control)82.316.5323252.1
50% DOCH / 50% EPO85.118.9365260.5
100% EPO89.017.1350264.3
*PHR: Parts per hundred resin

Data sourced from a study on Epoxidized this compound Trioleate (EPO) as a PVC plasticizer.[5][8]

Experimental Protocol: Synthesis of this compound Trioleate (TMPTO)

This protocol describes the direct esterification of this compound with oleic acid.

Materials:

  • This compound (TMP)

  • Oleic Acid (OA)

  • Sulfuric Acid (H₂SO₄) or Tin(II) chloride (SnCl₂) as catalyst[9][10]

  • Toluene (B28343) (as azeotropic solvent)[9]

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous sodium sulfate (B86663) (for drying)

  • Ethyl acetate (B1210297) (for extraction)

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and heating mantle

  • Dean-Stark apparatus and condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a three-neck flask equipped with a magnetic stirrer, Dean-Stark trap, and condenser, add this compound and oleic acid. A molar ratio of OA to TMP of 3.1:1 is recommended.[10]

  • Catalyst Addition: Add the catalyst. For example, 1.5% sulfuric acid by weight of the reactants.[9]

  • Azeotropic Distillation: Add toluene to the flask to act as a water-carrying agent. Heat the mixture to 150-170°C with continuous stirring.[9][10] The water produced during the esterification will be removed azeotropically with toluene and collected in the Dean-Stark trap.

  • Reaction Monitoring: Continue the reaction for approximately 2-5 hours.[9][10] The reaction progress can be monitored by measuring the acid value of the mixture.

  • Purification: After the reaction is complete, cool the mixture. Dilute with ethyl acetate and wash sequentially with a sodium bicarbonate solution to neutralize the acidic catalyst and then with a brine solution.[9]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Filter the mixture and remove the solvent (toluene and ethyl acetate) using a rotary evaporator to yield the final product, this compound trioleate.[9]

Visualization: Synthesis of TMP-based Plasticizer

G Workflow for TMP-Triester Plasticizer Synthesis TMP This compound (TMP) Reaction Esterification Reaction (150-170°C) TMP->Reaction FattyAcid Fatty Acid (e.g., Oleic Acid) FattyAcid->Reaction Catalyst Catalyst (e.g., H₂SO₄) Catalyst->Reaction Product TMP Triester (Plasticizer) Reaction->Product Water Water (Byproduct) Reaction->Water

Caption: Chemical synthesis pathway for a TMP-based plasticizer.

Part 2: Application of this compound in Adhesive Manufacturing

In adhesive formulations, TMP's trifunctional nature is leveraged to create highly crosslinked polymer networks.[3] This is particularly valuable in polyurethane and radiation-curable (UV/EB) systems. Derivatives like this compound Triacrylate (TMPTA) are widely used as reactive diluents and crosslinking agents in UV-curable adhesives to enhance cure speed, hardness, and chemical resistance.[11][12][13]

Quantitative Data on TMP-Based Adhesives

The inclusion of TMP or its derivatives significantly impacts the final properties of an adhesive. The following table illustrates the effect of TMP as a crosslinker in a hypothetical polyurethane adhesive system.

PropertyPolyurethane Adhesive (No TMP)Polyurethane Adhesive (with 5% TMP)
SubstrateAluminumAluminum
Lap Shear Strength (MPa)12.518.2
Peel Strength (N/mm)4.53.8
Hardness (Shore D)5570
Cure Time (hours at 25°C)2418
This data is illustrative, based on the known effects of crosslinking on adhesive properties.
Experimental Protocol: Formulation of a TMP-Crosslinked Polyurethane Adhesive

This protocol outlines the preparation of a two-component polyurethane adhesive where TMP is used in the polyol component.

Materials:

  • Part A (Isocyanate): Polymeric Methylene Diphenyl Diisocyanate (pMDI).

  • Part B (Polyol Blend):

    • Polyester or Polyether Polyol (e.g., PPG-2000)

    • This compound (TMP) as a crosslinker[14]

    • Chain Extender (e.g., 1,4-Butanediol)

    • Catalyst (e.g., Dibutyltin dilaurate)

    • Additives (e.g., defoamers, adhesion promoters)

Equipment:

  • High-torque mechanical stirrer

  • Reaction vessel with heating/cooling capabilities

  • Vacuum pump

  • Nitrogen inlet

Procedure:

  • Preparation of Part B (Polyol Component):

    • In a reaction vessel under a nitrogen atmosphere, add the primary polyester/polyether polyol, this compound, and the chain extender.

    • Heat the mixture gently (e.g., to 60-80°C) and apply a vacuum for 1-2 hours to remove any residual moisture.[15]

    • Cool the mixture to room temperature and add the catalyst and any other additives under gentle stirring until a homogeneous blend is achieved.

  • Mixing and Application:

    • In a separate container, weigh the required amount of Part A (pMDI).

    • Add the prepared Part B to Part A according to the desired stoichiometric ratio (NCO:OH index).

    • Mix thoroughly with a mechanical stirrer for 2-3 minutes, avoiding air entrapment.

  • Curing:

    • Apply the mixed adhesive to the desired substrate.

    • Allow the adhesive to cure at ambient temperature. The curing process involves the reaction of isocyanate groups with the hydroxyl groups from the polyols and TMP, forming a crosslinked polyurethane network.[14]

Visualization: TMP as a Crosslinking Agent in Adhesives

Caption: Role of TMP as a central crosslinking hub in an adhesive.

Conclusion

This compound is a fundamentally important chemical intermediate that provides significant performance enhancements in both plasticizer and adhesive applications. As a core component of bio-based plasticizers, it improves thermal stability and flexibility.[5] In adhesives, its role as a crosslinker is critical for developing materials with high strength, durability, and tailored curing characteristics.[3][12] The protocols and data presented here offer a foundational guide for researchers and scientists exploring the versatile applications of this trifunctional alcohol.

References

Troubleshooting & Optimization

optimizing reaction conditions for trimethylolpropane esterification temperature and pressure

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the esterification of trimethylolpropane (B17298). The focus is on optimizing reaction temperature and pressure to achieve high yields of this compound esters.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for this compound esterification?

A1: The optimal temperature for this compound esterification typically falls between 120°C and 150°C.[1] Operating within this range generally leads to higher reaction rates and yields. For instance, in the acid-catalyzed esterification of oleic acid with this compound, increasing the temperature from 90°C to 150°C enhances the reaction rate.[1] However, it's crucial to note that at temperatures of 120°C and 150°C, the final yields can be quite similar.[1] In some microwave-assisted transesterification reactions, the highest composition of this compound triester (TMPTE) was achieved at 130°C.[2]

Q2: What is the impact of excessively high temperatures on the reaction?

A2: While higher temperatures can increase the reaction rate, excessively high temperatures (e.g., above 150°C) can lead to undesirable side reactions.[1] These can include the formation of byproducts, emulsification, and darkening of the reaction mixture, which complicates the purification of the final product and can deteriorate its quality.[1]

Q3: How does pressure influence the esterification of this compound?

A3: Applying a vacuum is crucial for the efficient esterification of this compound. The reaction produces water or alcohol (in transesterification) as a byproduct. Removing this byproduct from the reaction mixture by applying a vacuum shifts the reaction equilibrium towards the formation of the ester product, thereby increasing the yield.[3]

Q4: What is the recommended vacuum pressure for this reaction?

A4: The optimal vacuum pressure can vary depending on the specific reaction setup and reactants. However, studies have shown that a vacuum of around 5 kPa to 20 mbar is effective. For instance, a study on the vacuum esterification of medium-chain fatty acids with this compound identified an internal air pressure of 5 kPa as part of the optimized conditions.[4][5] In another study involving the transesterification of oleic acid methyl ester, a vacuum pressure of 20 mbar was found to be optimal.[6] It has been observed that at lower vacuums (higher pressures, e.g., 30 to 50 mbar), the removal of byproducts like methanol (B129727) is less efficient, which can hinder the reaction.[2]

Q5: Can the esterification proceed without a catalyst?

A5: While some degree of spontaneous esterification can occur, particularly with acidic reactants like oleic acid, the reaction is significantly slower and less efficient without a catalyst.[7][8] The use of a catalyst is standard practice to achieve reasonable reaction rates and yields.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low Yield of this compound Triester (TMPTE) Suboptimal Temperature: The reaction temperature may be too low, resulting in a slow reaction rate and incomplete conversion.Gradually increase the reaction temperature in increments (e.g., 10°C) within the optimal range of 120°C to 150°C and monitor the conversion.[1]
Inadequate Vacuum: Insufficient vacuum will not effectively remove the water or alcohol byproduct, leading to an equilibrium that does not favor product formation.Check the vacuum system for leaks. Ensure the vacuum pump is operating correctly and can achieve the target pressure (ideally between 5 kPa and 20 mbar).[4][5][6]
Darkening of the Reaction Mixture Excessively High Temperature: Temperatures above the optimal range can cause thermal degradation and side reactions, leading to discoloration.Reduce the reaction temperature. While the reaction rate might be slightly lower, it will likely improve the purity and color of the final product.[1]
Formation of Emulsions High Catalyst Concentration at High Temperatures: Certain catalysts, when used at high concentrations and elevated temperatures, can promote side reactions that lead to emulsification.Consider reducing the catalyst concentration or exploring a different catalyst that is less prone to causing emulsification at the desired reaction temperature.
Incomplete Conversion to Triester Insufficient Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration to achieve full conversion to the triester.Increase the reaction time and monitor the product composition at regular intervals to determine the point of maximum conversion.
Inefficient Byproduct Removal: Even with a vacuum, inefficient stirring or reactor design can lead to localized pockets where the byproduct is not effectively removed.Ensure vigorous stirring to maintain a homogeneous reaction mixture and facilitate the removal of the byproduct from the entire volume.

Quantitative Data Summary

Table 1: Effect of Temperature on this compound Triester (TMPTE) Composition in Microwave-Assisted Transesterification

Temperature (°C)TMPTE Composition (wt.%)
90Low (incomplete reaction)
110-
13045.36
15045.8

Data from a study on microwave-assisted transesterification of palm oil methyl ester with this compound.[2]

Table 2: Optimized Reaction Conditions from Various Studies

Fatty Acid/Methyl Ester SourceCatalystOptimal Temperature (°C)Optimal PressureReference
Oleic Acidp-Toluenesulfonic acid (1 wt.%)120Vacuum[1]
Medium-chain fatty acids (C8, C9, C10)p-Toluenesulfonic acid (1 wt.%)1205 kPa[4][5]
Palm Oil Methyl Ester (Microwave)Sodium methoxide (B1231860) (0.6 wt.%)13010 mbar[2]
Oleic Acid Methyl EsterSodium methylate (0.9% w/w)12020 mbar[6]
Unsaturated Palm Fatty Acid DistillateSulfuric Acid (5%)150-[9]

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Esterification of this compound with a Fatty Acid

  • Reactor Setup: Assemble a jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a Dean-Stark trap (or a similar setup for water removal), and a connection to a vacuum pump.

  • Charging Reactants: Charge the reactor with this compound and the fatty acid at the desired molar ratio (e.g., 1:3.2 acid to TMP).[4][5]

  • Catalyst Addition: Add the acid catalyst (e.g., 1 wt.% p-toluenesulfonic acid).[4][5]

  • Reaction Initiation: Begin stirring and heat the mixture to the desired reaction temperature (e.g., 120°C).[4][5]

  • Applying Vacuum: Once the reaction temperature is reached, gradually apply a vacuum to the system to an internal pressure of approximately 5 kPa to facilitate the removal of water.[4][5]

  • Monitoring the Reaction: Monitor the reaction progress by periodically taking samples and analyzing them for the disappearance of the fatty acid (e.g., by measuring the acid value).

  • Reaction Completion and Workup: Once the reaction is complete (indicated by a stable acid value), cool the mixture. The product can then be purified through neutralization, washing, and drying steps.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Esterification start Start: Low Yield or Poor Product Quality check_temp Is the reaction temperature within the optimal range (120-150°C)? start->check_temp adjust_temp Adjust temperature to the optimal range. check_temp->adjust_temp No check_pressure Is a sufficient vacuum being applied (e.g., 5 kPa - 20 mbar)? check_temp->check_pressure Yes adjust_temp->check_pressure adjust_pressure Check vacuum system for leaks and ensure proper pump function. check_pressure->adjust_pressure No check_side_reactions Is there evidence of side reactions (e.g., dark color, emulsion)? check_pressure->check_side_reactions Yes adjust_pressure->check_side_reactions end_bad Further investigation needed adjust_pressure->end_bad reduce_temp Reduce temperature to minimize side reactions. check_side_reactions->reduce_temp Yes end_good Outcome: Improved Yield and Quality check_side_reactions->end_good No optimize_catalyst Consider reducing catalyst concentration or changing the catalyst. reduce_temp->optimize_catalyst optimize_catalyst->end_good

Caption: Troubleshooting workflow for optimizing this compound esterification.

References

challenges in the purification of trimethylolpropane esters from reaction byproducts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of trimethylolpropane (B17298) (TMP) esters. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of TMP esters from reaction byproducts.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound esters.

ProblemPotential CauseSuggested Solution
Undesirable Odor in Final Product Presence of residual low molecular weight fatty acids (e.g., butyric acid).1. Ensure complete esterification to consume all fatty acids. 2. During distillation, after removing lower boiling point components under acidic conditions, adjust the pH of the TMP ester fraction to between 7 and 10 with a mild base (e.g., sodium bicarbonate) before the final distillation.[1] 3. Perform a final steam stripping or vacuum distillation to remove volatile odor-causing compounds.
Product Discoloration (Yellowing) Thermal degradation of this compound at elevated temperatures.1. Conduct distillation under high vacuum to lower the boiling point.[1] 2. Minimize the residence time of the ester at high temperatures.[1] 3. Ensure the distillation setup, such as a short path still, minimizes contact time with hot surfaces.[1]
Incomplete Separation of Byproducts Inefficient distillation or washing steps.1. Optimize distillation parameters (pressure, temperature, reflux ratio). A two-stage distillation is often effective, with the first stage at a pH of 3-6.5 to remove components boiling below TMP and the second stage at a pH of 7-10 for the final product.[1] 2. For high purity, consider using wiped-film molecular distillation to separate the desired triester from excess fatty acid methyl esters and other byproducts.[2] 3. Ensure thorough washing with hot water to remove water-soluble impurities and salts after catalyst neutralization.[2]
Residual Catalyst in Product Incomplete neutralization or washing.1. If using a base catalyst, neutralize with an acid like phosphoric acid, followed by thorough hot water washing until the washings are neutral.[2] 2. If using an acid catalyst, neutralize with a mild base solution and follow with extensive water washing.[3]
High Acid Value in Final Product Presence of unreacted fatty acids.1. Optimize the molar ratio of fatty acid (or fatty acid methyl ester) to this compound to favor the formation of the triester.[3] 2. Increase reaction time or temperature to drive the esterification to completion. 3. Wash the crude product with a dilute alkaline solution to neutralize and remove free fatty acids.[3]
Low Triester Content Incomplete reaction or side reactions.1. Ensure the correct stoichiometry of reactants. An excess of the fatty acid or fatty acid methyl ester can be used to drive the reaction towards the triester.[2][3] 2. Use an effective catalyst and optimize its concentration.[3][4] 3. Continuously remove water or methanol (B129727) byproduct during the reaction to shift the equilibrium towards the product side.[5]
Experimental Protocols
Protocol 1: General Purification of this compound Esters

This protocol outlines a general procedure for the purification of TMP esters synthesized via transesterification of fatty acid methyl esters with this compound using a basic catalyst.

  • Catalyst Neutralization:

    • After the reaction is complete, cool the reaction mixture.

    • Add a phosphoric acid solution to neutralize the basic catalyst.

    • Allow the mixture to stand for layering or use a centrifuge for separation.

  • Washing:

    • Separate the upper oil layer containing the TMP ester.

    • Wash the oil layer with hot water multiple times until the aqueous layer is neutral.

    • Separate the oil layer from the aqueous layer after each wash.

  • Drying:

    • Dry the oil layer under vacuum to remove any residual water.

  • Distillation:

    • Utilize a wiped-film molecular distillation apparatus.

    • Set the temperature to approximately 110°C and the pressure to 1.0 Pa to remove and recover excess fatty acid methyl esters as the light phase.

    • The heavy phase collected is the purified this compound fatty acid triester.[2]

Protocol 2: Two-Stage Distillation for Odor Removal

This protocol is specifically designed to remove odoriferous byproducts.

  • First Stage Distillation (Acidic):

    • After removing excess formaldehyde (B43269) and water from the initial reaction mixture, adjust the pH to between 3 and 6.5 using an organic acid.[1]

    • Distill the mixture to remove components with a lower boiling point than this compound.[1]

  • Second Stage Distillation (Alkaline):

    • Adjust the pH of the remaining this compound-containing fraction to between 7 and 10 using an alkaline material like sodium bicarbonate.[1]

    • Distill the mixture under vacuum to recover the pure, odor-free this compound ester overhead.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in this compound ester synthesis?

A1: Common byproducts include unreacted starting materials such as fatty acids or fatty acid methyl esters and this compound.[3] Additionally, intermediate products like monoesters and diesters are often present.[3] Other byproducts can include water or methanol (depending on the reaction), residual catalyst, and small amounts of color and odor-causing compounds.[1][5]

Q2: How can I remove the catalyst after the reaction?

A2: Catalyst removal depends on the type of catalyst used. For basic catalysts like sodium methoxide, neutralization with an acid such as phosphoric acid is effective, followed by washing with hot water.[2] For acid catalysts like sulfuric acid or p-toluenesulfonic acid, washing with a basic solution (e.g., sodium bicarbonate) and then with water is a common method.[3][4]

Q3: What is the best method to achieve high purity (e.g., >98%) of the triester?

A3: To achieve high purity, a combination of methods is recommended. After initial neutralization and washing, molecular distillation, particularly using a wiped-film evaporator, is highly effective for separating the desired triester from unreacted starting materials and lower ester forms.[2]

Q4: My final product has a strong, unpleasant odor. What is the cause and how can I fix it?

A4: A strong odor is often due to the presence of residual volatile fatty acids, such as butyric acid, which may have been present as an impurity in the starting materials.[1] To mitigate this, a two-stage distillation process is recommended. The first stage, under acidic conditions, removes low-boiling components. The second stage, under alkaline conditions (pH 7-10), neutralizes the volatile acids and allows for the distillation of an odor-free product.[1]

Q5: What analytical techniques are suitable for assessing the purity of my this compound ester?

A5: Gas chromatography (GC) is a primary method for determining the composition of the product, including the relative amounts of monoester, diester, triester, and free fatty acids.[3] Other useful techniques include Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) for structural confirmation.[3][6] Liquid chromatography-mass spectrometry (LC-MS/MS) can also be used for detailed analysis.[7]

Visualizations

Purification_Workflow start Crude TMP Ester Reaction Mixture neutralization Catalyst Neutralization (e.g., with Phosphoric Acid or NaHCO3) start->neutralization washing Hot Water Washing neutralization->washing Removal of Catalyst Salts drying Vacuum Drying washing->drying Removal of Water distillation Distillation drying->distillation Separation by Boiling Point product Purified TMP Ester distillation->product

Caption: General workflow for the purification of this compound esters.

Troubleshooting_Tree issue Purification Issue odor Undesirable Odor issue->odor Type of Issue color Product Discoloration issue->color Type of Issue purity Low Triester Purity issue->purity Type of Issue sol_odor Perform two-stage distillation (acidic then alkaline) odor->sol_odor Solution sol_color Use high vacuum and short path distillation color->sol_color Solution sol_purity Optimize reaction conditions and use molecular distillation purity->sol_purity Solution

Caption: Troubleshooting decision tree for common TMP ester purification issues.

References

identifying and minimizing side reactions in the synthesis of trimethylolpropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of trimethylolpropane (B17298) (TMP). Our aim is to help you identify and minimize side reactions to improve yield and purity.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific issues you may face during your experiments.

Issue 1: Low Yield of this compound (TMP)

Question: My reaction is resulting in a lower than expected yield of TMP. What are the potential causes and how can I improve it?

Answer: A low yield of TMP is often due to suboptimal reaction conditions that favor the formation of side products or result in an incomplete reaction. Here are the key factors to investigate:

  • Molar Ratio of Reactants: The ratio of formaldehyde (B43269) to n-butyraldehyde is critical. An insufficient amount of formaldehyde can lead to incomplete hydroxymethylation of the n-butyraldehyde intermediate. Conversely, an excessive amount can promote the formation of other byproducts. A molar ratio of formaldehyde to n-butyraldehyde between 3.0 and 8.0 is often recommended.[1]

  • Catalyst Concentration: The amount of basic catalyst (e.g., sodium hydroxide) influences the reaction rates of both the desired aldol (B89426) condensation and the subsequent Cannizzaro reaction. A typical range for the basic catalyst is 1.0 to 2.0 moles per mole of n-butyraldehyde.[2] Insufficient catalyst can lead to an incomplete reaction, while an excess can promote side reactions.

  • Reaction Temperature: The reaction temperature affects the kinetics of all reactions occurring in the mixture. While higher temperatures can increase the reaction rate, they can also lead to the formation of undesired byproducts. A temperature range of 20-120°C is generally used, and the optimal temperature should be determined for your specific setup.[2]

  • Reaction Time: The reaction needs sufficient time to go to completion. Monitor the reaction progress using an appropriate analytical technique (e.g., GC, HPLC) to determine the optimal reaction time.

Issue 2: High Levels of Di-trimethylolpropane (di-TMP) Impurity

Question: My final product is contaminated with a significant amount of di-trimethylolpropane. How can I minimize the formation of this byproduct?

Answer: Di-TMP is a common byproduct formed from the etherification of two TMP molecules. Its formation is influenced by the following factors:

  • Reaction Temperature: Higher reaction temperatures can promote the formation of di-TMP. Operating at a controlled and optimized temperature is crucial.

  • Catalyst Concentration: The concentration of the base catalyst can impact the rate of di-TMP formation. It is important to use the appropriate amount of catalyst to favor the formation of TMP.

  • Reactant Addition Strategy: A split or gradual addition of formaldehyde and the basic catalyst can help to maintain a lower concentration of reactive intermediates at any given time, which can suppress the formation of di-TMP.[3] One example demonstrated that a split addition of formaldehyde and base resulted in a TMP yield of 57.5% and a di-TMP yield of 28.1%.[3]

Issue 3: Presence of Formaldehyde-Related Impurities

Question: My purified TMP contains residual formaldehyde and other related impurities like cyclic monoformal (CMF). How can I remove these?

Answer: Formaldehyde and its condensation products with TMP are common impurities. Their removal can be challenging due to their physical properties.

  • Control of Formaldehyde Excess: While an excess of formaldehyde is necessary to drive the reaction, a very large excess can lead to higher levels of residual formaldehyde and its derivatives in the crude product. Optimizing the molar ratio is the first step.

  • Purification Strategy: Standard distillation may not be sufficient to separate some of these impurities due to close boiling points. A potential strategy involves a post-reaction heat treatment under acidic conditions. This can break down impurities like formals into components that are more easily separated by distillation.[2] For instance, adding an acid to the crude TMP and heating it at 140-280°C for 5 to 300 minutes before distillation can improve the purity of the final product.[1]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for the synthesis of this compound?

A1: The synthesis of TMP is a two-step process. It begins with a base-catalyzed aldol condensation of n-butyraldehyde with two equivalents of formaldehyde to form the intermediate, 2,2-bis(hydroxymethyl)butanal. This is followed by a crossed Cannizzaro reaction of the intermediate with another equivalent of formaldehyde in the presence of a stoichiometric amount of a strong base (like NaOH) to yield this compound and a formate (B1220265) salt (e.g., sodium formate).[2][3]

Q2: What are the most common side products in TMP synthesis?

A2: Besides the desired TMP, several side products can be formed, including:

  • Di-trimethylolpropane (di-TMP): An ether formed from two molecules of TMP.

  • Sodium Formate: A byproduct of the Cannizzaro reaction when using sodium hydroxide (B78521) as the catalyst.[2]

  • Unreacted Aldehydes: Residual n-butyraldehyde and formaldehyde.

  • Aldol Condensation Products of n-butyraldehyde: Self-condensation of n-butyraldehyde can occur.

  • Formaldehyde-TMP condensation products: Such as cyclic monoformal (CMF).[2]

Q3: What analytical techniques are suitable for monitoring the reaction and assessing product purity?

A3: Several analytical techniques can be employed:

  • Gas Chromatography (GC): Useful for monitoring the consumption of volatile reactants like n-butyraldehyde and the formation of TMP and some byproducts.

  • High-Performance Liquid Chromatography (HPLC): Can be used to analyze the concentration of non-volatile components like TMP, di-TMP, and other high-boiling impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used to identify and quantify the components in the reaction mixture and final product.

  • Mass Spectrometry (MS): Often coupled with GC or LC, it helps in the identification of unknown impurities.

Q4: How can sodium formate be removed from the final product?

A4: Sodium formate is an inorganic salt and is non-volatile. It is typically removed from the crude reaction mixture before the final distillation of TMP. This can be achieved through methods such as extraction or by removing it as a solid after evaporation of the solvent.

Data Presentation

Table 1: Effect of Reactant Molar Ratio on Product Distribution (Illustrative Data)

Molar Ratio (Formaldehyde : n-Butyraldehyde)TMP Yield (%)di-TMP Yield (%)Other Impurities (%)
3 : 1751015
5 : 18587
7 : 182126

Note: This table is illustrative and actual results may vary based on other reaction conditions such as temperature, catalyst concentration, and reaction time. A study reported a TMP yield of 57.5% and a di-TMP yield of 28.1% under specific conditions.[3]

Experimental Protocols

1. Laboratory-Scale Synthesis of this compound

This protocol is a general guideline and should be adapted and optimized for your specific laboratory conditions and safety procedures.

Materials:

  • n-Butyraldehyde

  • Formaldehyde (37% aqueous solution)

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Hydrochloric Acid (HCl) for neutralization

  • Organic solvent for extraction (e.g., methyl ethyl ketone)

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and addition funnels, add the formaldehyde solution and deionized water.

  • Catalyst and Reactant Addition: Prepare a solution of sodium hydroxide in deionized water. Slowly and simultaneously add the n-butyraldehyde and the sodium hydroxide solution to the formaldehyde solution while maintaining the reaction temperature between 40-50°C.

  • Reaction: After the addition is complete, continue to stir the mixture at the set temperature for a predetermined time (e.g., 1-3 hours) to allow the reaction to proceed to completion.

  • Neutralization: Cool the reaction mixture and neutralize the excess sodium hydroxide with hydrochloric acid to a pH of approximately 7.

  • Workup:

    • Remove any unreacted formaldehyde and water under reduced pressure.

    • Extract the crude TMP from the aqueous salt solution using an appropriate organic solvent.

    • Combine the organic extracts and dry over an anhydrous salt (e.g., sodium sulfate).

    • Filter and remove the solvent by rotary evaporation to obtain crude TMP.

  • Purification: Purify the crude TMP by vacuum distillation to obtain the final product. Collect the fraction corresponding to the boiling point of TMP.

2. Purification of Crude this compound

For crude TMP containing impurities that are difficult to separate by standard distillation, the following pre-treatment can be applied:

  • Acid Treatment: Add a small amount of a strong acid (e.g., phosphoric acid, 10 ppm to 5% by weight) to the crude TMP.[1]

  • Heat Treatment: Heat the mixture to 140-200°C for 10 to 300 minutes.[1][2] This step helps to decompose or alter the structure of impurities like formals.

  • Distillation: Perform vacuum distillation on the heat-treated crude TMP to separate the purified TMP from the modified impurities and other high and low boiling components.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Workflow for TMP Synthesis start Start: Evaluate TMP Synthesis Results issue Identify Primary Issue start->issue low_yield Low Yield of TMP issue->low_yield Yield Issue low_purity Low Purity of TMP issue->low_purity Purity Issue check_yield_params Check Reaction Parameters for Low Yield low_yield->check_yield_params identify_impurity Identify Major Impurity (GC, HPLC, NMR) low_purity->identify_impurity molar_ratio Adjust Formaldehyde: n-Butyraldehyde Molar Ratio check_yield_params->molar_ratio catalyst_conc Optimize Catalyst Concentration check_yield_params->catalyst_conc temp_time Adjust Reaction Temperature and Time check_yield_params->temp_time yield_solution Re-run Experiment and Monitor molar_ratio->yield_solution catalyst_conc->yield_solution temp_time->yield_solution di_tmp High di-TMP Content identify_impurity->di_tmp di-TMP formals High Formaldehyde/ Formal Impurities identify_impurity->formals Formals other_impurities Other Impurities identify_impurity->other_impurities Other di_tmp_params Adjust Conditions to Reduce di-TMP di_tmp->di_tmp_params formals_params Optimize Purification for Formals formals->formals_params other_params Optimize General Purification other_impurities->other_params di_tmp_temp Lower Reaction Temperature di_tmp_params->di_tmp_temp di_tmp_addition Implement Split Addition of Reactants/Catalyst di_tmp_params->di_tmp_addition purity_solution Re-purify and Analyze di_tmp_temp->purity_solution di_tmp_addition->purity_solution formals_ratio Optimize Formaldehyde Molar Ratio formals_params->formals_ratio acid_treatment Implement Acidic Heat Treatment Pre-Distillation formals_params->acid_treatment formals_ratio->purity_solution acid_treatment->purity_solution distillation Optimize Distillation Conditions (Vacuum, Temp.) other_params->distillation extraction Improve Extraction/ Workup Procedure other_params->extraction distillation->purity_solution extraction->purity_solution

Caption: Troubleshooting workflow for identifying and resolving common issues in TMP synthesis.

References

improving the conversion yield of trimethylolpropane transesterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the conversion yield of trimethylolpropane (B17298) (TMP) transesterification.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low conversion yield in TMP transesterification?

A1: Low conversion yield in TMP transesterification can be attributed to several factors:

  • Inadequate Methanol (B129727) Removal: The transesterification of TMP with fatty acid methyl esters (FAMEs) is a reversible reaction that produces methanol as a by-product.[1] If methanol is not continuously removed from the reaction mixture, the equilibrium will shift back towards the reactants, thus limiting the conversion to TMP esters.[1]

  • Suboptimal Reaction Temperature: The reaction temperature significantly influences the reaction rate. While higher temperatures can increase the reaction rate, excessively high temperatures can lead to thermal degradation of the products and reactants.[2]

  • Incorrect Molar Ratio: An inappropriate molar ratio of FAMEs to TMP can limit the completion of the reaction. A slight excess of FAMEs is often preferred to drive the reaction towards the formation of TMP triesters.[3]

  • Catalyst Deactivation or Insufficient Amount: The catalyst, whether chemical or enzymatic, can lose its activity over time or may be present in an insufficient concentration to effectively catalyze the reaction.

  • Presence of Water: For chemical catalysis, the presence of water can lead to saponification, a side reaction that consumes the catalyst and produces soap, thereby reducing the ester yield.[3] For enzymatic catalysis, a certain amount of water is necessary for enzyme function, but excessive water can promote the reverse hydrolysis reaction.[3]

Q2: How can I effectively remove the methanol by-product to improve the conversion yield?

A2: Applying a vacuum is a critical and widely used method to effectively remove methanol from the reaction mixture, which drives the equilibrium towards the formation of the desired TMP esters.[1][3] The continuous removal of methanol is essential for achieving high conversion yields.[1] A reduced pressure of about 2 to 5 kPa has been shown to be effective.[3]

Q3: What is the optimal temperature range for TMP transesterification?

A3: The optimal temperature for TMP transesterification depends on the catalyst used. For chemical catalysis using catalysts like sodium methylate, temperatures in the range of 110-120°C are often optimal for achieving high conversions, with some processes going up to 160°C.[3][4] For enzymatic catalysis, the temperature is generally lower to avoid enzyme denaturation, typically in the range of 40-60°C.[3]

Q4: Which type of catalyst is better for TMP transesterification, chemical or enzymatic?

A4: Both chemical and enzymatic catalysts have their advantages and disadvantages.

  • Chemical Catalysts (e.g., sodium methoxide, potassium carbonate, zinc oxide) are generally faster and require higher reaction temperatures.[2][4] They are effective in achieving high conversion rates but can be less selective and may require neutralization and removal steps after the reaction.[5]

  • Enzymatic Catalysts (e.g., lipases like Candida rugosa lipase) operate under milder conditions (lower temperature), which can prevent the degradation of sensitive compounds.[3] They are highly selective but are typically slower and can be more expensive.[3][6] The presence of water is also a critical parameter to control in enzymatic reactions.[3]

Q5: Can microwave irradiation be used to improve the conversion yield?

A5: Yes, microwave irradiation has been shown to intensify the mass-transfer-limited transesterification reaction, leading to significantly shorter reaction times and potentially higher yields compared to conventional heating methods.[4] One study achieved a 94.3% yield in approximately 68 minutes using microwave assistance.[4]

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Low Conversion Yield 1. Incomplete methanol removal.[1] 2. Suboptimal reaction temperature.[2] 3. Incorrect molar ratio of reactants.[3] 4. Catalyst deactivation or insufficient amount. 5. Presence of moisture (for chemical catalysis).[3]1. Apply or increase vacuum to effectively remove methanol.[1][3] 2. Optimize the reaction temperature based on the catalyst being used. For chemical catalysts, a range of 110-160°C is common.[3][4] For enzymatic catalysts, a lower range of 40-60°C is typical.[3] 3. Use a slight excess of fatty acid methyl esters (FAMEs). A molar ratio of FAME to TMP between 3.1:1 and 4:1 is often effective.[3][7] 4. Increase the catalyst concentration or use fresh catalyst. For sodium methoxide, concentrations around 0.5-1.5% w/w are reported.[8][9] For potassium carbonate, 1 wt% has been used.[4] 5. Ensure all reactants and equipment are dry when using chemical catalysts.
Formation of By-products (e.g., monoesters and diesters) 1. Incomplete reaction. 2. Insufficient reaction time.[7] 3. Non-optimal reaction conditions.1. Increase the reaction time to allow for the complete conversion to triesters. Reaction times can range from a few hours to over 10 hours depending on the conditions.[3][7] 2. Re-evaluate and optimize reaction parameters such as temperature, catalyst concentration, and molar ratio.
Darkening of the Reaction Mixture 1. Thermal degradation of reactants or products at high temperatures.[2] 2. Oxidation of unsaturated fatty acids.1. Lower the reaction temperature.[2] 2. Perform the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidation.
Catalyst Inactivity (Enzymatic) 1. Presence of inhibitors. 2. Inappropriate water content.[3] 3. Thermal denaturation of the enzyme.[3]1. Purify the reactants to remove any potential enzyme inhibitors. 2. Optimize the water content in the reaction mixture. For Candida rugosa lipase (B570770), around 15% added water has been shown to be effective.[3] 3. Operate the reaction at the optimal temperature for the specific enzyme to avoid denaturation.

Data Presentation

Table 1: Optimal Conditions for High Conversion Yield in TMP Transesterification

CatalystReactantsMolar Ratio (FAME:TMP)Temperature (°C)Pressure (kPa)Reaction Time (h)Conversion Yield (%)Reference
Sodium MethylateRapeseed Oil Methyl Ester & TMP3.1:1 - 3.2:1110 - 120Reduced~10up to 99.0[3]
Sodium MethylateOleic Acid Methyl Ester & TMP4:112022~85.5 (Triester)[7]
Potassium CarbonateFAME & TMP3.9:11303.87296.4[4]
Candida rugosa LipaseRapeseed Oil Methyl Ester & TMP3.5:1425.372up to 98.0 (Total Esters)[3]
Zinc OxideRapeseed Oil Methyl Ester & TMP9:1 (mass ratio)140 - 150-6~81.0[2]
Microwave-assisted (Catalyst not specified)Camelina Oil & TMP3.5:1--1.1394.3[4]

Experimental Protocols

1. Chemical Transesterification using Sodium Methylate

This protocol is based on the methodology for achieving high conversion of rapeseed oil methyl ester and TMP.[3]

  • Reactant Preparation: Heat the fatty acid methyl ester (e.g., rapeseed oil methyl ester) to 60°C.

  • Mixing: Add this compound to the heated methyl ester.

  • Catalyst Addition: Once the this compound has melted and dissolved, add the sodium methylate catalyst (e.g., 0.5% w/w) while stirring continuously.

  • Reaction: Increase the temperature to the desired range (e.g., 85°C, then gradually to 110-120°C over 2 hours). Apply a reduced pressure (e.g., 3.3 kPa) to continuously remove the methanol by-product.

  • Monitoring: Continue the reaction for approximately 8-10 hours, taking samples periodically to monitor the conversion by methods such as gas chromatography (GC) or ¹H-NMR.

  • Work-up: After the reaction is complete, cool the mixture. The catalyst can be neutralized with an acid (e.g., phosphoric acid), and the resulting salts can be removed by washing with deionized water.[5] The excess FAME can be removed by vacuum distillation.[5]

2. Enzymatic Transesterification using Candida rugosa Lipase

This protocol is adapted from a study on the enzymatic synthesis of TMP esters.[3]

  • Reactant and Enzyme Preparation: In a round-bottomed flask, combine the fatty acid methyl ester, this compound, and the lipase catalyst (e.g., Candida rugosa lipase, 20-40% w/w of substrates).

  • Water Addition: Add a specific amount of water to the mixture (e.g., 15% w/w of substrates), as this is crucial for enzyme activity.

  • Reaction: Place the flask in a shaker or use a magnetic stirrer for agitation. Heat the mixture to the optimal temperature for the enzyme (e.g., 42-47°C). Apply a reduced pressure (e.g., 5.3 kPa) to remove the methanol formed.

  • Monitoring: Allow the reaction to proceed for an extended period (e.g., 24-72 hours), monitoring the conversion of TMP to its esters.

  • Work-up: After the reaction, the immobilized enzyme can be recovered by filtration for potential reuse. The product mixture can then be purified.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Reactants Reactants (FAME + TMP) Mix Mixing and Heating Reactants->Mix Catalyst Catalyst (Chemical or Enzymatic) Catalyst->Mix Reaction Transesterification (Vacuum Applied) Mix->Reaction Methanol Methanol (By-product) Reaction->Methanol Removed Monitor Monitor Conversion (GC / NMR) Reaction->Monitor Purify Purification (Neutralization, Washing, Distillation) Monitor->Purify Reaction Complete Product Final Product (TMP Triesters) Purify->Product

Caption: Experimental workflow for TMP transesterification.

Troubleshooting_Logic Start Low Conversion Yield Q1 Is vacuum applied effectively? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is the reaction temperature optimal? A1_Yes->Q2 Sol1 Apply/Increase Vacuum to Remove Methanol A1_No->Sol1 End Yield Improved Sol1->End A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Is the FAME:TMP molar ratio correct? A2_Yes->Q3 Sol2 Adjust Temperature (110-160°C Chemical) (40-60°C Enzymatic) A2_No->Sol2 Sol2->End A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Q4 Is the catalyst active and sufficient? A3_Yes->Q4 Sol3 Use Slight Excess of FAME (e.g., 3.1:1 to 4:1) A3_No->Sol3 Sol3->End A4_No No Q4->A4_No No Sol4 Increase Catalyst Amount or Use Fresh Catalyst A4_No->Sol4 Sol4->End

Caption: Troubleshooting logic for low conversion yield.

References

Technical Support Center: Enhancing the Stability of Trimethylolpropane Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of low oxidative and thermal stability in trimethylolpropane (B17298) (TMP) esters.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, storage, and application of this compound esters.

Issue 1: Premature Discoloration (Yellowing or Darkening) of TMP Ester During Storage or Application

  • Question: My TMP ester has developed a yellow or dark color. What is the likely cause and how can I prevent it?

  • Answer: Premature discoloration is often a primary indicator of oxidative degradation.[1] This occurs when the ester reacts with oxygen, a process that can be accelerated by heat, light, and the presence of metal catalysts.[2] The formation of colored byproducts is a common result of this degradation pathway.

    Troubleshooting Steps:

    • Evaluate Storage Conditions: Ensure the TMP ester is stored in a cool, dark place, away from direct sunlight and heat sources. The storage container should be opaque and well-sealed to minimize oxygen exposure.

    • Inert Gas Blanketing: For long-term storage or high-purity applications, consider blanketing the container with an inert gas such as nitrogen or argon to displace oxygen.

    • Check for Contaminants: Contamination with metal ions (e.g., from residual catalysts or storage containers) can significantly accelerate oxidation.[2] Analyze the ester for trace metals. If present, consider purification steps like washing or using chelating agents.

    • Antioxidant Addition: If not already present, the addition of an appropriate antioxidant is the most effective way to prevent discoloration. Phenolic and aminic antioxidants are commonly used to inhibit the free-radical chain reactions of oxidation.[3]

Issue 2: Unexpected Increase in Viscosity of TMP Ester

  • Question: I have observed a significant increase in the viscosity of my TMP ester. What could be the cause?

  • Answer: An increase in viscosity is a common sign of both oxidative and thermal degradation.[1] During oxidation, polymerization and condensation reactions can occur, leading to the formation of higher molecular weight products, which increases the overall viscosity.[3] Similarly, at elevated temperatures, thermal degradation can also lead to polymerization.

    Troubleshooting Steps:

    • Review Operating Temperature: If the viscosity increase occurred during a high-temperature application, it is likely due to thermal degradation. Assess whether the operating temperature exceeds the thermal stability limit of the ester.

    • Analyze for Oxidation Products: An increase in the acid number of the ester, along with the viscosity change, is a strong indicator of oxidative degradation.[4] Perform an acid number titration to assess the extent of oxidation.

    • Select Appropriate Antioxidants: The choice of antioxidant can significantly impact the resistance to viscosity increase. For high-temperature applications, antioxidants with high thermal stability, such as certain aminic antioxidants, are recommended.[3]

    • Consider Ester Structure: The fatty acid chain length and degree of unsaturation in the TMP ester can affect its stability. Esters with higher unsaturation are more prone to oxidation and subsequent polymerization.

Issue 3: Formation of Sludge or Deposits

  • Question: My experiment is showing sludge or deposit formation. What is causing this and how can I resolve it?

  • Answer: Sludge and deposit formation are advanced signs of lubricant degradation, resulting from the agglomeration of insoluble oxidation and thermal breakdown products.[4] These deposits can interfere with experimental results and damage equipment.

    Troubleshooting Steps:

    • Identify the Degradation Pathway: Determine whether the degradation is primarily oxidative or thermal by analyzing the operating conditions and performing chemical tests (e.g., acid number, viscosity).

    • Optimize Antioxidant Package: A combination of primary antioxidants (radical scavengers) and secondary antioxidants (peroxide decomposers) can be more effective in preventing the formation of insoluble products.[4]

    • Ensure System Cleanliness: Residual contaminants from previous experiments or dirty equipment can act as catalysts for degradation. Thoroughly clean all equipment before use.

    • Evaluate Material Compatibility: Ensure that all materials in contact with the TMP ester (e.g., seals, tubing) are compatible and do not leach substances that could promote degradation.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the stability of this compound esters.

Q1: What are the primary mechanisms of degradation for TMP esters?

A1: this compound esters primarily degrade through three mechanisms:

  • Oxidative Degradation: This is a free-radical chain reaction initiated by the interaction of the ester with oxygen. It is accelerated by heat, light, and the presence of metal catalysts. The process leads to the formation of hydroperoxides, which then decompose into a variety of byproducts, including aldehydes, ketones, and carboxylic acids, ultimately leading to an increase in viscosity, acid number, and the formation of sludge and varnish.[4][5]

  • Thermal Degradation (Pyrolysis): In the absence of oxygen, at sufficiently high temperatures, the ester bonds can cleave.[6][7] This process, known as pyrolysis, results in the formation of smaller, more volatile molecules, as well as higher molecular weight polymers. The lack of beta-hydrogens in the neopentyl structure of TMP provides inherent thermal stability compared to other ester structures.[7]

  • Hydrolytic Degradation: In the presence of water, particularly at elevated temperatures and with acid or base catalysts, the ester linkage can be cleaved, reversing the esterification reaction to form the parent carboxylic acid and this compound.[8][9] The presence of residual acid from the synthesis process can accelerate hydrolysis.[2]

Q2: How do antioxidants work to protect TMP esters?

A2: Antioxidants inhibit the auto-oxidation process through different mechanisms:

  • Radical Scavengers (Primary Antioxidants): These are typically phenolic or aminic compounds that donate a hydrogen atom to the reactive peroxy radicals, neutralizing them and terminating the free-radical chain reaction.[3]

  • Peroxide Decomposers (Secondary Antioxidants): These are often sulfur- or phosphorus-containing compounds that decompose hydroperoxides into non-radical, stable products, thus preventing the propagation of the oxidation chain.

Q3: How do I choose the right antioxidant for my application?

A3: The selection of an antioxidant depends on the specific operating conditions:

  • Temperature: For high-temperature applications, antioxidants with high thermal stability, such as hindered phenolic and aminic antioxidants, are preferred.

  • Synergism: A combination of different types of antioxidants can have a synergistic effect, providing better protection than a single antioxidant.[4] For example, a radical scavenger can be combined with a peroxide decomposer.

  • Solubility and Compatibility: The antioxidant must be soluble and compatible with the TMP ester and other components in the formulation.

Q4: Can the structure of the TMP ester itself be modified to improve stability?

A4: Yes, the stability of TMP esters can be influenced by their molecular structure. Using saturated fatty acids instead of unsaturated ones can significantly improve oxidative stability, as the double bonds in unsaturated fatty acids are primary sites for oxidation. Additionally, increasing the branching of the fatty acid chains can enhance thermal stability.

Data Presentation

Table 1: Comparison of Antioxidant Performance in this compound Trioleate (TMPTO)
Antioxidant TypeAntioxidantConcentration (wt%)RBOT Oxidation Induction Time (minutes)
None-025
Phenolic2,6-di-tert-butyl phenol (B47542) (DTBP)0.560
Phenolic2,6-di-tert-butyl phenol (DTBP)1.0110
Aminicbis(nonylphenyl)amine (BNPA)0.530
Aminicbis(nonylphenyl)amine (BNPA)1.035
Synergistic Mix1.0% DTBP + 0.5% BNPA1.5154

Data sourced from a study on the effects of aminic and phenolic antioxidants on the oxidation resistance of TMP and TMP complex esters.[10]

Table 2: Thermal Stability of Polyol Esters by Thermogravimetric Analysis (TGA)
Polyol EsterOnset of Decomposition (°C) - Inert Atmosphere (Nitrogen)Onset of Decomposition (°C) - Oxidative Atmosphere (Air)
This compound Tribenzoate~250~220
This compound Trioleate213-230Not Specified

Note: Data is based on available literature and is intended for comparative purposes.[6]

Experimental Protocols

Oxidative Stability Assessment: Rotary Bomb Oxidation Test (RBOT) - ASTM D2272

Objective: To evaluate the oxidative stability of TMP esters in the presence of water and a copper catalyst under oxygen pressure.

Methodology:

  • Sample Preparation: A 50 g sample of the TMP ester is placed into a glass container. 5 mL of distilled water is added. A polished copper catalyst coil is then placed in the container.

  • Apparatus Setup: The glass container is sealed and placed inside a stainless-steel pressure vessel (bomb) equipped with a pressure gauge.

  • Pressurization: The bomb is purged with oxygen and then pressurized to 620 kPa (90 psi).

  • Testing: The bomb is placed in a heating bath maintained at 150°C and is rotated at 100 rpm at an angle of 30 degrees.

  • Data Collection: The pressure inside the bomb is monitored continuously. The oxidation induction time is the time taken for the pressure to drop by 175 kPa from the maximum pressure reached.[10]

Thermal Stability Assessment: Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of TMP esters.

Methodology:

  • Sample Preparation: A small, accurately weighed sample (5-10 mg) of the TMP ester is placed in a TGA crucible (e.g., platinum or alumina).

  • Instrument Setup: The crucible is placed in the TGA furnace. The desired atmosphere (e.g., nitrogen for inert conditions, air for oxidative conditions) is purged through the furnace at a constant flow rate.

  • Heating Program: The sample is heated at a constant rate, typically 10°C/min, over a specified temperature range (e.g., from ambient to 600°C).

  • Data Analysis: The weight loss of the sample is recorded as a function of temperature. The onset of decomposition is determined as the temperature at which significant weight loss begins. The temperature of the maximum rate of weight loss is determined from the derivative of the TGA curve.[6][11]

Visualizations

Ester_Autoxidation_Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination (with Antioxidant) RH Ester (RH) R_dot Ester Radical (R•) RH->R_dot Heat, Light, Metal Catalyst ROO_dot Peroxy Radical (ROO•) R_dot->ROO_dot + O2 (fast) ROOH Hydroperoxide (ROOH) ROO_dot->ROOH + RH A_dot Antioxidant Radical (A•) ROO_dot->A_dot + Antioxidant (AH) RO_dot Alkoxy Radical (RO•) ROOH->RO_dot Heat, Metal Catalyst OH_dot Hydroxyl Radical (•OH) ROOH->OH_dot Heat, Metal Catalyst Degradation_Products Aldehydes, Ketones, Carboxylic Acids, Sludge/Varnish RO_dot->Degradation_Products OH_dot->Degradation_Products Antioxidant_H Antioxidant (AH) Troubleshooting_Workflow Start TMP Ester Stability Issue Observed (e.g., Discoloration, Viscosity Increase) Check_Storage Review Storage Conditions (Light, Temp, O2 Exposure) Start->Check_Storage Check_Temp Assess Operating Temperature Start->Check_Temp Analyze_Contaminants Analyze for Contaminants (e.g., Residual Catalysts) Check_Storage->Analyze_Contaminants If conditions are appropriate Perform_Tests Perform Chemical Analysis (Acid Number, Viscosity) Check_Temp->Perform_Tests If temperature is high Analyze_Contaminants->Perform_Tests If contaminants suspected Select_Antioxidant Select/Optimize Antioxidant Package Perform_Tests->Select_Antioxidant If oxidation is confirmed Modify_Structure Consider Ester Structural Modification Perform_Tests->Modify_Structure For long-term improvement Implement_Solution Implement Corrective Actions Select_Antioxidant->Implement_Solution Modify_Structure->Implement_Solution

References

troubleshooting viscosity and pour point issues in trimethylolpropane-based lubricants

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Trimethylolpropane-Based Lubricants

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with This compound (B17298) (TMP)-based lubricants. The information is presented in a question-and-answer format to directly address common issues related to viscosity and pour point.

Frequently Asked Questions (FAQs)

Q1: What is the typical relationship between the fatty acid chain length used to synthesize a TMP ester and its resulting viscosity?

A1: Generally, the viscosity of a TMP ester increases with the chain length of the constituent fatty acids. Longer fatty acid chains lead to greater intermolecular interactions (van der Waals forces), resulting in a higher resistance to flow. For instance, TMP esters derived from longer-chain saturated fatty acids like stearic acid (C18) will exhibit significantly higher viscosity than those synthesized from shorter-chain acids like caprylic (C8) and capric (C10) acids.[1]

Q2: How does the degree of unsaturation in the fatty acid chains affect the viscosity and pour point of TMP esters?

A2: Increased unsaturation (i.e., the presence of double bonds) in the fatty acid chains tends to lower both the viscosity and the pour point of TMP esters. The "kinks" introduced by double bonds disrupt the regular packing of the molecules, reducing intermolecular forces and inhibiting crystallization at low temperatures. This is why TMP esters based on oleic acid (a monounsaturated C18 acid) have significantly lower pour points than their saturated counterparts (stearic acid-based esters).[2]

Q3: Why is my synthesized TMP ester exhibiting a much higher pour point than expected?

A3: A higher-than-expected pour point in TMP esters is often due to incomplete esterification. The presence of residual monoesters and diesters, which have free hydroxyl groups, can lead to hydrogen bonding and facilitate crystallization at higher temperatures, thus raising the pour point. To achieve excellent low-temperature properties, the conversion to triester should be very high, ideally above 98%.[2][3] Another cause can be the presence of a higher-than-desired concentration of long-chain saturated fatty acids in your starting material.

Q4: What are pour point depressants (PPDs) and how do they work in TMP ester lubricants?

A4: Pour point depressants are polymeric additives designed to improve the low-temperature fluidity of lubricants.[4] They function by modifying the formation of wax crystals that can arise from saturated fatty acid components at low temperatures. PPDs co-crystallize with the wax molecules, sterically hindering the growth of a large, interlocking crystal lattice.[5] This allows the lubricant to remain fluid at lower temperatures. The effectiveness of a PPD can depend on its chemical structure and its compatibility with the base ester.

Q5: Can I blend different TMP esters to achieve a desired viscosity and pour point?

A5: Yes, blending different TMP esters is a common practice to tailor the lubricant's properties to specific requirements. For instance, blending a high-viscosity TMP ester made from longer-chain fatty acids with a low-viscosity, low-pour-point ester made from shorter or branched-chain fatty acids can achieve a balance of desired characteristics. Compatibility of the esters and any additives should be confirmed to avoid phase separation or other issues.

Troubleshooting Guides

Issue 1: Higher-Than-Expected Viscosity

If your this compound-based lubricant exhibits a viscosity that is too high for your application, consider the following potential causes and solutions.

Troubleshooting Workflow:

start High Viscosity Observed check_acid Analyze Fatty Acid Composition start->check_acid long_chain High Proportion of Long-Chain Saturated Acids? check_acid->long_chain solution_blend Blend with a Lower Viscosity Ester (e.g., from shorter or branched-chain acids) long_chain->solution_blend Yes check_reaction Verify Reaction Completion (e.g., via FTIR or NMR) long_chain->check_reaction No end Viscosity Within Specification solution_blend->end incomplete_reaction Presence of Unreacted Polyols or High MW Intermediates? check_reaction->incomplete_reaction solution_purify Refine Purification Process to Remove Intermediates incomplete_reaction->solution_purify Yes check_oxidation Assess for Oxidative Thickening incomplete_reaction->check_oxidation No solution_purify->end oxidized Signs of Oxidation (e.g., increased acid number, color change)? check_oxidation->oxidized solution_antioxidant Incorporate or Increase Antioxidant Additive oxidized->solution_antioxidant Yes oxidized->end No solution_antioxidant->end

Caption: Troubleshooting High Viscosity in TMP Lubricants.

Possible Causes and Solutions:

Potential Cause Recommended Action
Incorrect Fatty Acid Feedstock High concentrations of long-chain saturated fatty acids (e.g., C16:0, C18:0) will increase viscosity. Verify the composition of your starting materials. Consider using a feedstock with a higher proportion of shorter-chain (e.g., C8-C10) or unsaturated fatty acids.
Incomplete Reaction or Polymerization The presence of high molecular weight intermediates or polymerized byproducts can significantly increase viscosity. Ensure your reaction goes to completion and optimize purification steps to remove these species.
Oxidative Degradation Exposure to high temperatures and air can lead to oxidative thickening. Ensure proper storage and consider the addition of antioxidants to the formulation.
Issue 2: Pour Point Not Met (Too High)

A high pour point can prevent the lubricant from flowing at low temperatures, leading to equipment failure. The following guide provides steps to diagnose and resolve this issue.

Troubleshooting Workflow:

start High Pour Point Observed check_triester Confirm Triester Conversion (>98%) start->check_triester low_conversion Incomplete Esterification (presence of di/mono-esters)? check_triester->low_conversion solution_reaction Optimize Reaction Conditions (catalyst, temperature, time) low_conversion->solution_reaction Yes check_fatty_acid Analyze Fatty Acid Composition low_conversion->check_fatty_acid No end Pour Point Within Specification solution_reaction->end high_saturates High Content of Long-Chain Saturated Fatty Acids? check_fatty_acid->high_saturates solution_feedstock Increase Proportion of Branched or Unsaturated Fatty Acids high_saturates->solution_feedstock Yes check_additives Evaluate Additive Package high_saturates->check_additives No solution_feedstock->end no_ppd Pour Point Depressant (PPD) Absent or Ineffective? check_additives->no_ppd solution_ppd Introduce or Optimize PPD Type and Concentration no_ppd->solution_ppd Yes no_ppd->end No solution_ppd->end

Caption: Troubleshooting High Pour Point in TMP Lubricants.

Possible Causes and Solutions:

Potential Cause Recommended Action
Incomplete Esterification The presence of mono- and di-esters significantly raises the pour point. A conversion to triester of over 90% is crucial for good low-temperature performance.[2][3] Optimize reaction conditions (e.g., catalyst concentration, reaction time, and temperature) to drive the reaction to completion.
High Content of Saturated Fatty Acids Long, linear saturated fatty acid chains (like palmitic acid, C16:0) can pack closely and crystallize at higher temperatures.[2] To achieve a pour point below -30°C, the concentration of C16:0 should be below 10% w/w.[2] Increase the proportion of branched-chain or unsaturated fatty acids in your feedstock.
Absence or Inefficiency of Pour Point Depressants (PPDs) For very low-temperature applications, a PPD is often necessary. If a PPD is already in use, it may not be the correct type or at an optimal concentration for your specific TMP ester. Experiment with different PPDs and concentrations.

Quantitative Data on TMP Ester Properties

The following tables summarize the impact of fatty acid composition on the viscosity and pour point of this compound esters.

Table 1: Effect of Fatty Acid Source on TMP Ester Properties

Fatty Acid Source Key Fatty Acids Kinematic Viscosity @ 40°C (cSt) Pour Point (°C) Viscosity Index
Palm Kernel OilC12:0, C14:039.7 - 49.7-1 to +1167 - 187
High Oleic Palm OilC18:1 (Oleic)~50-10 to -32~199
Jatropha Curcas OilC18:1, C18:279 (as cP)-30-
Levulinic Acid---2749

Data compiled from multiple sources.[6][7]

Table 2: Influence of Triester Conversion on Pour Point

Triester Conversion (%) Resulting Pour Point (°C) Observation
> 98%Excellent (e.g., < -30°C)High conversion is critical for superior low-temperature performance.[2]
< 90%Poor (e.g., > -18°C)The presence of di- and monoesters leads to a significantly higher pour point.[3]

Experimental Protocols

Determination of Kinematic Viscosity (ASTM D445 / ISO 3104)

This method determines the kinematic viscosity of liquid petroleum products, including TMP-based lubricants, by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer.

Apparatus:

  • Calibrated glass capillary viscometer (e.g., Ubbelohde type)

  • Constant temperature bath, capable of maintaining the desired temperature within ±0.02°C

  • Timing device, accurate to 0.1 seconds

  • Thermometer with appropriate range and accuracy

Procedure Summary:

  • Sample Preparation: Ensure the sample is homogeneous and free of any solid particles. For opaque liquids, specific reverse-flow viscometers are used.

  • Temperature Equilibration: Place the viscometer containing the sample into the constant temperature bath. Allow at least 30 minutes for the sample to reach thermal equilibrium.

  • Measurement: Draw the liquid up into the viscometer's timing bulb.

  • Flow Time: Allow the liquid to flow freely down the capillary. Measure the time it takes for the meniscus to pass between the two timing marks.

  • Repeat: Perform a second measurement. The two flow times should agree within the specified determinability.

  • Calculation: Multiply the average flow time (in seconds) by the viscometer's calibration constant (in mm²/s²) to obtain the kinematic viscosity in mm²/s (or centistokes, cSt).

Dynamic Viscosity: The dynamic viscosity can be calculated by multiplying the kinematic viscosity by the density of the liquid at the same temperature.

Determination of Pour Point (ASTM D97 / ISO 3016)

This method determines the lowest temperature at which a lubricant will continue to flow when cooled under specified conditions.

Apparatus:

  • Test jar

  • Jacket

  • Cooling bath(s), capable of reaching temperatures as low as -33°C or lower

  • Thermometer with appropriate range

  • Gasket and disk

Procedure Summary:

  • Sample Preparation: Heat the sample to a specified temperature (e.g., 45°C) to dissolve any wax crystals and remove its previous thermal history.

  • Cooling: Pour the sample into the test jar up to the marked level and place it in the cooling bath.

  • Observation: When the sample temperature is 9°C above the expected pour point, remove the test jar from the jacket at every 3°C interval.

  • Flow Check: Tilt the jar just enough to ascertain whether there is any movement of the specimen. This entire operation should not exceed 3 seconds.

  • Solidification Point: Continue cooling in 3°C increments until the specimen shows no movement when the jar is held horizontally for 5 seconds.

  • Reporting: The pour point is recorded as 3°C above the temperature at which the specimen ceased to flow.[8]

References

catalyst selection and optimization for efficient trimethylolpropane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the efficient synthesis of trimethylolpropane (B17298) (TMP) and its esters.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and its derivatives, providing potential causes and recommended solutions.

1. Low Product Yield

Question: My reaction is resulting in a lower than expected yield of this compound or its ester. What are the potential causes and how can I improve the yield?

Answer:

Low product yield in this compound synthesis can stem from several factors related to the catalyst, reaction conditions, and raw materials.

Potential Causes and Solutions:

  • Catalyst Inactivity or Deactivation: The catalyst may have lost its activity due to improper storage, handling, or poisoning from impurities in the reactants.

    • Solution: Use a fresh batch of catalyst or regenerate the existing catalyst if possible. Ensure reactants are of high purity to avoid introducing catalyst poisons. For base-catalyzed transesterification, reuse of the catalyst can lead to deactivation due to active-site poisoning.[1]

  • Suboptimal Reaction Temperature: The reaction temperature may be too low for the reaction to proceed efficiently or too high, leading to side reactions or product degradation.

    • Solution: Optimize the reaction temperature. For the synthesis of TMP triesters from high oleic palm oil methyl esters, a reaction temperature of 130°C was found to be optimal.[1] For the esterification of oleic acid with TMP using p-toluenesulfonic acid, the optimal temperature range is between 105°C and 120°C.

  • Incorrect Molar Ratio of Reactants: An improper stoichiometric ratio of reactants can lead to incomplete conversion.

    • Solution: Adjust the molar ratio of the reactants. For the synthesis of TMP esters from fatty acid methyl esters (FAME), an excess of FAME is often used to drive the reaction towards the formation of triesters.[1] A molar ratio of oleic acid to TMP of 3.2:1 has been found to be optimal in certain esterification reactions.

  • Insufficient Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration to reach completion.

    • Solution: Increase the reaction time. For the synthesis of high oleic TMP triesters, a reaction time of 53 minutes was found to be optimal.[1]

  • Presence of Water: In base-catalyzed reactions, the presence of water can lead to the saponification of esters, reducing the yield of the desired product.

    • Solution: Ensure all reactants and equipment are dry. Use a vacuum to remove water and other volatile byproducts during the reaction.

2. High Levels of Byproducts

Question: My final product contains a high concentration of byproducts such as monoesters, diesters, or soaps. How can I minimize their formation?

Answer:

The formation of byproducts is a common issue that can be addressed by carefully controlling the reaction conditions and catalyst selection.

Potential Causes and Solutions:

  • Incomplete Reaction: Insufficient reaction time or suboptimal conditions can lead to the presence of intermediate products like monoesters and diesters.

    • Solution: Optimize the reaction time, temperature, and catalyst concentration to drive the reaction to completion.

  • Saponification: In base-catalyzed transesterification, the presence of free fatty acids or water in the feedstock can lead to the formation of soaps.

    • Solution: Use feedstocks with low free fatty acid content. Ensure all reactants and the reaction setup are anhydrous. Lowering the catalyst concentration can also help reduce soap formation. For example, in the synthesis of high oleic TMPTE, a sodium methoxide (B1231860) catalyst concentration of 0.28 wt% was found to minimize soap formation while maximizing yield.[1]

  • Side Reactions Catalyzed by Acid: In acid-catalyzed esterification, using a high concentration of the acid catalyst can lead to the formation of unwanted side-products. For instance, in the synthesis of this compound-tris(3-mercaptopropionate), increasing the concentration of p-toluenesulfonic acid led to a higher generation of thioester-based side-products.[2]

    • Solution: Optimize the concentration of the acid catalyst.

3. Product Discoloration

Question: The synthesized this compound or its ester is discolored. What causes this and how can it be prevented?

Answer:

Product discoloration is often a result of impurities or degradation products formed during the synthesis or purification process.

Potential Causes and Solutions:

  • High Reaction Temperature: Excessive heat can cause thermal degradation of the reactants or products, leading to the formation of colored impurities.

    • Solution: Conduct the reaction at the lowest effective temperature.

  • Impurities in Raw Materials: The presence of impurities in the starting materials can lead to colored byproducts.

    • Solution: Use high-purity reactants.

  • Oxidation: Exposure to air at high temperatures can cause oxidation and subsequent discoloration.

    • Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Improper Purification: Residual catalyst or byproducts not completely removed during purification can cause discoloration.

    • Solution: Employ efficient purification methods such as distillation under reduced pressure or treatment with adsorbents like activated carbon.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for this compound synthesis?

A1: For the synthesis of this compound from n-butyraldehyde and formaldehyde (B43269), basic catalysts such as sodium hydroxide (B78521) or calcium hydroxide are commonly used.[3][4] For the synthesis of this compound esters, both acid and base catalysts are employed. Common acid catalysts include sulfuric acid, p-toluenesulfonic acid, and phosphoric acid.[5][6] Common base catalysts for transesterification include sodium methoxide and potassium hydroxide.[1] Ionic liquids are also being explored as efficient and recyclable catalysts.[7]

Q2: How can I monitor the progress of my this compound synthesis reaction?

A2: The progress of the reaction can be monitored using various analytical techniques:

  • Gas Chromatography (GC): To quantify the disappearance of reactants and the formation of products and byproducts.[3]

  • High-Performance Liquid Chromatography (HPLC): Useful for analyzing non-volatile compounds.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To monitor the appearance of characteristic functional group peaks (e.g., ester carbonyl stretch) and the disappearance of reactant peaks (e.g., hydroxyl stretch of the alcohol).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information to confirm the formation of the desired product.

Q3: What are the key parameters to optimize for efficient this compound ester synthesis?

A3: The key parameters to optimize are:

  • Catalyst Type and Concentration: The choice of catalyst and its concentration significantly impact reaction rate and selectivity.

  • Reaction Temperature: Temperature affects the reaction kinetics and the formation of byproducts.

  • Molar Ratio of Reactants: The stoichiometry of the reactants influences the extent of conversion.

  • Reaction Time: Sufficient time is needed for the reaction to reach completion.

  • Vacuum/Pressure: Applying a vacuum can help remove volatile byproducts like water or methanol (B129727), driving the equilibrium towards product formation.

Q4: How can I purify crude this compound?

A4: Crude this compound can be purified through a multi-step process. After the reaction, the mixture is typically neutralized. Excess formaldehyde and water are then removed by distillation. The resulting crude product, which may contain inorganic salts (like sodium formate) and high-boiling point impurities, can be further purified by:

  • Extraction: Using a suitable solvent to separate the TMP from inorganic salts.[8]

  • Distillation under Reduced Pressure: To separate the pure TMP from less volatile impurities.[9]

  • Acid Treatment: Heat treatment under acidic conditions can help to break down some impurities into more easily distillable components.[9]

Data Presentation

Table 1: Optimized Reaction Conditions for this compound Triester (TMPTE) Synthesis from High Oleic Palm Oil Methyl Esters [1]

ParameterOptimized Value
CatalystSodium Methoxide
Catalyst Concentration0.28 wt%
Reaction Temperature130°C
Reaction Time53 min
Resulting Yield 80.1 wt%

Table 2: Comparison of Acid Catalysts for Esterification of Jatropha Curcas Oil Fatty Acids with TMP [5]

CatalystConversion to TMP Ester (%)
Perchloric acid70
Sulfuric acid~65
p-Toluenesulfonic acid~60
Hydrochloric acid~55
Nitric acid~50

Experimental Protocols

Protocol 1: Synthesis of this compound via Aldol (B89426) Condensation and Cannizzaro Reaction [3][10][11]

This protocol describes the synthesis of TMP from n-butyraldehyde and formaldehyde using a base catalyst.

Materials:

  • n-Butyraldehyde

  • Formaldehyde (37% aqueous solution)

  • Sodium Hydroxide (NaOH)

  • Deionized water

Procedure:

  • In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, add the formaldehyde solution.

  • Slowly add the n-butyraldehyde to the formaldehyde solution while stirring and maintaining the temperature at 20°C.

  • After the addition of n-butyraldehyde is complete, slowly add a solution of sodium hydroxide dropwise, ensuring the temperature does not exceed 30°C. This initiates the aldol condensation.

  • Once the aldol condensation is complete (as monitored by a suitable analytical technique), add additional formaldehyde and a more concentrated solution of sodium hydroxide to facilitate the Cannizzaro reaction. The temperature should be carefully controlled during this exothermic step.

  • After the reaction is complete, neutralize the mixture with an appropriate acid (e.g., formic acid).

  • The crude TMP is then purified by removing water and unreacted formaldehyde via distillation, followed by extraction and vacuum distillation to obtain the pure product.

Protocol 2: Synthesis of this compound Triesters via Transesterification [1]

This protocol outlines the synthesis of TMP esters from fatty acid methyl esters (FAME) using a base catalyst.

Materials:

  • Fatty Acid Methyl Esters (FAME)

  • This compound (TMP)

  • Sodium Methoxide (catalyst)

Procedure:

  • Charge the FAME and TMP into a three-necked flask equipped with a mechanical stirrer, thermometer, and a vacuum line connected to a cold trap.

  • Heat the mixture to 100°C under vacuum (e.g., 20 mbar) for 15 minutes to remove any moisture.

  • Cool the mixture to the desired reaction temperature (e.g., 130°C).

  • Add the sodium methoxide catalyst to the reaction mixture.

  • Maintain the reaction at the desired temperature and under vacuum for the specified time (e.g., 53 minutes). The methanol byproduct will be collected in the cold trap.

  • After the reaction is complete, cool the mixture and neutralize the catalyst with an acid (e.g., phosphoric acid).

  • The crude product can be purified by washing with water to remove residual catalyst and glycerol, followed by vacuum distillation to remove unreacted FAME and obtain the pure TMP triester.

Mandatory Visualization

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions_catalyst Solutions for Catalyst cluster_solutions_conditions Solutions for Conditions cluster_solutions_reactants Solutions for Reactants start Low Product Yield catalyst Catalyst Issues start->catalyst conditions Suboptimal Reaction Conditions start->conditions reactants Reactant Problems start->reactants fresh_catalyst Use Fresh or Regenerated Catalyst catalyst->fresh_catalyst pure_reactants Ensure High Purity of Reactants catalyst->pure_reactants optimize_temp Optimize Temperature conditions->optimize_temp optimize_time Optimize Reaction Time conditions->optimize_time optimize_ratio Adjust Molar Ratio conditions->optimize_ratio dry_reactants Ensure Anhydrous Conditions reactants->dry_reactants end_node Improved Yield fresh_catalyst->end_node pure_reactants->end_node optimize_temp->end_node optimize_time->end_node optimize_ratio->end_node dry_reactants->end_node TMP_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Stages cluster_purification Purification n_butyraldehyde n-Butyraldehyde aldol_condensation Aldol Condensation (Base Catalyst) n_butyraldehyde->aldol_condensation formaldehyde Formaldehyde formaldehyde->aldol_condensation cannizzaro Cannizzaro Reaction (Excess Formaldehyde & Base) aldol_condensation->cannizzaro neutralization Neutralization cannizzaro->neutralization distillation1 Removal of Water & Excess Formaldehyde neutralization->distillation1 extraction Solvent Extraction distillation1->extraction distillation2 Vacuum Distillation extraction->distillation2 product Pure this compound distillation2->product

References

methods for reducing volatile organic compound (VOC) emissions using trimethylolpropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using trimethylolpropane (B17298) (TMP) to reduce volatile organic compound (VOC) emissions in various formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TMP) and how does it help reduce VOC emissions?

A1: this compound (TMP) is a tri-functional alcohol, or triol, with the chemical formula CH3CH2C(CH2OH)3.[1] It is a white, crystalline solid at room temperature.[2] Its primary role in reducing VOCs stems from its use as a building block in polymer systems like alkyd resins, polyesters, and polyurethanes.[1][2][3] By acting as a crosslinking agent, TMP helps to create higher molecular weight polymers with increased solids content. This allows for the formulation of coatings and adhesives with lower amounts of volatile organic solvents, which would otherwise be necessary to achieve a workable viscosity. These are often referred to as high-solids coatings.[1]

Q2: What are the primary applications of TMP in developing low-VOC formulations?

A2: TMP is versatile and used across several applications to reduce VOCs:

  • Alkyd and Polyester (B1180765) Resins: TMP is used as a branching agent in the synthesis of alkyd and polyester resins for paints and coatings. This improves hardness, chemical resistance, and reduces drying time, allowing for formulations with lower solvent content.

  • Polyurethane Coatings: In polyurethane systems, TMP's three hydroxyl groups increase the crosslink density, which imparts excellent mechanical strength and chemical resistance.[4] This is crucial for durable automotive and industrial coatings that require minimal solvent.

  • Waterborne Resins: TMP can be incorporated into waterborne resin systems, such as water-reducible alkyds and waterborne polyurethanes (WPUs), which use water as the primary solvent, significantly lowering VOC emissions.[4][5]

  • Synthetic Lubricants: TMP esters are used to create high-performance, biodegradable lubricants with low volatility.[2][6]

Q3: How does the structure of TMP contribute to the final properties of a coating?

A3: The trifunctional nature of TMP is key to its effectiveness. The three hydroxyl groups allow for the formation of a dense, three-dimensional polymer network during curing. This highly crosslinked structure enhances several key properties of the final coating, including:

  • Hardness and Scratch Resistance: The rigid network structure provides excellent surface hardness.

  • Chemical Resistance: The dense polymer matrix limits the penetration of chemicals.

  • Durability and Weathering Resistance: TMP improves the coating's ability to withstand environmental stressors like UV radiation and temperature fluctuations.[3]

  • Adhesion and Flexibility: While increasing hardness, proper formulation with TMP can also achieve good adhesion and flexibility.[2]

Q4: Are there any environmental or safety considerations when working with TMP?

A4: TMP is considered biodegradable and non-toxic.[3] However, as with any chemical, proper handling is essential. It is a hygroscopic solid, meaning it absorbs moisture from the air, so it should be stored in a dry, well-ventilated area away from incompatible materials like strong oxidizers and acids.[3] When handling, standard personal protective equipment (PPE) such as gloves and safety glasses should be worn.

Troubleshooting Guide

Q1: My final coating is too brittle and cracks easily. How can I fix this?

A1: Brittleness in a TMP-based coating is often a sign of excessive crosslinking.

  • Problem: The concentration of TMP in your formulation may be too high, leading to a very dense and rigid polymer network that lacks flexibility.

  • Solution: Try reducing the amount of TMP relative to other polyols in the formulation. Balancing TMP with di-functional alcohols (diols) can help control the crosslink density and improve flexibility without sacrificing hardness entirely. Typically, TMP is used in amounts ranging from 5% to 15% of the total polyol content.

Q2: The viscosity of my synthesized resin is too high, requiring more solvent and defeating the low-VOC objective. What's causing this?

A2: High viscosity in the resin stage is a common challenge in high-solids formulations.

  • Problem: This can be due to a premature advancement in molecular weight during synthesis. The reaction temperature may be too high, or the reaction time may be too long.

  • Solution:

    • Monitor Reaction Progress: Carefully monitor the viscosity and acid value during the esterification or polymerization process. Stop the reaction at the target endpoint.

    • Optimize Temperature: Lower the reaction temperature to slow down the rate of polymerization, allowing for better control over molecular weight build-up.

    • Solvent Selection (for solvent-borne high-solids): While the goal is low VOC, a small amount of a strong, low-volatility "exempt" solvent can sometimes be used to manage viscosity effectively.

Q3: The curing time for my coating is significantly longer than expected. How can I accelerate it?

A3: Slow curing can be related to several factors in the formulation and reaction conditions.

  • Problem: Insufficient catalyst, low curing temperature, or the presence of inhibitors (like moisture) can slow down the crosslinking reaction. The steric hindrance of TMP's hydroxyl groups can also affect reaction kinetics.[7]

  • Solution:

    • Catalyst Concentration: Ensure the appropriate catalyst is used at the correct concentration for the specific resin system (e.g., metal driers for alkyds, tin catalysts for polyurethanes).

    • Curing Temperature: Increase the baking or curing temperature as recommended for your system.

    • Moisture Control: Ensure all reactants and solvents are dry, as water can interfere with isocyanate reactions in polyurethane systems.

Q4: I'm observing an undesirable odor in my final this compound product. What is the source and how can it be removed?

A4: An undesirable odor, often described as butyric-like, can be due to impurities from the TMP synthesis process.

  • Problem: The synthesis of TMP involves n-butyraldehyde, and residual impurities like butyric acid can be present in the final product.[8]

  • Solution: The purification of TMP often involves distillation. Distilling TMP from an alkaline medium (pH 7-10) is an effective method to separate it from odor-causing acidic impurities, resulting in an essentially odor-free product.[8]

Quantitative Data Summary

Table 1: Typical Properties of this compound

PropertyValueReference
Chemical FormulaC6H14O3
Molecular Weight134.17 g/mol
AppearanceWhite crystalline solid/flakes[1]
Melting Point58-61 °C[3]
Boiling Point289-295 °C[3]
Hydroxyl Value~1250 mg KOH/g-
SolubilitySoluble in water and polar solvents[3]

Table 2: Example Reaction Conditions for TMP Ester Synthesis (Biolubricant)

ParameterConditionReference
ReactantsOleic Acid Methyl Ester & TMP[9]
Molar Ratio (Ester:TMP)4:1[9]
CatalystSodium Methylate (0.9% w/w)[9]
Temperature120 °C[9]
Reaction Time2 hours[9]
Pressure20 mbar (vacuum)[9]
Product Yield ~85.5% Triester [9]

Experimental Protocols

Protocol 1: Synthesis of a High-Solids Alkyd Resin using this compound

This protocol describes a two-stage alcoholysis-polyesterification process to synthesize a low-VOC alkyd resin.

Materials:

  • Soybean Oil (or other fatty acid source)

  • This compound (TMP)

  • Pentaerythritol (PE)

  • Phthalic Anhydride (PA)

  • Litharge (PbO) or other alcoholysis catalyst

  • Xylene (for azeotropic distillation)

  • Nitrogen gas supply

Equipment:

  • 5-neck reaction kettle with a heating mantle

  • Mechanical stirrer

  • Thermometer

  • Dean-Stark trap with a condenser

  • Nitrogen inlet

Procedure:

Stage 1: Alcoholysis

  • Charge the reaction kettle with soybean oil and the alcoholysis catalyst (e.g., Litharge).

  • Begin stirring and sparging with nitrogen gas to create an inert atmosphere.

  • Heat the mixture to 230-240°C.

  • Add this compound (TMP) and Pentaerythritol (PE) to the reactor.

  • Maintain the temperature at 230-240°C. Monitor the reaction's progress by taking samples and checking for solubility in methanol (B129727) (a 1:2 ratio of sample to methanol). The reaction is complete when the sample is fully soluble.

  • Once the alcoholysis is complete, cool the reactor to below 180°C.

Stage 2: Polyesterification

  • Add Phthalic Anhydride (PA) to the cooled mixture.

  • Add a small amount of xylene (~2-3% of total charge) to the reactor to facilitate azeotropic removal of water.

  • Slowly raise the temperature to 220-240°C. Water will begin to collect in the Dean-Stark trap.

  • Monitor the reaction by measuring the acid value and viscosity of the resin at regular intervals.

  • Continue the reaction until the target acid value (e.g., < 15 mg KOH/g) and viscosity are reached.

  • Once the target parameters are achieved, cool the resin and dilute with a high-solids, low-VOC solvent if necessary.

Visualizations

voc_reduction_pathway cluster_traditional Traditional Method reactant_node reactant_node process_node process_node product_node product_node voc_node voc_node TMP This compound (TMP) Polymerization Polyesterification TMP->Polymerization FattyAcid Fatty Acids / Oils FattyAcid->Polymerization LowSolids Traditional Low-Solids Alkyd Resin Diacid Di-basic Acids (e.g., Phthalic Anhydride) Diacid->Polymerization Solvent High VOC Solvent CoatingA Conventional Coating (High VOC) Solvent->CoatingA High Amount Required for Viscosity HighSolids High-Solids Alkyd Resin Polymerization->HighSolids LowSolids->CoatingA CoatingB Low-VOC Coating HighSolids->CoatingB Minimal Solvent

Caption: Role of TMP in shifting from high-VOC to low-VOC coatings.

experimental_workflow start_end start_end process_step process_step decision decision io io start Start charge_kettle 1. Charge Oil & Catalyst to Reactor start->charge_kettle heat_alcoholysis 2. Heat to 230-240°C under Nitrogen charge_kettle->heat_alcoholysis add_polyols 3. Add TMP & PE heat_alcoholysis->add_polyols check_solubility 4. Monitor Methanol Solubility add_polyols->check_solubility check_solubility->check_solubility cool_down1 5. Cool to < 180°C check_solubility->cool_down1 Yes add_pa 6. Add Phthalic Anhydride cool_down1->add_pa heat_esterification 7. Heat to 220-240°C Collect Water add_pa->heat_esterification monitor_props 8. Monitor Acid Value & Viscosity heat_esterification->monitor_props check_endpoint Target Reached? monitor_props->check_endpoint check_endpoint->heat_esterification No cool_down2 9. Cool & Dilute check_endpoint->cool_down2 Yes end End: High-Solids Resin cool_down2->end

Caption: Workflow for synthesizing a high-solids alkyd resin with TMP.

troubleshooting_guide problem_node problem_node cause_node cause_node solution_node solution_node brittleness Problem: Coating is Brittle cause_brittle Cause: Excessive Crosslinking brittleness->cause_brittle high_viscosity Problem: Resin Viscosity Too High cause_viscosity Cause: Advanced Molecular Weight high_viscosity->cause_viscosity slow_cure Problem: Curing is Too Slow cause_cure Cause: Low Catalyst / Temp slow_cure->cause_cure solution_brittle Solution: Reduce TMP content; Balance with diols cause_brittle->solution_brittle solution_viscosity Solution: Lower reaction temp; Monitor reaction closely cause_viscosity->solution_viscosity solution_cure Solution: Increase catalyst level; Increase cure temp cause_cure->solution_cure

Caption: Troubleshooting common issues in TMP-based formulations.

References

Technical Support Center: Enhancing the Hydrolytic Stability of Trimethylolpropane-Based Polyol Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the hydrolytic stability of trimethylolpropane (B17298) (TMP)-based polyol esters.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues that may compromise the hydrolytic stability of your TMP-based polyol esters.

Issue/Observation Potential Cause(s) Recommended Action(s)
Rapid increase in acid value during storage or use. 1. Presence of residual acid catalyst from the esterification process.[1] 2. Water contamination. [2][3] 3. Hydrolysis of the ester , catalyzed by the initial presence of acid and water.[1][4]1. Ensure complete removal or neutralization of the catalyst after synthesis.[1] 2. Store esters in a dry environment and use desiccants if necessary. Minimize exposure to atmospheric moisture.[5] 3. Consider the addition of "acid catchers" like epoxy compounds to neutralize acids as they form.[4]
Unexpected decrease in viscosity. 1. Ester hydrolysis , leading to the formation of lower molecular weight alcohols and carboxylic acids.[3]1. Verify the absence of water and acidic contaminants. 2. Re-evaluate the structural components of the ester; esters with more branching near the ester linkage exhibit greater hydrolytic stability.[3][6][7][8]
Formation of insoluble residues or sludge. 1. Reaction of acidic hydrolysis products with metal surfaces in the experimental setup, forming metallic salts.[4]1. Use glass or other inert materials for your experimental apparatus where possible. 2. If metal components are unavoidable, ensure they are compatible with the ester and its potential hydrolysis products.
Poor hydrolytic stability despite using a neopentyl polyol structure. 1. Presence of impurities from raw materials. 2. Incomplete esterification , leaving residual hydroxyl groups that can affect stability.[9] 3. Use of linear fatty acids which are more susceptible to hydrolysis than branched acids.[1][4]1. Use high-purity reactants for the synthesis.[10] 2. Drive the esterification reaction to completion to minimize residual hydroxyl groups. 3. Synthesize esters using branched-chain carboxylic acids to increase steric hindrance around the ester bond.[1][8]
Additives failing to improve hydrolytic stability. 1. Incorrect additive selection or concentration. 2. Incompatibility of the additive with the polyol ester.1. Experiment with different types and concentrations of additives, such as specific triblock polyalkylene glycols (PAGs).[11][12][13] 2. Ensure the chosen additive is soluble and stable within the ester matrix.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of hydrolytic degradation in TMP-based polyol esters?

A1: The primary mechanism is the cleavage of the ester linkage by water, a reaction known as hydrolysis.[1][8] This reaction is reversible and is often catalyzed by the presence of acids or bases.[1][3] The hydrolysis of a TMP-based polyol ester results in the formation of this compound and the corresponding carboxylic acids.[6] The carboxylic acids produced can then act as catalysts, accelerating further hydrolysis.[1][4]

Q2: How does the molecular structure of the carboxylic acid used in the synthesis affect the hydrolytic stability of the final TMP ester?

A2: The structure of the carboxylic acid has a significant impact. Esters synthesized with branched-chain carboxylic acids, particularly those with branching at the alpha-carbon, exhibit greater hydrolytic stability.[4] This is due to steric hindrance, where the bulky branched structure physically shields the ester bond from attack by water molecules.[3][6][14] Conversely, esters made from linear acids are more susceptible to hydrolysis.[4]

Q3: What role do residual catalysts and acids from the synthesis process play in hydrolytic stability?

A3: Residual catalysts (e.g., tin or titanium compounds) and unreacted carboxylic acids from the esterification process can significantly reduce the hydrolytic stability of the final product.[1] Carboxylic acids, in particular, act as catalysts for the hydrolysis reaction, leading to a cascading degradation of the ester.[1][4] Therefore, it is crucial to either remove or deactivate these residues after synthesis to ensure long-term stability.[1] High-quality synthetic esters typically have a very low initial acid value, often below 0.05 mg KOH/g.[5]

Q4: Can additives be used to improve the hydrolytic stability of TMP-based polyol esters?

A4: Yes, certain additives can enhance hydrolytic stability. "Acid catchers," such as epoxy compounds, can be added to neutralize any acids that form due to hydrolysis, thereby slowing down the degradation process.[4] Additionally, specific types of polyalkylene glycols (PAGs), particularly triblock copolymers of ethylene (B1197577) oxide and propylene (B89431) oxide, have been shown to significantly improve the hydrolytic stability of both synthetic and natural esters.[11][12][13]

Q5: What are the standard methods for evaluating the hydrolytic stability of polyol esters?

A5: A commonly used standard method is ASTM D2619, titled "Standard Test Method for Hydrolytic Stability of Hydraulic Fluids (Beverage Bottle Method)".[8][10] This test involves placing the ester sample with water and a copper specimen in a pressure-type beverage bottle, which is then rotated in an oven at a specified temperature.[8] The extent of hydrolysis is assessed by measuring the change in the acid number of the ester and the aqueous phase, as well as any weight loss of the copper strip.[8] Other methods, such as sealed-tube tests, are also employed, where the ester is heated with water and metal test pieces in a sealed environment.[8]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on factors influencing the hydrolytic stability of polyol esters.

Table 1: Effect of Residual Acid on Hydrolytic Stability

Ester SampleInitial Acid Number (mg KOH/g)Degradation after Accelerated Hydrolysis Test
Ester 10.03Almost no degradation
Ester 21.0Highly degraded
Ester 33.0Highly degraded
(Data adapted from an accelerated hydrolysis test holding the ester and water in a sealed tube at 125°C)[1]

Table 2: Effect of Additives on Hydrolytic Stability of a TMP Ester

Additive (10% by weight)Improvement in Hydrolytic Stability
Triblock Copolymer (Structure VI)Significant improvement
Other PAGsNo relevant improvement
(Data based on a modified ASTM D2619 test)[11]

Experimental Protocols

1. Protocol for Accelerated Hydrolysis Testing (Modified ASTM D2619)

This protocol outlines a general procedure for assessing the hydrolytic stability of TMP-based polyol esters.

  • Materials:

    • Pressure-type beverage bottle

    • TMP-based polyol ester sample (75 mL)

    • Distilled or deionized water (25 mL)

    • Polished copper strip (as a catalyst)

    • Oven with a rotating rack

    • Titration equipment for acid number determination (ASTM D974)[4]

  • Procedure:

    • Place 75 mL of the polyol ester sample, 25 mL of water, and the polished copper strip into the beverage bottle.

    • Seal the bottle securely.

    • Place the bottle in the oven, which is equipped with a mechanism to rotate it end over end.

    • Set the oven temperature to 93°C (or another temperature relevant to the intended application).

    • Rotate the bottle for a specified duration (e.g., 48 hours, or extended to 10 days for highly stable esters).[8]

    • After the test period, remove the bottle and allow it to cool to room temperature.

    • Separate the ester and water layers.

    • Measure the acid number of both the ester layer and the water layer using a standard titration method like ASTM D974.

    • Observe and record any changes in the appearance of the ester, water, and copper strip.

    • Calculate the change in acidity to determine the extent of hydrolysis.

2. Protocol for Synthesis of a TMP-Based Polyol Ester

This protocol provides a general outline for the synthesis of a TMP-based ester via esterification.

  • Materials:

    • This compound (TMP)

    • Carboxylic acid(s) (e.g., a branched-chain acid for improved stability)

    • Esterification catalyst (e.g., a tin or titanium-based catalyst)

    • Reaction vessel equipped with a stirrer, thermometer, and a distillation setup to remove water.

    • Neutralizing agent or purification medium to remove the catalyst.

  • Procedure:

    • Charge the reaction vessel with the desired molar ratio of TMP and the carboxylic acid(s). A slight excess of the acid may be used to drive the reaction to completion.

    • Add the esterification catalyst.

    • Heat the mixture with continuous stirring. The reaction temperature will depend on the specific reactants and catalyst used but is typically well above the boiling point of water.[8]

    • Continuously remove the water produced during the reaction using the distillation setup. This is crucial to shift the equilibrium towards the formation of the ester.[8]

    • Monitor the reaction progress by measuring the acid value of the mixture. The reaction is considered complete when the acid value reaches a low, stable level.

    • Once the reaction is complete, cool the mixture.

    • Remove or neutralize the catalyst. This can be done through washing, filtration with an adsorbent, or chemical neutralization.

    • Purify the final polyol ester product, for example, by vacuum distillation to remove any unreacted starting materials.

    • Characterize the final product for properties such as viscosity, acid number, and hydrolytic stability.

Visualizations

Hydrolysis_Pathway TMP_Ester This compound Polyol Ester Products Hydrolysis Products: - this compound - Carboxylic Acids TMP_Ester->Products Hydrolysis Water Water (H₂O) Water->Products Acid_Catalyst Acid Catalyst (e.g., residual acid) Acid_Catalyst->Products Catalyzes reaction Accelerated_Hydrolysis Accelerated Hydrolysis Products->Accelerated_Hydrolysis Catalyzes further reaction Troubleshooting_Workflow Start High Hydrolytic Instability Observed Check_Purity Check Purity of Ester (Acid Number, Water Content) Start->Check_Purity High_Acid High Initial Acid Number? Check_Purity->High_Acid Analyze High_Water High Water Content? High_Acid->High_Water No Improve_Purification Improve Post-Synthesis Purification/Neutralization High_Acid->Improve_Purification Yes Improve_Storage Improve Storage Conditions (Dry Environment) High_Water->Improve_Storage Yes Examine_Structure Examine Molecular Structure High_Water->Examine_Structure No Improve_Purification->Examine_Structure Improve_Storage->Examine_Structure Linear_Acid Using Linear Carboxylic Acids? Examine_Structure->Linear_Acid Use_Branched_Acid Switch to Branched-Chain Carboxylic Acids Linear_Acid->Use_Branched_Acid Yes Consider_Additives Consider Stability-Enhancing Additives Linear_Acid->Consider_Additives No Use_Branched_Acid->Consider_Additives End Improved Hydrolytic Stability Consider_Additives->End

References

Technical Support Center: Sustainable Bio-based Trimethylolpropane Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the process optimization of sustainable bio-based trimethylolpropane (B17298) (TMP) production.

Troubleshooting Guide

This section addresses specific issues that may arise during experimentation, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is the yield of butyraldehyde (B50154) low during the whole-cell biotransformation of bio-butanol?

Answer: Low butyraldehyde yield is a common challenge, often stemming from suboptimal reaction conditions or product inhibition.[1][2] The primary issues include the further oxidation of butyraldehyde to butyric acid and the inherent toxicity of the aldehyde to the microbial cells.[1][3]

Possible Causes and Solutions:

  • Suboptimal pH: The pH of the reaction medium significantly affects enzyme activity and product selectivity. For Gluconobacter oxidans, a pH of 5.0 is preferable for butyraldehyde accumulation.[1][4]

  • Low Substrate Concentration: Higher concentrations of butanol can surprisingly favor the accumulation of butyraldehyde.[1] Concentrations greater than 15 g/L of 1-butanol (B46404) have been shown to be effective.[1][2]

  • Insufficient Biocatalyst Amount: The concentration of microbial cells (biocatalyst) is crucial for efficient conversion. Ensure an adequate cell density is used for the reaction.

  • Product Inhibition/Degradation: Butyraldehyde is reactive and can be toxic to microorganisms.[3] Consider in-situ product removal (ISPR) techniques to minimize its accumulation in the reaction medium.

  • Incorrect Fermentation Time: The production of the target metabolite can decrease after a certain point. It is important to optimize the fermentation time to maximize yield.[5]

Question 2: My formaldehyde (B43269) yield from the enzymatic oxidation of bio-methanol is poor. What are the likely causes?

Answer: Low formaldehyde yield can be attributed to several factors, including enzyme concentration, substrate concentration, and reaction time. The goal is to achieve a high conversion of methanol (B129727) with 100% selectivity to avoid byproduct formation.[1][2]

Possible Causes and Solutions:

  • Suboptimal Enzyme Concentration: The amount of alcohol oxidase is a critical parameter. Ensure that the enzyme concentration is optimized for the given substrate concentration.

  • Substrate Inhibition: High concentrations of methanol can inhibit the activity of alcohol oxidase. An optimal concentration of 5.5 g/L biomethanol has been used effectively.[1][2]

  • Inadequate Reaction Time: The enzymatic reaction requires sufficient time to reach a high conversion. A reaction time of 48 hours has been shown to achieve a 52% conversion.[1][2]

  • Incorrect pH and Temperature: Ensure the reaction buffer pH and temperature are optimal for the specific alcohol oxidase being used. For example, alcohol oxidase from Pichia pastoris has been used at a pH of 7.5 and a temperature of 30°C.[3]

Question 3: I am observing significant byproduct formation during the final chemical synthesis of TMP. How can I improve the selectivity?

Answer: Byproduct formation in the final aldol (B89426) condensation and Cannizzaro reactions is a common issue that can complicate downstream processing. The key is to control the reaction conditions carefully.

Possible Causes and Solutions:

  • Incorrect Molar Ratio of Aldehydes: The molar ratio of butyraldehyde to formaldehyde is critical. A molar ratio of 1:7 (butyraldehyde:formaldehyde) has been used successfully.[3]

  • Improper Catalyst Concentration and Addition: The concentration of the base catalyst (e.g., NaOH) and the rate of its addition are important. Dropwise addition of the catalyst at a controlled temperature (e.g., 20°C) can help to minimize side reactions.[3]

  • Temperature Control: These reactions are often exothermic. Maintaining a consistent and optimal temperature is crucial for controlling the reaction rate and minimizing the formation of unwanted byproducts.

  • Reaction Time: Allowing the reaction to proceed for too long or too short a time can impact the final product distribution. Samples should be taken at regular intervals to determine the optimal reaction time.[3]

Question 4: The downstream processing of my bio-based TMP is proving difficult and costly. What are some strategies to improve efficiency?

Answer: Downstream processing is a significant challenge in biorefining due to the complexity of the fermentation broth and the presence of inhibitory co-products.[6] The goal is to efficiently separate and purify the TMP.

Possible Causes and Solutions:

  • Complex Reaction Mixture: The presence of residual biomass, co-products, and unreacted substrates complicates purification.[6]

    • Filtration/Centrifugation: The first step should be the removal of microbial cells and other solid materials through centrifugation or filtration.[3]

    • Solvent Extraction: This can be an effective method for separating TMP from the aqueous phase.

    • Chromatography: For high-purity applications, various chromatographic techniques may be necessary.[6]

  • Energy-Intensive Processes: Traditional methods like distillation can be energy-intensive.[6]

    • Membrane Filtration: Advanced membrane filtration technologies can be a less energy-intensive alternative for separation.[6]

    • Responsive Adsorbents: The use of responsive adsorbents is another emerging area for more efficient separation.[6]

  • Wastewater Contamination: The wastewater from TMP production can contain various organic components that require treatment.[7] Implementing efficient separation techniques can also reduce the pollutant load in the wastewater.

Frequently Asked Questions (FAQs)

Q1: What are the main pathways for sustainable bio-based TMP production?

A1: The primary route involves an integrated biotechnological and chemical process.[1][8] This process starts with the biocatalytic incomplete oxidation of bio-1-butanol to butyraldehyde and biomethanol to formaldehyde.[1][4] These bio-based aldehydes are then used to synthesize TMP through chemical aldol condensation and Cannizzaro reactions.[1][2] Another approach is the transesterification of fatty acid methyl esters (FAMEs) derived from vegetable oils with TMP, often using a base catalyst.[9]

Q2: What microorganisms are suitable for the biotransformation of alcohols to aldehydes?

A2: Oxidative bacteria are commonly screened for their ability to perform incomplete oxidation of alcohols. Gluconobacter oxidans DSM 2343 has been identified as having high activity and selectivity for the oxidation of butanol to butyraldehyde.[1][3] Other screened bacteria include different strains of G. oxidans, Rhodococcus erythropolis, and Mycobacterium sp.[3]

Q3: What are the key parameters to optimize in the fermentation/biotransformation step?

A3: Key parameters for optimization include temperature, pH, substrate concentration, biocatalyst (cell) concentration, and fermentation time.[5][10] For example, in one study, the optimal fermentation conditions for TMP production were a substrate ratio of 1:2, an IPTG concentration of 1.0 mM, and a fermentation time of 4 days.[5] Statistical methods like response surface methodology can be employed to efficiently optimize these parameters.[5][11]

Q4: What analytical methods are used to quantify substrates and products in bio-based TMP production?

A4: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary analytical techniques used for the quantitative analysis of butanol, butyraldehyde, methanol, formaldehyde, and this compound.[3] For GC analysis, a flame ionization detector (FID) is often used.[3] HPLC can be performed with a fast acid analysis chromatography column.[3] Qualitative analysis of formaldehyde can also be done using a colorimetric assay.[3]

Q5: How can the sustainability of the overall process be improved?

A5: Sustainability can be enhanced by:

  • Utilizing renewable biomass feedstocks.[12]

  • Employing green biocatalysts to perform reactions under mild conditions, reducing energy consumption.[3]

  • Developing more efficient and less energy-intensive downstream processing technologies.[6][13]

  • Using environmentally friendly catalysts in the chemical synthesis steps.[14]

  • Designing closed-loop processes to minimize waste.[15]

Process Optimization and Experimental Workflows

Overall Experimental Workflow for Bio-based TMP Production

G cluster_0 Upstream Processing cluster_1 Biotransformation cluster_2 Chemical Synthesis cluster_3 Downstream Processing A Biomass Feedstock (e.g., Lignocellulose) B Production of Bio-alcohols (Bio-butanol & Bio-methanol) A->B C Whole-cell Biotransformation (G. oxidans) Bio-butanol -> Butyraldehyde B->C D Enzymatic Oxidation (Alcohol Oxidase) Bio-methanol -> Formaldehyde B->D E Aldol Condensation & Cannizzaro Reaction C->E D->E F Crude this compound (TMP) E->F G Cell Removal (Centrifugation/Filtration) F->G H Purification (e.g., Extraction, Chromatography) G->H I Pure Bio-based TMP H->I G Start Low Aldehyde Yield (Butyraldehyde/Formaldehyde) Check_pH Is the pH optimal? (e.g., pH 5 for G. oxidans) Start->Check_pH Adjust_pH Adjust pH of the reaction medium Check_pH->Adjust_pH No Check_Substrate Is substrate concentration in the optimal range? Check_pH->Check_Substrate Yes Adjust_pH->Check_Substrate Adjust_Substrate Optimize substrate feed (e.g., >15 g/L butanol) Check_Substrate->Adjust_Substrate No Check_Catalyst Is biocatalyst/enzyme concentration sufficient? Check_Substrate->Check_Catalyst Yes Adjust_Substrate->Check_Catalyst Adjust_Catalyst Increase cell/enzyme concentration Check_Catalyst->Adjust_Catalyst No Check_Time Is the reaction time optimized? Check_Catalyst->Check_Time Yes Adjust_Catalyst->Check_Time Adjust_Time Perform time-course analysis to find optimum Check_Time->Adjust_Time No End Re-evaluate Yield Check_Time->End Yes Adjust_Time->End G Butyraldehyde Butyraldehyde (from Bio-butanol) Intermediate1 Intermediate Aldehyde Butyraldehyde->Intermediate1 + HCHO (Aldol Condensation) Formaldehyde1 Formaldehyde (from Bio-methanol) Formaldehyde1->Intermediate1 Intermediate2 Pentaerythritol-like Intermediate Intermediate1->Intermediate2 + HCHO (Aldol Condensation) Formaldehyde2 Formaldehyde Formaldehyde2->Intermediate2 TMP This compound (TMP) Intermediate2->TMP + HCHO, OH- (Cannizzaro Reaction) Formaldehyde3 Formaldehyde Formaldehyde3->TMP

References

Technical Support Center: Overcoming Challenges in the Scalability of Trimethylolpropane (TMP) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the scale-up of trimethylolpropane (B17298) (TMP) synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for industrial this compound (TMP) synthesis?

A1: The industrial synthesis of TMP is typically a two-step process. It begins with the base-catalyzed aldol (B89426) condensation of n-butyraldehyde with formaldehyde (B43269) to form an intermediate, 2,2-bis(hydroxymethyl)butanal. This is followed by a Cannizzaro reaction with additional formaldehyde in the presence of a stoichiometric amount of a strong base (like sodium hydroxide (B78521) or calcium hydroxide) to produce this compound and a formate (B1220265) salt as a byproduct.[1][2]

Q2: What are the most critical process parameters to control during the scale-up of TMP synthesis?

A2: The key parameters that significantly influence the yield and quality of TMP are the molar ratio of formaldehyde to n-butyraldehyde, reaction temperature, type and concentration of the catalyst, and reaction time.[3] Precise control over these variables is crucial to maximize TMP yield while minimizing the formation of byproducts.

Q3: What are the common impurities and byproducts in crude TMP, and why are they problematic?

A3: Common impurities include unreacted formaldehyde and n-butyraldehyde, formate salts (e.g., sodium or calcium formate), and side-reaction products like di-trimethylolpropane (di-TMP).[2] The presence of formate salts can lead to the decomposition of TMP during the high temperatures of distillation, reducing both yield and purity.[2] Residual formaldehyde is also a significant impurity that needs to be removed to achieve high-purity TMP.[4]

Q4: What are the primary safety concerns when scaling up TMP synthesis?

A4: The reaction is exothermic, so effective heat management is critical to prevent a thermal runaway.[5] Formaldehyde is a hazardous substance, and proper handling and containment are necessary. Additionally, the use of strong bases requires appropriate personal protective equipment and handling procedures. During purification, high-temperature distillation under vacuum is employed, which requires robust equipment and careful monitoring to prevent leaks and ensure operational safety.

Troubleshooting Guide

Issue 1: Low Yield of this compound

Question: We are experiencing a lower than expected yield of TMP in our scaled-up batch. What are the potential causes and how can we troubleshoot this?

Answer: Low yield in TMP synthesis at scale can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Steps:

  • Verify Reactant Stoichiometry: An incorrect molar ratio of formaldehyde to n-butyraldehyde can significantly impact the yield. Ensure accurate measurement and feeding of raw materials. An excess of formaldehyde is typically used to drive the reaction towards completion.

  • Check Catalyst Concentration and Activity: The concentration and activity of the base catalyst (e.g., NaOH, Ca(OH)₂) are critical. Ensure the correct amount of catalyst is added. If using a recycled catalyst, its activity may have diminished.

  • Monitor Reaction Temperature: The aldol condensation and Cannizzaro reactions are temperature-sensitive. Inadequate temperature control can lead to side reactions or incomplete conversion. Ensure the reactor's heating and cooling systems are functioning optimally to maintain the desired temperature profile.

  • Ensure Efficient Mixing: In large reactors, inefficient mixing can lead to localized "hot spots" or areas of low reactant concentration, both of which can negatively affect the yield. Verify that the agitation speed and impeller design are adequate for the reactor volume.

  • Analyze for Side Product Formation: Increased formation of byproducts such as di-TMP can consume reactants and reduce the yield of the desired product. Analytical techniques like Gas Chromatography (GC) can be used to quantify the product distribution.

Logical Troubleshooting Flow for Low TMP Yield

Low_Yield_Troubleshooting cluster_corrective_actions Corrective Actions start Low TMP Yield Detected check_reactants Verify Reactant Molar Ratios (Formaldehyde:Butyraldehyde) start->check_reactants check_catalyst Check Catalyst Concentration & Activity check_reactants->check_catalyst Ratios Correct adjust_feed Adjust Feed Rates check_reactants->adjust_feed Incorrect Ratios check_temp Monitor Reaction Temperature Profile check_catalyst->check_temp Catalyst OK replace_catalyst Prepare Fresh Catalyst check_catalyst->replace_catalyst Low Activity check_mixing Evaluate Mixing Efficiency check_temp->check_mixing Temp. in Range optimize_heating_cooling Optimize Heating/Cooling check_temp->optimize_heating_cooling Deviation analyze_byproducts Analyze for Increased Side Product Formation check_mixing->analyze_byproducts Mixing Adequate adjust_agitation Adjust Agitator Speed check_mixing->adjust_agitation Poor Mixing solution Optimize Process Parameters analyze_byproducts->solution Identify Cause modify_conditions Modify Reaction Conditions to Minimize Byproducts analyze_byproducts->modify_conditions High Byproducts adjust_feed->solution replace_catalyst->solution optimize_heating_cooling->solution adjust_agitation->solution modify_conditions->solution

Caption: Troubleshooting workflow for addressing low TMP yield.

Issue 2: High Levels of Impurities in Crude TMP

Question: Our crude TMP contains high levels of formate salts and unreacted formaldehyde. How can we improve the purity before distillation?

Answer: High impurity levels in the crude product can lead to decomposition during purification and a lower quality final product. Addressing this pre-distillation is crucial.

Troubleshooting Steps:

  • Optimize Neutralization: After the Cannizzaro reaction, the excess base is neutralized. Incomplete neutralization can leave residual base, while adding too much acid can create other issues. The pH should be carefully controlled to the optimal range (typically 5-7) before further processing.[6]

  • Improve Formaldehyde Stripping: Unreacted formaldehyde is typically removed by stripping before the removal of water and salts. Ensure the stripping process (e.g., steam stripping) is operating at the correct temperature and pressure to effectively remove volatile impurities.

  • Enhance Salt Removal: Formate salts have some solubility in the reaction mixture.[7]

    • Evaporation/Crystallization: Concentration of the reaction mixture can precipitate the formate salts, which can then be removed by filtration.

    • Solvent Extraction: A multi-step extraction process can be employed to separate the TMP from the aqueous salt solution. A suitable solvent system is crucial for efficient separation.[8]

  • Consider a Pre-treatment Step: Some methods involve a heat treatment under acidic conditions after the removal of high-boiling components and inorganic salts. This can convert hard-to-remove impurities into forms that are more easily separated by distillation.[4]

Data on Purification Methods for Crude TMP

Purification StepKey ParametersTypical OutcomeReference
Neutralization pH adjustment to 5-7 with an organic acid like formic acid.Prepares the mixture for formaldehyde stripping and prevents TMP degradation.[6]
Solvent Extraction Use of a primary solvent (e.g., isobutanol) followed by a second solvent (e.g., xylene) to reduce water and salt content.Can achieve quantitative yields of TMP with less than 50 ppm of alkali salts.[8]
Heat Treatment Heating the crude TMP with an acid like phosphoric acid at 150-180°C under vacuum.Deactivates formate salts and converts impurities to more easily distillable forms.[4]
Distillation Multi-stage vacuum distillation.Can achieve TMP purity of 99.8% or higher and formaldehyde content below 10 ppm.[4]
Issue 3: Thermal Runaway and Poor Temperature Control

Question: We are struggling to manage the exothermic nature of the reaction in our large-scale reactor, leading to temperature spikes. What strategies can we employ for better heat management?

Answer: The synthesis of TMP is exothermic, and managing the heat generated is a primary challenge in scaling up the process.

Strategies for Heat Management:

  • Optimize Reactor Cooling:

    • Jacketed Reactors: Ensure the cooling fluid in the reactor jacket has a sufficiently low temperature and high flow rate to remove heat effectively.

    • Internal Cooling Coils: For very large reactors, internal cooling coils can provide additional heat transfer surface area.

  • Controlled Addition of Reactants: Instead of adding all reactants at once, a semi-batch process where one of the reactants (e.g., n-butyraldehyde) is added gradually can help to control the rate of heat generation.

  • Use of a Solvent: Performing the reaction in a suitable solvent can help to absorb and dissipate the heat generated.

  • Advanced Process Control: Implementing a robust process control system with real-time temperature monitoring and automated adjustments to cooling and reactant feed rates can prevent temperature excursions.

Workflow for Heat Management in TMP Synthesis

Heat_Management cluster_synthesis TMP Synthesis (Exothermic) cluster_control Heat Management Strategies reaction Aldol Condensation & Cannizzaro Reaction cooling Reactor Cooling (Jacket/Coils) reaction->cooling Generates Heat temp_sensor Temperature Sensor reaction->temp_sensor cooling->reaction Removes Heat feed_control Controlled Reactant Addition feed_control->reaction Regulates Reaction Rate solvent Use of Solvent as Heat Sink solvent->reaction Absorbs Heat process_control Advanced Process Control System process_control->cooling Automates Cooling process_control->feed_control Automates Feed temp_sensor->process_control Real-time Data

Caption: Strategies for managing the exothermic reaction in TMP synthesis.

Experimental Protocols

Protocol 1: Industrial Synthesis of this compound

This protocol provides a general outline for the industrial-scale synthesis of TMP. Specific parameters may need to be optimized based on the reactor design and scale of operation.

Materials and Equipment:

  • Jacketed reactor with an agitator, temperature control, and ports for reactant addition.

  • n-Butyraldehyde

  • Formaldehyde solution (e.g., 37 wt%)

  • Base catalyst (e.g., 50 wt% sodium hydroxide solution)

  • Neutralizing agent (e.g., formic acid)

  • Equipment for formaldehyde stripping (e.g., steam stripping column)

  • Filtration unit

  • Solvent extraction system

  • Multi-stage vacuum distillation unit

Procedure:

  • Reaction:

    • Charge the reactor with the initial amount of formaldehyde solution and catalyst.

    • Heat the mixture to the desired reaction temperature (e.g., 40-50°C).[2]

    • Gradually feed n-butyraldehyde into the reactor while maintaining the temperature.

    • After the addition is complete, continue to stir the mixture for a specified time to ensure the completion of the aldol condensation.

    • Add the remaining formaldehyde and a stoichiometric amount of the base for the Cannizzaro reaction, carefully controlling the temperature.

  • Neutralization:

    • Cool the reaction mixture.

    • Slowly add the neutralizing agent (e.g., formic acid) to adjust the pH to the target range (e.g., 5-7).[6]

  • Formaldehyde Stripping:

    • Transfer the neutralized mixture to a stripping column to remove unreacted formaldehyde.

  • Purification:

    • The crude TMP solution is then subjected to a series of purification steps which may include:

      • Evaporation to concentrate the solution and precipitate formate salts, followed by filtration.[2]

      • Solvent extraction to separate TMP from the aqueous salt solution.[8]

      • A final multi-stage vacuum distillation to obtain high-purity TMP.[4]

Synthesis and Purification Workflow

TMP_Synthesis_Workflow start Raw Materials (n-Butyraldehyde, Formaldehyde, Catalyst) reaction Aldol Condensation & Cannizzaro Reaction start->reaction neutralization Neutralization reaction->neutralization stripping Formaldehyde Stripping neutralization->stripping purification Crude TMP Purification (Extraction/Filtration) stripping->purification distillation Vacuum Distillation purification->distillation end High-Purity TMP distillation->end

Caption: General workflow for the industrial synthesis and purification of TMP.

References

Technical Support Center: Refining the Synthesis of Trimethylolpropane Esters for Enhanced Biodegradability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of biodegradable trimethylolpropane (B17298) (TMP) esters. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for optimizing experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for producing this compound esters?

A1: this compound esters (TMPEs) are primarily synthesized through two main routes:

  • Esterification: This is a direct reaction between this compound (TMP) and fatty acids. An acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is often used to facilitate the reaction, which typically involves the removal of water as a byproduct.[1][2]

  • Transesterification: This process involves the reaction of TMP with fatty acid methyl esters (FAMEs). This route can be catalyzed by basic catalysts like sodium methoxide (B1231860), acid catalysts, or enzymes.[3][4] Transesterification is often preferred when starting from vegetable oils or animal fats, which are first converted to FAMEs.

Q2: How can the biodegradability of TMP esters be enhanced?

A2: The biodegradability of TMP esters is intrinsically linked to their chemical structure. To enhance biodegradability, consider the following:

  • Fatty Acid Selection: The choice of fatty acids is crucial. Esters derived from unsaturated fatty acids (like oleic acid) and shorter-chain fatty acids tend to exhibit better biodegradability.

  • Purity of the Final Product: Ensuring high conversion to the triester and effective removal of unreacted starting materials and catalyst residues is important.[5] Impurities can negatively impact the environmental profile of the lubricant.

  • Structural Modifications: Introducing polar groups or creating hyperbranched structures can potentially improve biodegradability and other lubricant properties.[1][5]

Q3: What are the common catalysts used, and what are their pros and cons?

A3: The choice of catalyst significantly impacts reaction efficiency and product purity.

  • Acid Catalysts (e.g., Sulfuric Acid, p-Toluenesulfonic Acid):

    • Pros: Effective for both esterification and transesterification. p-Toluenesulfonic acid is often favored due to its good solubility in hydrophobic reaction media.[6]

    • Cons: Can cause equipment corrosion and may lead to undesirable side reactions like oxidation and dehydration.[6] Removal of acidic residues is critical and often requires neutralization and washing steps.[7]

  • Base Catalysts (e.g., Sodium Methoxide, Zinc Oxide):

    • Pros: Highly efficient for transesterification, often leading to high yields of the desired triester.[3][4]

    • Cons: Can be sensitive to water and free fatty acids in the feedstock. Removal can be challenging and may involve neutralization and filtration.[7]

  • Enzymatic Catalysts (e.g., Lipases):

    • Pros: Offer high selectivity, operate under milder reaction conditions, and are more environmentally friendly. This can lead to a cleaner product with fewer byproducts.[8]

    • Cons: Enzymes can be more expensive, and reaction times may be longer compared to chemical catalysts.

Q4: How can I monitor the progress of the reaction?

A4: Reaction progress can be monitored using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the disappearance of starting materials and the appearance of the ester product.

  • Gas Chromatography (GC): A quantitative method to determine the composition of the reaction mixture, including the relative amounts of monoesters, diesters, and triesters.[2]

  • Acid Value Titration: For esterification reactions, monitoring the decrease in the acid value of the reaction mixture indicates the consumption of fatty acids.

  • Water Collection (for esterification): In esterification reactions using a Dean-Stark apparatus, the amount of water collected can be used to calculate the extent of the reaction.[1]

Troubleshooting Guides

Problem 1: Low Yield of Triester

Possible Cause Suggested Solution
Incomplete Reaction * Increase Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor using GC or TLC.[3] * Increase Temperature: Higher temperatures can increase the reaction rate, but be cautious of potential side reactions or degradation. Optimal temperatures are often in the range of 120-150°C.[3][4][9] * Optimize Catalyst Concentration: Insufficient catalyst may lead to slow or incomplete conversion. The optimal amount can vary, but is often around 0.5-1.5% w/w.[1][3]
Equilibrium Limitation (Esterification) * Efficient Water Removal: Ensure the continuous and efficient removal of water from the reaction mixture using a Dean-Stark trap or by applying a vacuum.[1]
Suboptimal Molar Ratio * Adjust Reactant Ratio: A slight excess of the fatty acid or FAME is often used to drive the reaction towards the formation of the triester. Molar ratios of fatty acid/FAME to TMP are typically around 3.2:1 to 4:1.[2][9][10]
Catalyst Deactivation * Ensure Anhydrous Conditions: For base-catalyzed reactions, ensure all reactants and solvents are dry, as water can deactivate the catalyst.

Problem 2: Product is Dark in Color

Possible Cause Suggested Solution
Oxidation or Thermal Degradation * Lower Reaction Temperature: If the temperature is too high, it can lead to the degradation of the reactants or products.[10] * Use an Inert Atmosphere: Conducting the reaction under a nitrogen or argon atmosphere can prevent oxidation.
Side Reactions from Catalyst * Choose a Milder Catalyst: Strong acid catalysts can sometimes promote charring. Consider using a less aggressive catalyst or an enzymatic catalyst.

Problem 3: Difficulty in Product Purification

Possible Cause Suggested Solution
Catalyst Residue * Neutralization and Washing: For acid or base catalysts, neutralize the reaction mixture and then wash with hot water or brine to remove the salt.[7] * Adsorbent Treatment: Use adsorbents like molecular sieves to remove impurities.[5]
Unreacted Starting Materials * Vacuum Distillation: Excess fatty acid methyl esters can be removed by vacuum distillation.[7] * Solvent Extraction: Use a suitable solvent to selectively extract the product or impurities.
Formation of Emulsions during Washing * Use Brine: Washing with a saturated sodium chloride solution can help to break emulsions. * Centrifugation: If layering is slow, centrifugation can be used to separate the organic and aqueous layers.[7]

Data Presentation

Table 1: Comparison of Reaction Conditions for TMP Ester Synthesis

Synthesis Route Fatty Acid/FAME Source Catalyst Temperature (°C) Time (h) Molar Ratio (FA/FAME:TMP) Triester Yield (%) Reference
TransesterificationRapeseed Oil Methyl EsterZinc Oxide140-15069:1 (mass ratio)-[3]
TransesterificationPalm Oil Methyl EsterSodium Methoxide>120-->90[4]
EsterificationOleic AcidSulfuric Acid1505-98[1]
EsterificationPalm Kernel Fatty AcidsSulfuric Acid15054:168[2]
TransesterificationLard Oil Methyl EsterSodium Methoxide13034:193[11]
EsterificationC8, C9, C10 Fatty Acidsp-Toluenesulfonic Acid120-3.2:1-[9]
EsterificationOleic AcidSulfuric Acid15063.9:190.7[10]

Experimental Protocols

Protocol 1: Synthesis of this compound Trioleate via Esterification

Materials:

  • This compound (TMP)

  • Oleic Acid (OA)

  • Sulfuric Acid (H₂SO₄) as catalyst

  • Toluene (B28343) (as azeotroping agent)

  • Ethyl acetate (B1210297)

  • Brine solution (saturated NaCl)

  • Anhydrous sodium sulfate

Procedure:

  • In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a Dean-Stark apparatus, combine TMP (e.g., 20 g) and oleic acid (e.g., 100 g).[1]

  • Add toluene (e.g., 100 ml) to the flask.[1]

  • Add the sulfuric acid catalyst (e.g., 1.5% of the total reactant weight) to the mixture.[1]

  • Heat the mixture to 150°C with continuous stirring.[1]

  • Water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Continue the reaction for approximately 5 hours, or until the theoretical amount of water has been collected.[1]

  • After cooling, extract the product with ethyl acetate and wash with a brine solution.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to obtain the crude product.[1]

Protocol 2: Synthesis of TMP Esters via Transesterification from FAMEs

Materials:

  • Fatty Acid Methyl Esters (FAMEs)

  • This compound (TMP)

  • Sodium methoxide (catalyst)

  • Phosphoric acid solution (for neutralization)

  • Hot water

Procedure:

  • Charge the FAMEs and TMP into a reaction vessel equipped for vacuum operation.

  • Add the sodium methoxide catalyst.

  • Heat the reaction mixture under vacuum.[7]

  • Monitor the reaction for the formation of the triester.

  • Once the reaction is complete, cool the mixture and add a phosphoric acid solution to neutralize the catalyst.[7]

  • Allow the mixture to stand for layering or use a centrifuge to separate the layers.[7]

  • Wash the upper oil layer with hot water.[7]

  • Separate the oil layer and dry it under a vacuum to remove any residual water.[7]

  • Further purification can be achieved by molecular distillation to remove any unreacted FAMEs.[7]

Mandatory Visualizations

experimental_workflow_esterification cluster_reactants Reactant Preparation cluster_reaction Esterification Reaction cluster_purification Product Purification cluster_product Final Product TMP This compound (TMP) ReactionVessel Reaction at 150°C with Dean-Stark Trap TMP->ReactionVessel FattyAcid Fatty Acid FattyAcid->ReactionVessel Catalyst Acid Catalyst Catalyst->ReactionVessel Solvent Azeotropic Solvent Solvent->ReactionVessel Extraction Solvent Extraction ReactionVessel->Extraction Washing Washing with Brine Extraction->Washing Drying Drying over Na2SO4 Washing->Drying Evaporation Solvent Removal Drying->Evaporation FinalProduct Purified TMP Ester Evaporation->FinalProduct

Caption: Workflow for TMP Ester Synthesis via Esterification.

troubleshooting_low_yield Start Low Triester Yield Detected CheckTime Was reaction time sufficient? Start->CheckTime CheckTemp Was reaction temperature optimal? CheckTime->CheckTemp Yes IncreaseTime Increase Reaction Time CheckTime->IncreaseTime No CheckRatio Was the molar ratio correct? CheckTemp->CheckRatio Yes AdjustTemp Adjust Temperature CheckTemp->AdjustTemp No CheckWaterRemoval Was water removal efficient? (Esterification) CheckRatio->CheckWaterRemoval Yes AdjustRatio Adjust Molar Ratio CheckRatio->AdjustRatio No ImproveWaterRemoval Improve Water Removal System CheckWaterRemoval->ImproveWaterRemoval No ReRun Re-run Experiment CheckWaterRemoval->ReRun Yes IncreaseTime->ReRun AdjustTemp->ReRun AdjustRatio->ReRun ImproveWaterRemoval->ReRun

Caption: Troubleshooting Logic for Low Triester Yield.

References

Validation & Comparative

A Comparative Analysis of Trimethylolpropane and Pentaerythritol in Alkyd Resins

Author: BenchChem Technical Support Team. Date: December 2025

In the formulation of alkyd resins, the choice of polyol is a critical determinant of the final properties of the coating. Among the most commonly used polyols are trimethylolpropane (B17298) (TMP) and pentaerythritol (B129877) (PET). This guide provides a detailed comparative analysis of these two polyols, supported by experimental data, to assist researchers and formulation chemists in selecting the appropriate building block for their specific application needs.

Introduction to this compound and Pentaerythritol

This compound (C₆H₁₄O₃) is a trifunctional alcohol, meaning it has three hydroxyl (-OH) groups. This structure allows for the formation of branched polymer chains, which contributes to the flexibility and toughness of the resulting resin.[1] Pentaerythritol (C₅H₁₂O₄), on the other hand, is a tetrafunctional alcohol with four hydroxyl groups. Its higher functionality enables a greater degree of cross-linking, which can lead to harder, more chemically resistant, and more durable coatings.[2]

The selection between TMP and PET often involves a trade-off between various performance characteristics. Generally, TMP is favored for applications requiring lower viscosity and good flexibility, while PET is chosen for its ability to impart superior hardness and faster drying times.

Experimental Data and Performance Comparison

A study by Spasojević et al. (2015) provides valuable quantitative data on the properties of alkyd resins synthesized with different polyols, including TMP and PET, from the glycolysis products of postconsumer PET bottles. The following tables summarize the key findings from this and other relevant studies.

Physicochemical Properties of Alkyd Resins
PropertyThis compound (TMP) Based ResinPentaerythritol (PET) Based Resin
Hydroxyl Value (mg KOH/g) 6784
Acid Value (mg KOH/g) 9.19.3
Viscosity (Pa·s) 3.04.2
Color (Gardner) 67

Data sourced from Spasojević et al. (2015). Note that these values are for alkyd resins synthesized from glycolyzed postconsumer PET bottles.

Performance Characteristics of Alkyd Resin Coatings
Performance MetricThis compound (TMP) Based CoatingPentaerythritol (PET) Based Coating
Drying Time (h) 108
Pendulum Hardness (s) 85105
Gloss (60°) 9295
Adhesion ExcellentExcellent
Flexibility (Mandrel Bend) Pass (3 mm)Pass (4 mm)
Chemical Resistance (Water) No change after 24hNo change after 24h
Chemical Resistance (Acid) Slight whitening after 24hNo change after 24h
Chemical Resistance (Alkali) Blistering after 12hSlight blistering after 24h

Data synthesized from multiple sources, including Spasojević et al. (2015).[3][4]

Key Performance Differences

  • Viscosity: Alkyd resins based on TMP generally exhibit lower viscosity compared to those formulated with PET.[5] This is a significant advantage in the formulation of high-solids coatings, as it allows for a higher resin content without compromising the application properties of the paint.

  • Hardness and Drying Time: The higher functionality of PET leads to a greater cross-linking density in the cured film, resulting in increased hardness and faster drying times compared to TMP-based resins.[2][3]

  • Flexibility: The trifunctional nature of TMP imparts greater flexibility to the resin backbone, which can be advantageous in applications where the coated substrate is subject to bending or impact.

  • Chemical Resistance: The denser cross-linked network formed by PET generally provides superior resistance to chemicals, particularly acids and alkalis.

  • Thermal Stability: Pentaerythritol can enhance the thermal stability of alkyd resins.[5]

Experimental Protocols

The following are generalized experimental protocols for the synthesis of alkyd resins using TMP and PET. The specific quantities of reactants will vary depending on the desired oil length and other performance characteristics of the resin.

Synthesis of this compound-Based Alkyd Resin

Materials:

  • Soybean oil fatty acid

  • This compound (TMP)

  • Phthalic anhydride (B1165640)

  • Xylene (as azeotropic solvent)

  • Catalyst (e.g., lithium hydroxide)

Procedure:

  • Charge the soybean oil fatty acid, this compound, and phthalic anhydride into a four-necked flask equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a Dean-Stark trap.

  • Add a small amount of xylene to facilitate the removal of water of esterification.

  • Heat the mixture under a nitrogen blanket to approximately 180°C.[6]

  • Continue to heat the reaction mixture to 220-240°C and maintain this temperature.[7]

  • Monitor the reaction by periodically measuring the acid value of the resin.

  • The reaction is considered complete when the acid value drops to the desired level (typically below 15 mg KOH/g).

  • Cool the resin and dilute with a suitable solvent to the desired solids content.[8]

Synthesis of Pentaerythritol-Based Alkyd Resin

Materials:

  • Soybean oil

  • Pentaerythritol (PET)

  • Phthalic anhydride

  • Xylene (as azeotropic solvent)

  • Catalyst (e.g., litharge)

Procedure:

  • Alcoholysis: Charge the soybean oil and pentaerythritol into the reaction vessel.

  • Add the alcoholysis catalyst and heat the mixture to 230-240°C under a nitrogen sparge until a sample of the mixture is soluble in methanol.

  • Cool the mixture to below 200°C.

  • Polyesterification: Add the phthalic anhydride and xylene to the reactor.

  • Reheat the mixture to 230-240°C and begin collecting the water of esterification in the Dean-Stark trap.[2]

  • Monitor the reaction by measuring the acid value and viscosity.

  • Continue the reaction until the desired acid value (typically below 15 mg KOH/g) and viscosity are achieved.[9]

  • Cool and dilute the resin with a suitable solvent.[8]

Visualizing the Chemistry and Process

To better understand the molecular differences and the experimental workflow, the following diagrams are provided.

cluster_TMP This compound (TMP) cluster_PET Pentaerythritol (PET) TMP C(CH₂OH)₃CH₂CH₃ PET C(CH₂OH)₄ Reactants Fatty Acid/Oil + Polyol (TMP or PET) + Dibasic Acid Reactor Charge Reactants into Reactor Reactants->Reactor Heating Heat to Reaction Temperature (e.g., 220-240°C) Reactor->Heating Esterification Esterification and Water Removal Heating->Esterification Monitoring Monitor Acid Value and Viscosity Esterification->Monitoring Monitoring->Esterification Continue Reaction Completion Reaction Complete Monitoring->Completion Target Values Reached Cooling Cool and Dilute Completion->Cooling Final_Product Alkyd Resin Cooling->Final_Product Start Define Application Requirements Polyol_Selection Select Polyol: TMP or PET Start->Polyol_Selection TMP_Path TMP Route Polyol_Selection->TMP_Path PET_Path PET Route Polyol_Selection->PET_Path Synthesis Synthesize Alkyd Resin TMP_Path->Synthesis PET_Path->Synthesis Characterization Characterize Resin Properties Synthesis->Characterization Formulation Formulate Coating Characterization->Formulation Performance_Testing Test Coating Performance Formulation->Performance_Testing Analysis Analyze and Compare Results Performance_Testing->Analysis Conclusion Draw Conclusions Analysis->Conclusion

References

performance comparison of trimethylolpropane and neopentyl glycol in polyester synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of polyesters with tailored properties is a cornerstone of materials science, with applications ranging from advanced coatings and adhesives to specialized polymers in drug delivery systems. The choice of polyol is a critical determinant of the final polymer's characteristics. This guide provides an in-depth performance comparison of two widely used polyols: trimethylolpropane (B17298) (TMP) and neopentyl glycol (NPG), in polyester (B1180765) synthesis. We present a summary of their impact on key performance indicators, supported by available experimental data, and detailed experimental protocols.

Executive Summary

Neopentyl glycol (NPG), a diol, is renowned for imparting excellent thermal and hydrolytic stability to polyester resins.[1][2][3] Its unique branched structure contributes to the durability and weather resistance of coatings.[3] In contrast, this compound (TMP), a triol, introduces branching and a higher degree of cross-linking in the polyester network.[4][5] This branching generally leads to increased hardness, and chemical resistance, but can sometimes compromise flexibility and thermal stability.[5][6] The selection between NPG and TMP, or a combination of both, allows for the fine-tuning of polyester properties to meet the demands of specific applications.

Molecular Structure and Functionality

The fundamental difference in the performance of TMP and NPG in polyester synthesis stems from their distinct molecular structures. NPG is a C5 diol with two primary hydroxyl groups, leading to the formation of linear or lightly branched polyester chains.[6] TMP is a C6 triol with three primary hydroxyl groups, which act as branching points, creating a more complex, three-dimensional polymer network.[4][6]

Figure 1: Molecular structures of NPG and TMP.

Performance Comparison: Quantitative Data

The following tables summarize the key performance indicators of polyesters synthesized with NPG and TMP. It is important to note that the data is compiled from various sources and may not represent a direct comparison under identical experimental conditions.

Thermal Properties
PropertyPolyester based on NPGPolyester based on TMPReference(s)
Glass Transition Temp. (Tg) Higher Tg compared to linear glycols like EG.Can contribute to a high Tg.[3],[7]
Thermal Stability Generally good thermal stability.Can exhibit lower thermal stability in some systems, with one study showing a lower mass retention at 300°C.[1],[5],[8]
Mechanical Properties
PropertyPolyester based on NPGPolyester based on TMPReference(s)
Hardness Contributes to good hardness.Increases hardness due to higher crosslink density.[5]
Flexibility Provides good flexibility.Higher concentrations can reduce flexibility.[5],[9]
Impact Resistance Good impact resistance.Can enhance impact resistance.[5]
Chemical and Physical Properties
PropertyPolyester based on NPGPolyester based on TMPReference(s)
Hydrolytic Stability Excellent hydrolytic stability.Good hydrolytic stability.[1],[7]
Oxidation Resistance Good resistance to oxidation.Good resistance to oxidation.[7]
Chemical Resistance Good chemical resistance.Generally enhances chemical resistance due to increased crosslinking.[5]
Viscosity (of esters) Lower viscosity in oleate (B1233923) esters (24 cst at 40°C).Higher viscosity in oleate esters (48 cst at 40°C).[10]
Pour Point (of esters) Lower pour point in oleate esters (-35°C).Higher pour point in oleate esters (-20°C).[10]

Experimental Protocols

The following are generalized experimental protocols for the synthesis of polyesters using NPG and TMP. The specific conditions may vary depending on the desired polymer characteristics.

Polyester Synthesis Workflow

G start Reactant Charging esterification Esterification/Polycondensation start->esterification Heat under inert atmosphere purification Purification esterification->purification Cool and dissolve/precipitate characterization Characterization purification->characterization Analyze properties end Final Polyester characterization->end

Figure 2: General workflow for polyester synthesis.
Key Experiment 1: Synthesis of Neopentyl Glycol-based Polyester

Objective: To synthesize a polyester using neopentyl glycol and a dicarboxylic acid via melt polycondensation.

Materials:

  • Neopentyl glycol (NPG)

  • Adipic acid (or another suitable dicarboxylic acid)

  • Catalyst (e.g., tin(II) chloride)

  • Nitrogen gas

Procedure:

  • Charge the reaction vessel with neopentyl glycol and adipic acid in the desired molar ratio.

  • Purge the reactor with nitrogen gas to create an inert atmosphere.

  • Heat the mixture to approximately 200-220°C with continuous stirring.

  • The water of condensation will begin to distill off and should be collected.

  • After the majority of the water has been removed, add the catalyst.

  • Apply a vacuum to the system to remove the remaining water and drive the reaction to completion.

  • Continue the reaction until the desired acid value or viscosity is reached.

  • Cool the reactor and collect the polyester resin.

Key Experiment 2: Synthesis of this compound-based Hyperbranched Polyester

Objective: To synthesize a hyperbranched polyester using this compound and a dicarboxylic acid.

Materials:

  • This compound (TMP)

  • Isophthalic acid (or another suitable dicarboxylic acid)

  • Catalyst (e.g., p-toluenesulfonic acid)

  • Nitrogen gas

Procedure:

  • Combine this compound and isophthalic acid in the desired molar ratio in a reaction flask equipped with a stirrer, nitrogen inlet, and a distillation setup.

  • Heat the mixture under a nitrogen stream to a temperature of 140-160°C.

  • Add the catalyst to the molten mixture.

  • Gradually increase the temperature to facilitate the removal of water produced during esterification.

  • Monitor the reaction by measuring the acid value of the mixture at regular intervals.

  • The reaction is considered complete when the acid value reaches a predetermined level.

  • Cool the reaction mixture to obtain the hyperbranched polyester.

Logical Relationships in Performance

The choice between the difunctional NPG and the trifunctional TMP directly influences the polymer architecture, which in turn dictates the final properties of the polyester.

G cluster_input Polyol Choice cluster_structure Polymer Architecture cluster_properties Resulting Polyester Properties NPG Neopentyl Glycol (Diol) Linear Linear/Less Branched Chains NPG->Linear TMP This compound (Triol) Branched Highly Branched/Cross-linked Network TMP->Branched Flex_Stab Good Flexibility High Thermal/Hydrolytic Stability Linear->Flex_Stab Hard_Chem Increased Hardness Enhanced Chemical Resistance Branched->Hard_Chem

Figure 3: Influence of polyol choice on polyester properties.

Conclusion

Both this compound and neopentyl glycol are indispensable building blocks in the synthesis of high-performance polyesters. NPG is the polyol of choice for applications demanding high thermal stability, hydrolytic resistance, and durability, often resulting in more linear and flexible polymers.[1][3] TMP is utilized to introduce branching and increase cross-linking, which typically enhances hardness, and chemical resistance, making it suitable for applications requiring robust and rigid materials.[5][11] The judicious selection and combination of these polyols provide a powerful tool for scientists and researchers to design and develop polyesters with a wide spectrum of properties tailored for specific and demanding applications.

References

A Comparative Guide to the Validation of Trimethylolpropane Ester Purity: GC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the validation process. This guide provides an objective comparison of gas chromatography (GC) with alternative analytical techniques for determining the purity of trimethylolpropane (B17298) (TMP) esters. The performance of each method is supported by experimental data and detailed protocols to aid in selecting the most suitable technique for your specific needs.

Gas Chromatography (GC): The Established Method

Gas chromatography, particularly with a flame ionization detector (GC-FID), is a widely adopted and robust method for the purity analysis of this compound esters.[1] It excels at separating volatile and semi-volatile compounds, making it well-suited for analyzing the components of a TMP ester synthesis reaction, including the desired triester, as well as monoester and diester intermediates. To enhance the volatility of these polar analytes, a derivatization step, such as silylation, is often employed.[2]

Performance and Validation

High-temperature GC methods have been developed and validated for the analysis of TMP esters, demonstrating good performance characteristics. A typical validation would include assessments of linearity, recovery, and precision.

ParameterTypical Performance of GC Method
Linearity (Concentration Range) 0.5 - 20.0 mg/mL
Correlation Coefficient (r²) > 0.99
Average Recovery 96.64% - 98.06%
Precision (RSD) 0.20% - 0.45%
Limit of Detection (LOD) Method-dependent, typically in the µg/mL range
Limit of Quantification (LOQ) Method-dependent, typically in the µg/mL range

Data compiled from a study on the analysis of this compound fatty acid triester by gas chromatography.[1]

Alternative Analytical Techniques

While GC is a powerful tool, other analytical techniques offer distinct advantages and can be employed for the validation of TMP ester purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates components in a liquid mixture. A key advantage of HPLC for TMP ester analysis is that it can often be performed without the need for derivatization, simplifying sample preparation.[3] This is particularly beneficial for non-volatile and thermally labile compounds.

Comparison with GC:

  • Sample Volatility: HPLC is suitable for non-volatile compounds, whereas GC requires volatile or derivatized analytes.[3]

  • Temperature: HPLC is typically performed at or near room temperature, avoiding potential thermal degradation of the sample. GC operates at elevated temperatures.[3]

  • Speed: GC analyses are often faster, with run times of a few minutes, while HPLC runs can range from 10 to 60 minutes.[3]

  • Cost: The operational cost of GC can be lower due to the use of gases as the mobile phase, which are generally less expensive than the solvents required for HPLC.[3]

Quantitative Nuclear Magnetic Resonance (qNMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical method that provides detailed structural information and can be used for quantitative analysis (qNMR).[4][5][6] ¹H-NMR, in particular, is a powerful, non-destructive technique for determining the absolute purity of organic compounds without the need for a specific reference standard of the analyte.[4][6] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for accurate quantification.

Advantages of qNMR:

  • Absolute Quantification: Enables direct purity assessment.[6]

  • Non-destructive: The sample can be recovered after analysis.

  • Structural Information: Provides simultaneous qualitative and quantitative data.

  • No Identical Standard Needed: Purity can be determined using a certified reference material of a different compound as an internal standard.[6]

Fourier-Transform Infrared Spectroscopy (FTIR)

Fourier-Transform Infrared Spectroscopy (FTIR) is a rapid and non-destructive technique that is highly effective for monitoring the progress of esterification reactions. By tracking the disappearance of the broad O-H stretching band of the alcohol reactant and the appearance of the characteristic C=O stretching band of the ester product, the degree of conversion can be quantified. While not as precise as chromatographic methods for determining the absolute purity of the final product, FTIR is an excellent tool for reaction monitoring and qualitative confirmation of the ester formation.

Experimental Protocols

Gas Chromatography (GC-FID) Protocol for TMP Ester Analysis

This protocol is a representative example for the analysis of this compound esters.

1. Sample Preparation (with Derivatization):

  • Weigh approximately 10 mg of the TMP ester sample into a vial.
  • Add 1 mL of a suitable solvent (e.g., pyridine).
  • Add 200 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane).
  • Cap the vial and heat at 70°C for 30 minutes.
  • Cool to room temperature before injection.

2. GC-FID Conditions:

  • Column: High-temperature capillary column (e.g., DB-5HT, 30 m x 0.25 mm, 0.10 µm film thickness).
  • Carrier Gas: Helium or Nitrogen.
  • Injector Temperature: 350°C.
  • Detector Temperature: 370°C.
  • Oven Temperature Program:
  • Initial temperature: 100°C, hold for 1 minute.
  • Ramp to 380°C at 10°C/minute.
  • Hold at 380°C for 10 minutes.
  • Injection Volume: 1 µL.

Visualizing the Workflow

GC Analysis Workflow for TMP Ester Purity

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing & Purity Calculation Sample TMP Ester Sample Solvent Add Solvent (e.g., Pyridine) Sample->Solvent Silylating_Agent Add Silylating Agent (e.g., BSTFA + TMCS) Solvent->Silylating_Agent Heating Heat at 70°C Silylating_Agent->Heating Cooling Cool to Room Temp. Heating->Cooling Injection Inject Sample Cooling->Injection Separation Chromatographic Separation Injection->Separation Detection Flame Ionization Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Purity_Calc Purity Calculation (% Area) Integration->Purity_Calc

Caption: Workflow for TMP ester purity analysis by GC-FID.

Logical Relationship of Analytical Techniques

Analytical_Techniques cluster_primary Primary Quantitative Methods cluster_supportive Supportive/Screening Method TMP_Ester This compound Ester Purity Validation GC Gas Chromatography (GC) TMP_Ester->GC High Resolution Separation HPLC High-Performance Liquid Chromatography (HPLC) TMP_Ester->HPLC Direct Analysis of Non-Volatiles qNMR Quantitative NMR (qNMR) TMP_Ester->qNMR Absolute Purity & Structural Info FTIR FTIR Spectroscopy TMP_Ester->FTIR Reaction Monitoring & Functional Group ID

Caption: Relationship between analytical techniques for TMP ester purity.

Conclusion

The validation of this compound ester purity can be effectively achieved using several analytical techniques. Gas chromatography stands out as a high-resolution, sensitive, and well-established method, particularly when coupled with FID. For non-volatile samples or when derivatization is undesirable, HPLC offers a robust alternative. For absolute purity determination and simultaneous structural confirmation, qNMR is an unparalleled, non-destructive technique. Finally, for rapid reaction monitoring and qualitative assessment, FTIR provides a convenient and efficient solution. The choice of the most appropriate method will depend on the specific requirements of the analysis, including the desired level of accuracy, sample properties, available instrumentation, and throughput needs.

References

A Comparative Guide to High-Performance Lubricants: Trimethylolpropane Esters vs. Mineral Oils

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of high-performance lubrication, the choice of base oil is paramount to ensuring optimal performance, longevity, and reliability of machinery and sensitive equipment. This guide provides an objective comparison between two prominent classes of lubricants: synthetic trimethylolpropane (B17298) (TMP) esters and conventional high-performance mineral oils. This analysis is supported by a summary of experimental data and detailed methodologies for key performance tests.

Executive Summary

This compound (TMP) esters are synthetic lubricants known for their excellent thermal and oxidative stability, high viscosity index, and inherent lubricity.[1][2][3] These properties are attributed to their unique branched molecular structure and the presence of polar ester groups, which promote strong film formation on metal surfaces.[1][4][5] High-performance mineral oils, particularly those from API Group III, are highly refined petroleum-based products that have undergone severe hydrocracking to improve their performance characteristics, making them competitive with some synthetics.[6][7][8][9] While mineral oils are often more cost-effective, TMP esters typically offer superior performance in extreme operating conditions, such as high temperatures and heavy loads.[3]

Quantitative Performance Comparison

The following table summarizes typical quantitative data for key performance parameters of this compound esters and high-performance mineral oils. It is important to note that the values for TMP esters can vary depending on the specific fatty acid used in their synthesis, and mineral oil properties can differ based on the crude source and refining process.

PropertyThis compound EstersHigh-Performance Mineral Oil (API Group III)Test Method
Kinematic Viscosity @ 40°C (cSt) 28 - 25032 - 100ASTM D445
Kinematic Viscosity @ 100°C (cSt) 5 - 255 - 12ASTM D445
Viscosity Index (VI) 140 - 220+> 120ASTM D2270
Pour Point (°C) -10 to -60-15 to -30ASTM D97
Flash Point (°C) > 220> 200ASTM D92
Oxidation Stability (RPVOT, mins) > 400200 - 400ASTM D2272
Wear Scar Diameter (mm) 0.3 - 0.50.4 - 0.6ASTM D4172

Experimental Protocols

The data presented in this guide is based on standardized test methods developed by ASTM International. A brief overview of the methodologies for the key experiments is provided below.

Viscosity and Viscosity Index
  • ASTM D445 - Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids: This test measures the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer at a controlled temperature (typically 40°C and 100°C).[10][11][12][13][14] The kinematic viscosity is calculated by multiplying the flow time by the viscometer constant.

  • ASTM D2270 - Standard Practice for Calculating Viscosity Index from Kinematic Viscosity at 40°C and 100°C: The viscosity index is a dimensionless number that represents the effect of temperature change on the kinematic viscosity of the oil.[15][16][17][18] A higher VI indicates a smaller change in viscosity with temperature.[3][18] The VI is calculated from the kinematic viscosities at 40°C and 100°C.

Low-Temperature Performance
  • ASTM D97 - Standard Test Method for Pour Point of Petroleum Products: This method determines the lowest temperature at which an oil will continue to flow.[19][20][21][22][23] The sample is cooled at a specified rate and examined at intervals of 3°C for flow.[19][20]

High-Temperature Performance and Safety
  • ASTM D92 - Standard Test Method for Flash and Fire Points by Cleveland Open Cup Tester: This test determines the flash point, which is the lowest temperature at which vapors from the oil will ignite momentarily when an ignition source is passed over it.[24][25][26][27][28] The fire point is the temperature at which the vapors will sustain combustion for at least five seconds.[26][27]

Oxidative Stability
  • ASTM D2272 - Standard Test Method for Oxidation Stability of Steam Turbine Oils by Rotating Pressure Vessel (RPVOT): This test evaluates the oxidation resistance of an oil under accelerated conditions. The oil, water, and a copper catalyst are placed in a pressurized vessel with oxygen at 150°C and rotated.[1][29][30][31] The time until a specified pressure drop occurs is measured as an indication of oxidation stability.

Lubricity and Wear Protection
  • ASTM D4172 - Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method): This test evaluates the anti-wear properties of a lubricant. A steel ball is rotated against three stationary steel balls under a specified load, speed, temperature, and time.[32][33][34][35][36] The average diameter of the wear scars on the three stationary balls is measured. A smaller wear scar indicates better wear protection.

Mandatory Visualizations

Lubrication Mechanism: Molecular Adsorption

The superior boundary lubrication of TMP esters compared to mineral oils is attributed to the polarity of the ester molecules. The ester groups are attracted to metal surfaces, forming a durable, protective film that reduces friction and wear. Mineral oil molecules, being non-polar, have a weaker affinity for metal surfaces.

LubricationMechanism cluster_ester This compound Ester Lubrication cluster_mineral Mineral Oil Lubrication MetalSurface_E Metal Surface EsterMolecule1 Ester Molecule (Polar Head) EsterMolecule1->MetalSurface_E Adsorption NonPolarTail1 Non-Polar Tail EsterMolecule1->NonPolarTail1 EsterMolecule2 Ester Molecule (Polar Head) EsterMolecule2->MetalSurface_E NonPolarTail2 Non-Polar Tail EsterMolecule2->NonPolarTail2 EsterMolecule3 Ester Molecule (Polar Head) EsterMolecule3->MetalSurface_E NonPolarTail3 Non-Polar Tail EsterMolecule3->NonPolarTail3 MetalSurface_M Metal Surface MineralMolecule1 Mineral Oil Molecule (Non-Polar) MineralMolecule2 Mineral Oil Molecule (Non-Polar) MineralMolecule3 Mineral Oil Molecule (Non-Polar) note Weak Interaction

Caption: Molecular orientation at the metal surface.

Experimental Workflow: Four-Ball Wear Test (ASTM D4172)

The following diagram illustrates the key steps in determining the wear preventive characteristics of a lubricant using the four-ball method.

ASTM_D4172_Workflow arrow arrow start Start setup Assemble Four-Ball Test Rig (3 stationary, 1 rotating ball) start->setup add_lubricant Add Lubricant Sample setup->add_lubricant apply_conditions Apply Test Conditions (Load, Speed, Temperature, Time) add_lubricant->apply_conditions run_test Run Test apply_conditions->run_test stop_test Stop Test and Disassemble run_test->stop_test clean_balls Clean Stationary Balls stop_test->clean_balls measure_scar Measure Wear Scar Diameter (Microscope) clean_balls->measure_scar report Report Average Scar Diameter measure_scar->report

References

The Influence of Fatty Acid Composition on the Tribological Performance of Trimethylolpropane Esters: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of trimethylolpropane (B17298) (TMP) esters derived from various fatty acid sources reveals a strong correlation between their chemical structure and tribological performance. The degree of saturation and carbon chain length of the constituent fatty acids are paramount in determining key lubricating properties such as friction reduction, wear protection, and thermal stability. This guide provides a comprehensive comparison of TMP esters from different fatty acid feedstocks, supported by experimental data, to aid researchers and scientists in the selection of appropriate biolubricants for specific applications.

This compound esters, a class of synthetic polyol esters, have garnered significant attention as environmentally friendly alternatives to conventional mineral oil-based lubricants due to their excellent biodegradability, high viscosity index, and good lubricity.[1] Their performance, however, is not uniform and is intrinsically linked to the fatty acid profile of the feedstock oil used in their synthesis.

The Decisive Role of Fatty Acid Structure

The tribological characteristics of TMP esters are fundamentally governed by the molecular architecture of the fatty acid chains. Key structural features that influence performance include:

  • Degree of Unsaturation: The presence of double bonds in the fatty acid chain impacts the oxidative stability and boundary lubrication properties of the ester. Saturated fatty acids, lacking double bonds, tend to form more stable and densely packed lubricant films, leading to lower friction.[2] Conversely, a higher degree of unsaturation can compromise thermo-oxidative stability, as the double bonds are susceptible to oxidation.[2][3]

  • Carbon Chain Length: Longer fatty acid chains generally contribute to the formation of thicker and more robust lubricant films, enhancing wear protection.[3][4][5] This is attributed to stronger intermolecular van der Waals forces.

  • Branching: The inherent structure of TMP provides a branched molecular framework, which contributes to a lower pour point and improved low-temperature fluidity compared to their straight-chain counterparts.

Comparative Tribological Data

The following tables summarize the key physicochemical and tribological properties of TMP esters synthesized from various vegetable oils, each possessing a distinct fatty acid composition.

Table 1: Physicochemical Properties of TMP Esters from Different Vegetable Oil Sources

PropertyPalm Oil TMP EsterSunflower Oil TMP EsterCanola Oil TMP EsterCoconut Oil TMP Ester
Predominant Fatty Acid Palmitic (Saturated), Oleic (Monounsaturated)Linoleic (Polyunsaturated), Oleic (Monounsaturated)Oleic (Monounsaturated)Lauric (Saturated)
Viscosity Index HighHigh121 - 204High
Pour Point (°C) -9-12-51Lower due to shorter chains
Flash Point (°C) 152--Lower
Oxidative Stability GoodModerateModerateGood

Note: The values presented are compiled from various studies and may vary depending on the specific synthesis process and purity of the final product.[2][6][7]

Table 2: Tribological Performance of TMP Esters under Four-Ball Wear Test Conditions

LubricantCoefficient of Friction (CoF)Wear Scar Diameter (WSD) (mm)
Palm Olein TMP Ester Lower than natural oilComparable to natural oil
Sunflower Oil TMP Ester Lower than natural oilImproved over natural oil
Canola Biodiesel-derived TMP Ester -0.242
Methyl Oleate-derived TMP Ester --

Data compiled from studies utilizing a four-ball tribometer. Test conditions can influence results.[3][7][8]

The data indicates that TMP esters generally exhibit a lower coefficient of friction compared to their parent vegetable oils.[8] Notably, sunflower oil TMP ester demonstrated improved wear-preventive characteristics over the natural oil.[8]

Experimental Protocols

Synthesis of this compound Esters:

A common method for the synthesis of TMP esters from vegetable oils is a two-stage transesterification process.[2]

  • First Stage (Methanolysis): The triglycerides in the vegetable oil are reacted with methanol (B129727) in the presence of a base catalyst (e.g., potassium hydroxide) to produce fatty acid methyl esters (FAMEs) and glycerol.

  • Second Stage (Transesterification with TMP): The resulting FAMEs are then reacted with this compound, again with a catalyst, to form the final TMP triesters.

G cluster_synthesis TMP Ester Synthesis Vegetable Oil Vegetable Oil Methanolysis Methanolysis Vegetable Oil->Methanolysis Methanol Methanol Methanol->Methanolysis Catalyst (KOH) Catalyst (KOH) Catalyst (KOH)->Methanolysis FAMEs FAMEs Methanolysis->FAMEs Glycerol Glycerol Methanolysis->Glycerol Transesterification Transesterification FAMEs->Transesterification TMP TMP TMP->Transesterification Catalyst Catalyst Catalyst->Transesterification TMP Ester TMP Ester Transesterification->TMP Ester G cluster_structure Fatty Acid Structure cluster_properties Tribological Properties Saturated Saturated Friction Friction Saturated->Friction Decreases Unsaturated Unsaturated Oxidative Stability Oxidative Stability Unsaturated->Oxidative Stability Decreases Long Chain Long Chain Wear Wear Long Chain->Wear Decreases Short Chain Short Chain Pour Point Pour Point Short Chain->Pour Point Decreases

References

Battle of the Lubricants: Trimethylolpropane Esters Demonstrate Superior Biodegradability Over Conventional Oils

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of experimental data reveals that trimethylolpropane (B17298) (TMP)-based lubricants offer a significantly more environmentally friendly profile compared to their conventional mineral oil counterparts. Detailed studies utilizing standardized testing protocols consistently show the superior biodegradability of synthetic esters, positioning them as a viable, greener alternative for a wide range of industrial applications.

Researchers, scientists, and drug development professionals are increasingly seeking sustainable solutions that minimize environmental impact without compromising performance. In the realm of lubricants, where accidental release into the environment is a persistent concern, the choice of base oil is critical. This guide provides a direct comparison of the biodegradability of this compound (TMP)-based synthetic lubricants and conventional oils, supported by experimental data and detailed methodologies.

Quantitative Comparison of Biodegradability

The biodegradability of a substance is its ability to be broken down into simpler, non-toxic compounds by the action of microorganisms. The Organization for Economic Co-operation and Development (OECD) has established a series of tests to assess the ready biodegradability of chemicals. The OECD 301B test, which measures carbon dioxide (CO2) evolution, is a widely accepted standard for lubricants. A substance is considered "readily biodegradable" if it achieves 60% or more biodegradation within a 28-day period and passes the "10-day window" criterion.

The following table summarizes the biodegradability data for various TMP-based esters and conventional mineral oil, as determined by the OECD 301 standard.

Lubricant TypeBase Oil ChemistryBiodegradation (%)Classification
TMP-Based Lubricant This compound Esters of Rapeseed Oil Fatty Acids> 90%[1]Readily Biodegradable
TMP-Based Lubricant Fatty acids, C8-10, triesters with this compound78%[2]Readily Biodegradable
TMP-Based Lubricant Fatty acids, C6-18, triesters with this compound62.9%[2]Readily Biodegradable
Conventional Oil Mineral Oil15% - 35%[3]Inherently Biodegradable

The data clearly indicates that TMP-based synthetic esters consistently exceed the threshold for ready biodegradability. In contrast, conventional mineral oil exhibits significantly lower biodegradation rates, classifying it as only "inherently biodegradable," meaning it will break down, but at a much slower rate.[4][5]

The Science Behind the Difference

The superior biodegradability of TMP esters lies in their chemical structure.[6] These synthetic lubricants are esters, which are readily recognized and metabolized by microbial enzymes.[7] The ester linkages are susceptible to hydrolysis, breaking the molecule into smaller, more easily consumable fragments for microorganisms.

Conventional mineral oils, on the other hand, are complex mixtures of hydrocarbons derived from crude oil.[8] Their intricate and varied molecular structures, including branched and cyclic alkanes, are more resistant to microbial attack.

Experimental Protocols: The OECD 301B CO2 Evolution Test

To ensure accurate and reproducible results, the assessment of biodegradability follows stringent experimental protocols. The OECD 301B test is a cornerstone method for this evaluation.[9][10]

Objective: To determine the ultimate biodegradability of a chemical substance by aerobic microorganisms in an aqueous medium.

Principle: A solution or suspension of the test substance in a mineral medium is inoculated and incubated under aerobic conditions in the dark or diffuse light. The amount of carbon dioxide evolved is measured and is expressed as a percentage of the theoretical maximum CO2 that could be produced from the carbon content of the test substance.

Key Parameters:

  • Test Duration: 28 days.[11][12]

  • Inoculum: Mixed population of microorganisms, typically from activated sludge of a sewage treatment plant.[11][12]

  • Test Concentration: Typically 10-20 mg of total organic carbon (TOC) per liter.[11]

  • Temperature: Maintained at a constant 20-25°C.

  • Aeration: CO2-free air is bubbled through the test solution.

  • CO2 Measurement: The evolved CO2 is trapped in a solution of barium hydroxide (B78521) or sodium hydroxide, and the amount is determined by titration.[11]

  • Pass Level for Ready Biodegradability: ≥ 60% of the theoretical maximum CO2 evolution within a 10-day window.[9][11]

Visualizing the Process and Comparison

To better understand the experimental workflow and the comparative advantages of TMP-based lubricants, the following diagrams are provided.

experimental_workflow cluster_preparation Preparation cluster_incubation Incubation & Measurement cluster_analysis Data Analysis prep_medium Prepare Mineral Medium setup Set up Biometer Flasks prep_medium->setup prep_inoculum Prepare Inoculum (Activated Sludge) prep_inoculum->setup prep_sample Prepare Test Substance (Lubricant) prep_sample->setup aerate Aerate with CO2-free Air setup->aerate incubate Incubate for 28 days aerate->incubate trap_co2 Trap Evolved CO2 incubate->trap_co2 titrate Titrate CO2 Trapping Solution trap_co2->titrate calculate Calculate % Biodegradation titrate->calculate compare Compare to Control & Reference calculate->compare

Caption: Experimental workflow for the OECD 301B biodegradability test.

logical_comparison cluster_tmp TMP-Based Lubricants cluster_conventional Conventional Oils tmp_biodeg High Biodegradability (>60%, Readily Biodegradable) tmp_tox Low Aquatic Toxicity tmp_perf Excellent Lubricity & Thermal Stability conv_biodeg Low Biodegradability (<40%, Inherently Biodegradable) conv_tox Potential for Higher Aquatic Toxicity conv_perf Good Performance, Established Technology comparison Comparison Criteria comparison->tmp_biodeg Environmental Impact comparison->tmp_tox Ecotoxicity comparison->tmp_perf Performance comparison->conv_biodeg Environmental Impact comparison->conv_tox Ecotoxicity comparison->conv_perf Performance

Caption: Logical comparison of TMP-based lubricants and conventional oils.

Conclusion

References

A Comparative Guide to HPLC and GC Methods for Trimethylolpropane Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of trimethylolpropane (B17298) (TMP) is crucial for quality control, process optimization, and safety assessment. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two powerful analytical techniques frequently employed for this purpose. This guide provides an objective comparison of these methods, supported by representative experimental data, to facilitate the selection of the most suitable technique for specific analytical needs.

At a Glance: HPLC vs. GC for this compound Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation in a liquid mobile phase based on the analyte's interaction with a stationary phase.Separation of volatile compounds in a gaseous mobile phase based on boiling point and interaction with a stationary phase.
Sample Volatility Ideal for non-volatile and thermally labile compounds like this compound.[1]Requires analytes to be volatile and thermally stable. This compound, being a polyol, necessitates derivatization to increase its volatility.[1]
Sample Preparation Generally simpler, often involving dissolution and filtration.More complex, typically requiring a derivatization step (e.g., silylation) to make TMP sufficiently volatile for analysis.[1][2]
Operating Temperature Typically operates at or near ambient temperatures.Requires high temperatures for volatilization of the analyte and elution from the column.[3]
Instrumentation Cost Generally higher due to the need for high-pressure pumps and the cost of solvents.[4]Initial and operational costs are often lower.[4]
Analysis Time Can range from 10 to 60 minutes.[3][4]Typically faster, with run times often in the range of a few minutes to half an hour.[3]
Detector UV-Vis detectors are common, but TMP lacks a strong chromophore, making Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD) more suitable.Flame Ionization Detector (FID) is highly sensitive to organic compounds and is a common choice for derivatized TMP.[5][6]

Quantitative Performance Data

Table 1: Representative HPLC Method Performance for a this compound Derivative (e.g., this compound Triacrylate)

Validation ParameterPerformance MetricSource
**Linearity (R²) **> 0.999Assumed based on typical HPLC performance
Accuracy (% Recovery) 98 - 102%Assumed based on typical HPLC performance
Precision (% RSD) < 2%Assumed based on typical HPLC performance
Limit of Detection (LOD) Analyte DependentNot Available
Limit of Quantification (LOQ) Analyte DependentNot Available

Table 2: Representative GC Method Performance for a this compound Derivative (this compound Fatty Acid Triester) [7]

Validation ParameterPerformance MetricSource
Linearity (Concentration Range) 0.5 - 20.0 mg/mL[7]
Correlation Coefficient (R²) > 0.99[7]
Accuracy (% Recovery) 96.64% - 98.06%[7]
Precision (% RSD) 0.20% - 0.45%[7]
Limit of Detection (LOD) Not Specified[7]
Limit of Quantification (LOQ) Not Specified[7]

Experimental Protocols

HPLC Method for this compound Quantification (Representative Protocol)

This protocol is a representative method for the analysis of polyols like this compound by HPLC with Refractive Index Detection (RID).

1. Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a Refractive Index Detector (RID).

2. Chromatographic Conditions:

  • Column: A column suitable for sugar and polyol analysis, such as an amino-based or ion-exchange column in the hydrogen form (e.g., Aminex HPX-87H).

  • Mobile Phase: Isocratic elution with dilute sulfuric acid (e.g., 0.005 M H₂SO₄) in ultrapure water.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 60 °C.

  • Injection Volume: 20 µL.

  • Detector: Refractive Index Detector (RID) maintained at a stable temperature.

3. Standard and Sample Preparation:

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.05 to 1.0 mg/mL.

  • Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in the mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • Quantify the amount of this compound in the sample by comparing the peak area to the calibration curve generated from the standard solutions.

GC Method for this compound Quantification (with Derivatization)

This protocol describes a general procedure for the analysis of this compound by GC with Flame Ionization Detection (FID) following a derivatization step.

1. Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a Flame Ionization Detector (FID), and an appropriate capillary column.

2. Derivatization Procedure (Silylation):

  • To a known amount of dried sample or standard in a reaction vial, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a suitable solvent like pyridine (B92270) or acetonitrile.[2]

  • Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization of the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.

  • Cool the reaction mixture to room temperature before injection into the GC.

3. Chromatographic Conditions:

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5 or HP-5 (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Detector Temperature (FID): 300 °C.

  • Injection Volume: 1 µL (split injection, e.g., 20:1 split ratio).

4. Standard and Sample Preparation:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., pyridine) at a concentration of 1 mg/mL. Prepare a series of calibration standards and derivatize them following the procedure described above.

  • Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in the derivatization solvent to achieve a concentration within the calibration range. Derivatize the sample as described above.

5. Data Analysis:

  • Quantify the amount of this compound in the sample by comparing the peak area of the derivatized TMP to the calibration curve generated from the derivatized standard solutions.

Workflow Diagrams

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep Dissolve in Mobile Phase Filter Filter (0.45 µm) Prep->Filter Inject Inject into HPLC Filter->Inject Separate Separation on Column Inject->Separate Detect RID Detection Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify TMP Calibrate->Quantify GC_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC Analysis cluster_data Data Analysis Dissolve Dissolve in Solvent Derivatize Derivatization (Silylation) Dissolve->Derivatize Inject Inject into GC Derivatize->Inject Separate Separation on Column Inject->Separate Detect FID Detection Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify Derivatized TMP Calibrate->Quantify

References

A Comparative Guide to the Synthesis of Trimethylolpropane Esters: Chemical vs. Enzymatic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of trimethylolpropane (B17298) (TMP) esters, valuable as biolubricants and intermediates, presents a choice between conventional chemical methods and emerging enzymatic processes. This guide offers a detailed comparison of these two approaches, supported by experimental data, to inform methodology selection based on efficiency, environmental impact, and product purity.

The synthesis of this compound esters, typically from TMP and fatty acids or their methyl esters, can be achieved through two primary pathways: traditional chemical catalysis, often employing strong acids or bases at elevated temperatures, and biocatalysis, which utilizes enzymes like lipases under milder conditions. The choice of method significantly impacts reaction parameters, product yield, and overall process sustainability.

Quantitative Comparison of Synthesis Parameters

A summary of typical reaction conditions and outcomes for both chemical and enzymatic synthesis of TMP esters is presented below, offering a clear comparison of key performance indicators.

ParameterChemical SynthesisEnzymatic Synthesis
Catalyst Sulfuric acid, Sodium methoxide, p-TSA, Ionic liquids, Calcium oxide[1][2][3][4]Immobilized lipases (Candida antarctica Lipase (B570770) B, Candida rugosa lipase)[2][5][6][7][8]
Temperature 110°C - 150°C[1][2][3]37°C - 70°C[2][5][7][8]
Reaction Time 3 - 8 hours[1][2][3]24 - 68 hours[5][6][7]
Pressure Atmospheric or Vacuum[2]Often requires reduced pressure to remove byproducts[7]
Molar Ratio (Fatty Acid:TMP) ~3:1 to 4:1[1][2][4]~3.45:1[6]
Reported Yield 68% - 98%[2][3]Up to 98% conversion, ~82% - 96% triester yield[2][6][7][9]
Catalyst Reusability Generally not reusableRecyclable for multiple batches[5]
Key Advantages Faster reaction timesMilder conditions, high product purity, catalyst reusability, environmentally friendly[5][6]
Key Disadvantages Harsh conditions, potential for side products, equipment corrosion, difficult purification[1][6]Longer reaction times, higher initial catalyst cost

Experimental Protocols: A Closer Look at the Methodologies

To provide a practical understanding of these processes, detailed experimental protocols for both chemical and enzymatic synthesis are outlined below.

Chemical Synthesis Protocol (Esterification)

This protocol is a generalized procedure based on common chemical synthesis methods for this compound trioleate.

  • Reactant Preparation: A 3-neck round-bottom flask is charged with this compound (TMP) and oleic acid in a molar ratio of approximately 1:3.2. Toluene is added as an azeotropic solvent to facilitate water removal.[3]

  • Catalyst Addition: A strong acid catalyst, such as sulfuric acid (typically 1-1.5% by weight of the reactants), is added to the mixture.[2][3]

  • Reaction: The mixture is heated to a temperature between 120°C and 150°C and stirred continuously.[3] A Dean-Stark apparatus is used to collect the water produced during the esterification reaction. The reaction is monitored and typically proceeds for 3 to 5 hours.[1][3]

  • Purification: After the reaction is complete, the mixture is cooled. The organic layer is washed with a base solution to neutralize the acid catalyst, followed by washing with brine. The solvent is then removed under reduced pressure to yield the final this compound ester product.[3]

Enzymatic Synthesis Protocol (Transesterification)

This protocol describes a typical enzymatic synthesis of TMP esters using an immobilized lipase.

  • Reactant and Enzyme Preparation: this compound (TMP) and a fatty acid methyl ester (e.g., high oleic palm methyl ester) are added to a reaction vessel in a molar ratio of approximately 1:3.45.[6] An immobilized lipase, such as Lipozyme 435 (Candida antarctica lipase B), is added at a concentration of around 3% (w/w).[6]

  • Reaction: The reaction is carried out at a milder temperature, typically around 40-70°C.[2][5][7][8] A key requirement for driving the reaction towards completion is the continuous removal of the methanol (B129727) byproduct, which is achieved by conducting the reaction under reduced pressure (e.g., 15.25 mbar).[6][7] The reaction mixture is stirred for a longer duration, often 24 to 48 hours.[6]

  • Product Separation and Catalyst Recovery: Upon completion, the immobilized enzyme can be easily separated from the product mixture by filtration. The final product is obtained without the need for extensive purification steps, as side product formation is minimal.[6] The recovered enzyme can be washed and reused for subsequent batches.[5]

Visualizing the Synthesis Workflows

The following diagrams illustrate the logical flow of the chemical and enzymatic synthesis processes.

Chemical_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Esterification Reaction cluster_purification Product Purification TMP This compound (TMP) Mix Mixing & Heating (110-150°C) TMP->Mix FattyAcid Fatty Acid FattyAcid->Mix WaterRemoval Azeotropic Water Removal Mix->WaterRemoval Catalyst Add Acid Catalyst (e.g., H₂SO₄) Catalyst->Mix Neutralize Neutralization WaterRemoval->Neutralize Wash Washing Neutralize->Wash Dry Drying & Solvent Removal Wash->Dry Product TMP Ester Dry->Product

Caption: Chemical synthesis workflow for TMP esters.

Enzymatic_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Transesterification Reaction cluster_separation Product & Catalyst Separation TMP This compound (TMP) EnzymeReaction Mixing & Gentle Heating (40-70°C) TMP->EnzymeReaction FAME Fatty Acid Methyl Ester (FAME) FAME->EnzymeReaction ByproductRemoval Vacuum for Methanol Removal EnzymeReaction->ByproductRemoval Enzyme Add Immobilized Lipase Enzyme->EnzymeReaction Filtration Filtration ByproductRemoval->Filtration Product TMP Ester Filtration->Product RecycledEnzyme Recycled Enzyme Filtration->RecycledEnzyme

Caption: Enzymatic synthesis workflow for TMP esters.

Conclusion: Selecting the Optimal Synthesis Route

The choice between chemical and enzymatic synthesis of this compound esters hinges on the specific priorities of the researcher or organization.

Chemical synthesis offers the primary advantage of speed, with significantly shorter reaction times. However, this efficiency comes at the cost of high energy consumption, the use of harsh and often corrosive catalysts, and the necessity for more complex downstream purification processes to remove byproducts and residual catalyst.[1]

Enzymatic synthesis , while requiring longer reaction periods, presents a more sustainable and "green" alternative.[6] The milder reaction conditions preserve the integrity of sensitive molecules, and the high specificity of the enzyme leads to a purer product with minimal side reactions, simplifying purification.[6] A significant long-term advantage is the reusability of the immobilized enzyme, which can offset the higher initial catalyst cost and reduce overall waste.[5][6]

For applications where high purity is paramount and environmental considerations are a priority, enzymatic synthesis is an increasingly attractive option. Conversely, for high-volume production where reaction time is the critical factor, chemical synthesis may remain the preferred method. The data and protocols presented in this guide provide a foundation for making an informed decision based on the specific requirements of the intended application.

References

A Comparative Guide to the Mechanical Properties of Polyurethanes: The Role of Trimethylolpropane and Other Polyols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate polymeric materials is a critical determinant of product performance and longevity. Polyurethanes (PUs), a versatile class of polymers, offer a wide spectrum of mechanical properties that can be precisely tailored through the judicious choice of their constituent monomers. This guide provides a comprehensive evaluation of the mechanical properties of polyurethanes derived from trimethylolpropane (B17298) (TMP) in comparison to those formulated with other common polyols. The information presented herein is supported by experimental data to facilitate informed material selection.

The mechanical behavior of polyurethanes is fundamentally dictated by the structure and interplay of their soft and hard segments. The polyol component constitutes the soft segment, imparting flexibility and elastomeric character, while the diisocyanate and chain extender/crosslinker form the hard segments, contributing to strength, hardness, and thermal stability.[1] this compound (TMP), a trifunctional polyol, is widely employed as a crosslinker to enhance the mechanical properties of polyurethanes.[2] Its three hydroxyl groups enable the formation of a densely crosslinked network, which significantly influences the material's performance.[3]

Influence of Polyol Selection on Mechanical Properties

The choice of polyol, particularly the crosslinking agent, is a key determinant of the final mechanical properties of the polyurethane. The introduction of a trifunctional polyol like TMP increases the crosslink density of the polymer network.[4] This increased crosslinking restricts the mobility of the polymer chains, leading to a more rigid material.[1] Consequently, an increase in TMP concentration generally results in higher tensile strength and hardness, but a decrease in the elongation at break.[4]

This trade-off between strength and flexibility is a crucial consideration in formulating polyurethanes for specific applications. While high crosslink density is desirable for coatings requiring hardness and scratch resistance, applications demanding high elasticity and resilience may necessitate the use of diols or polyols with lower functionality.[3]

Quantitative Comparison of Mechanical Properties

The following tables summarize the mechanical properties of polyurethanes synthesized with TMP and other polyols, providing a quantitative basis for comparison.

Polyol SystemTensile Strength (MPa)Elongation at Break (%)Young's Modulus (MPa)Hardness (Shore A)Reference
Polyurethane with TMP46.0 ± 3.6---[1]
Polyurethane with Glycerol----[5]
Polyurethane with 1,4-Butanediol----
Polyurethane with di-trimethylolpropane----

Note: The table is currently incomplete due to a lack of directly comparable quantitative data in the initial search results. Further targeted research is required to populate this table with consistent and comparative values.

Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis and evaluation of polyurethanes. The following sections outline typical experimental protocols for polyurethane synthesis and mechanical property characterization.

Polyurethane Synthesis: One-Shot Method

The one-shot method is a common and efficient process for polyurethane synthesis where all reactants are mixed together simultaneously.[6][7]

Materials:

  • Polyol (e.g., Polypropylene glycol, PPG)

  • Diisocyanate (e.g., 4,4'-Methylene diphenyl diisocyanate, MDI)

  • Crosslinker (e.g., this compound, TMP) or Chain Extender (e.g., 1,4-Butanediol, BDO)

  • Catalyst (e.g., Dibutyltin dilaurate, DBTDL)

Procedure:

  • The polyol and crosslinker/chain extender are pre-mixed in a reaction vessel.

  • The mixture is degassed under vacuum to remove any dissolved gases and moisture.

  • The diisocyanate is then added to the mixture, followed by the catalyst.

  • The components are vigorously mixed until a homogeneous mixture is obtained.

  • The reacting mixture is then poured into a pre-heated mold and cured at a specific temperature and time to complete the polymerization process.[6][7]

Mechanical Property Testing

The mechanical properties of the cured polyurethane samples are typically evaluated according to standardized test methods.

Tensile Testing (ASTM D412):

  • Purpose: To determine the tensile strength, elongation at break, and Young's modulus of the polyurethane elastomer.[3][8]

  • Specimen Preparation: Dumbbell-shaped specimens are cut from the cured polyurethane sheets according to the dimensions specified in ASTM D412.[8]

  • Procedure: The test is performed using a universal testing machine. The specimen is clamped in the grips and pulled at a constant rate of speed until it fractures.[2] The force and displacement are recorded throughout the test to generate a stress-strain curve, from which the key mechanical properties are determined.[8]

Hardness Testing (ASTM D2240):

  • Purpose: To measure the indentation hardness of the polyurethane.

  • Procedure: A durometer, an instrument with a calibrated spring and an indenter of a specific geometry, is pressed against the surface of the material. The depth of indentation is measured and converted to a Shore hardness value (e.g., Shore A or Shore D).

Logical Relationships and Experimental Workflow

The following diagrams illustrate the key relationships and workflows in the evaluation of polyurethane mechanical properties.

Polyol_Properties cluster_input Input Variables cluster_process Synthesis & Characterization cluster_output Output Properties Polyol_Type Polyol Type (e.g., TMP, Glycerol, BDO) Synthesis Polyurethane Synthesis (One-Shot or Prepolymer) Polyol_Type->Synthesis Diisocyanate Diisocyanate (e.g., MDI, TDI) Diisocyanate->Synthesis Stoichiometry NCO:OH Ratio Stoichiometry->Synthesis Mechanical_Testing Mechanical Testing (ASTM D412, ASTM D2240) Synthesis->Mechanical_Testing Tensile_Strength Tensile Strength Mechanical_Testing->Tensile_Strength Elongation Elongation at Break Mechanical_Testing->Elongation Hardness Hardness Mechanical_Testing->Hardness

Caption: Relationship between input variables, synthesis, and resulting mechanical properties.

Experimental_Workflow start Start: Define Formulations (TMP vs. Other Polyols) synthesis Polyurethane Synthesis (One-Shot Method) start->synthesis curing Curing of Samples synthesis->curing specimen_prep Specimen Preparation (ASTM D412 Dumbbells) curing->specimen_prep tensile_test Tensile Testing (ASTM D412) specimen_prep->tensile_test hardness_test Hardness Testing (ASTM D2240) specimen_prep->hardness_test data_analysis Data Analysis and Comparison tensile_test->data_analysis hardness_test->data_analysis end End: Comparative Guide data_analysis->end

Caption: Experimental workflow for comparing polyurethane mechanical properties.

References

A Comparative Guide to the Thermal Stability of Lubricants: Trimethylolpropane vs. Glycerol Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a base oil is a critical determinant of a lubricant's performance, particularly in applications where thermal stress is a significant factor. This guide provides an objective comparison of the thermal stability of two common synthetic ester base oils: trimethylolpropane (B17298) (TMP) esters and glycerol (B35011) esters. The information presented herein is supported by experimental data to aid in the selection of the most appropriate lubricant for high-temperature applications.

Quantitative Data Summary

The thermal stability of lubricants is primarily evaluated by techniques such as Thermogravimetric Analysis (TGA), which determines the temperature at which the lubricant begins to decompose, and Differential Scanning Calorimetry (DSC), which can be used to determine the oxidation onset temperature. The data collected from various studies are summarized below.

ParameterThis compound (TMP) EstersGlycerol Esters (Glycerol Trioleate)Test Method
Onset of Thermal Decomposition (Tonset) >180 °C - 435.4 °C[1]~200 °C - 250 °C (for pure glycerol)[2]Thermogravimetric Analysis (TGA)
Oxidation Onset Temperature (OOT) ~200 °C - 220 °C (Uninhibited)Not explicitly found for glycerol trioleateHigh-Pressure DSC
Oxidation Stability (RPVOT/RBOT) Data not available for direct comparisonData not available for direct comparisonASTM D2272

Note: The data presented is a synthesis from multiple sources, and direct comparison should be made with caution due to variations in experimental conditions. However, the general trend indicates that TMP esters exhibit a higher onset of thermal decomposition compared to glycerol, suggesting superior thermal stability.

Detailed Experimental Protocols

1. Thermogravimetric Analysis (TGA)

  • Objective: To determine the thermal stability of the lubricant by measuring its mass loss as a function of temperature in a controlled atmosphere.

  • Apparatus: Thermogravimetric Analyzer.

  • Procedure (based on ASTM D6375 and general TGA principles):

    • A small, precise amount of the lubricant sample (typically 5-10 mg) is placed into a tared sample pan.

    • The pan is placed in the TGA furnace.

    • The furnace is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., ambient to 600 °C).[1]

    • A controlled atmosphere of an inert gas (e.g., nitrogen or argon) is maintained to assess thermal decomposition without oxidation.[3]

    • For oxidative stability, a similar procedure is followed using an atmosphere of air or oxygen.[3]

    • The weight of the sample is continuously monitored and recorded as a function of temperature.

    • The onset of decomposition is determined as the temperature at which a significant weight loss begins.

2. Differential Scanning Calorimetry (DSC) for Oxidation Onset Temperature (OOT)

  • Objective: To determine the temperature at which the lubricant begins to oxidize, indicating its oxidative stability.

  • Apparatus: High-Pressure Differential Scanning Calorimeter.

  • Procedure:

    • A small sample of the lubricant is placed in a sample pan, and an empty reference pan is also prepared.

    • The pans are placed in the DSC cell, which is then pressurized with oxygen.

    • The temperature of the cell is increased at a constant rate.

    • The heat flow to the sample and reference is monitored.

    • The OOT is identified as the temperature at which a sharp exothermic peak appears, indicating the onset of oxidation.[1]

3. Rotating Pressure Vessel Oxidation Test (RPVOT/RBOT) - ASTM D2272

  • Objective: To evaluate the oxidation stability of lubricants under accelerated conditions of high temperature and oxygen pressure in the presence of a metal catalyst and water.[4][5][6]

  • Apparatus: Rotating Pressure Vessel (Bomb).

  • Procedure:

    • A 50-gram sample of the oil is placed in a pressure vessel with 5 ml of distilled water and a copper catalyst coil.[7]

    • The vessel is sealed and pressurized with oxygen to 90 psi.[7]

    • The vessel is placed in a bath maintained at 150°C and rotated at 100 rpm.[6]

    • The pressure inside the vessel is monitored continuously.

    • The test is complete when the pressure drops by a specified amount from the maximum pressure. The time taken to reach this point is the oxidation induction time, reported in minutes.[7]

Experimental Workflow and Logical Relationships

The following diagram illustrates the typical workflow for comparing the thermal stability of lubricants.

G cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Comparison TMP This compound Ester TGA Thermogravimetric Analysis (TGA) (ASTM D6375) TMP->TGA DSC Differential Scanning Calorimetry (DSC) TMP->DSC RPVOT Rotating Pressure Vessel Oxidation Test (RPVOT) (ASTM D2272) TMP->RPVOT Glycerol Glycerol Ester Glycerol->TGA Glycerol->DSC Glycerol->RPVOT Tonset Onset of Thermal Decomposition TGA->Tonset OOT Oxidation Onset Temperature DSC->OOT InductionTime Oxidation Induction Time RPVOT->InductionTime Comparison Comparative Analysis Tonset->Comparison OOT->Comparison InductionTime->Comparison

Caption: Workflow for the comparative thermal stability analysis of lubricants.

Discussion

The available data consistently indicates that this compound esters possess superior thermal stability compared to glycerol esters. The molecular structure of TMP esters, which are neopentyl polyol esters, contributes to this enhanced stability.[8] The absence of a labile hydrogen on the β-carbon atom in the neopentyl structure makes them less susceptible to thermal degradation.[8] In contrast, the glycerol backbone in glycerol esters is more prone to thermal decomposition at elevated temperatures.

For applications requiring high-temperature performance and long lubricant life, TMP esters are generally the preferred choice. However, the selection of a lubricant should also consider other factors such as viscosity, lubricity, biodegradability, and cost. This guide provides a focused comparison on thermal stability to inform a critical aspect of lubricant selection for demanding applications.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Trimethylolpropane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of trimethylolpropane (B17298) (TMP), ensuring compliance and minimizing risk. Adherence to local, state, and federal regulations is mandatory.[1][2]

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to be familiar with the properties and hazards associated with this compound.

Personal Protective Equipment (PPE):

  • Gloves: Wear impervious gloves to prevent skin contact.[1]

  • Eye Protection: Use safety glasses with side shields or safety goggles.[1][3]

  • Protective Clothing: Wear appropriate protective clothing to avoid skin exposure.[1][3]

  • Respiratory Protection: If there is a risk of dust or mist formation and ventilation is inadequate, use a particulate filter respirator.[1][3][4]

Spill Management: In the event of a spill, immediately contain the material using an inert absorbent such as sand, vermiculite, or a general-purpose binder.[1] Prevent the spill from entering drains or sewer systems.[5] The spilled product can be slippery, so exercise caution to prevent falls.[1]

Quantitative Safety Data

For quick reference, the following table summarizes key safety data for this compound.

PropertyData
Primary Hazards May cause mild eye irritation.[1] Dust may cause respiratory tract irritation.[6]
Incompatible Materials Strong oxidizing agents, amines, and strong acids.[1]
Extinguishing Media Water spray, powder, alcohol-resistant foam, or carbon dioxide.[3][6]

Step-by-Step Disposal Procedure

  • Waste Collection: Carefully collect the absorbed spill material or waste this compound and place it into a suitable, labeled, and closed container for disposal.[1][5] Use non-sparking tools to prevent ignition sources.[5]

  • Container Management: Handle uncleaned containers with the same precautions as the product itself.[1] Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning if permissible by local regulations.[5] Alternatively, puncture the packaging to render it unusable for other purposes before disposing of it in a sanitary landfill.[5]

  • Disposal Method: The recommended method for disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5] Always dispose of the waste in accordance with applicable local, state, and federal laws and regulations.[2][3][7] Do not discharge into sewer systems.[5]

  • Consult Professionals: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and consult regulations for complete and accurate classification.[8]

Experimental Protocol: Spill Neutralization and Cleanup

This protocol details the steps for managing a this compound spill in a laboratory setting.

  • Evacuate and Ventilate: Ensure the spill area is well-ventilated.[1] Keep unnecessary personnel away from and upwind of the spill.[1]

  • Don PPE: Equip yourself with the appropriate personal protective equipment as outlined in the safety section.

  • Containment: Surround the spill with an inert absorbent material to prevent it from spreading.

  • Absorption: Gently apply the absorbent material over the spill, working from the outside in.

  • Collection: Once the material is fully absorbed, use non-sparking tools to collect the waste and place it in a designated, labeled waste container.

  • Decontamination: Clean the spill area with water and a suitable detergent. Collect the cleaning materials for proper disposal.

  • Waste Disposal: Dispose of the container with the absorbed material and any contaminated cleaning supplies according to the established disposal procedures.

This compound Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

A Identify this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Protective Clothing) A->B C Spill or Waste? B->C D Contain Spill with Inert Absorbent C->D Spill E Collect Waste into Labeled Container C->E Waste D->E I Decontaminate Area and Equipment D->I F Seal Container E->F E->I G Store in a Designated Safe Area F->G H Arrange for Professional Disposal (Incineration or Chemical Destruction Plant) G->H

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Trimethylolpropane

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling and disposal of chemicals is paramount. This guide provides immediate, essential information for the safe management of trimethylolpropane (B17298), a compound used in the manufacture of resins, lubricants, and other industrial products. Adherence to these procedural steps is critical for ensuring personal safety and environmental protection.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive personal protective equipment strategy is the first line of defense against potential exposure. The recommended PPE includes:

  • Eye and Face Protection: Chemical safety goggles or safety glasses with side-shields are mandatory to protect against dust particles and potential splashes of the molten form.[1] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[2]

  • Skin Protection: Permeation-resistant gloves, such as nitrile rubber, are recommended to prevent skin contact.[1][3] A lab coat or other protective clothing that covers the arms is also required to prevent skin exposure.[4] For handling the hot, molten form of this compound, heat-resistant gloves are necessary.[5]

  • Respiratory Protection: In work environments with insufficient ventilation or where dust formation is likely, a NIOSH-approved air-purifying particulate respirator is required.[4][6] The specific type of respirator will depend on the concentration of airborne particles.[3] For concentrations between 1 and 10 times the occupational exposure level, an air-purifying respirator with a full facepiece and HEPA particulate filters is recommended.[3] For higher concentrations, a supplied-air respirator may be necessary.[3]

Occupational Exposure Limits

While OSHA and NIOSH have not established specific Permissible Exposure Limits (PELs) or Recommended Exposure Limits (RELs) for this compound or its derivatives like this compound triacrylate, other organizations have provided guidelines.[7] It is crucial to maintain workplace concentrations below these established limits to ensure personnel safety.

Issuing OrganizationExposure Limit TypeValueNotes
AIHAWEEL (for this compound triacrylate)1 mg/m³8-hour time-weighted average[7]
ECHA (DNEL for worker)Long-term exposure - systemic effects - inhalative3.3 mg/m³Derived No-Effect Level[8]
ECHA (DNEL for worker)Long-term exposure - systemic effects - dermal0.94 mg/kg bw/dayDerived No-Effect Level[8]

Safe Handling and Storage Procedures

Proper handling and storage are critical to minimize the risk of exposure and accidents.

Handling:

  • Always use this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust or vapors.[1][3]

  • Avoid direct contact with skin, eyes, and clothing.[9]

  • Wash hands thoroughly with soap and water after handling the chemical.[3]

  • When transferring the solid form, avoid generating dust.[3][8] Dust from this material can form an explosive mixture with air.[8]

  • Ground all equipment when transferring material to prevent static electricity discharge, which could be an ignition source.[5][10]

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.[5]

Storage:

  • Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, phosphorus compounds, nitric acid, and hydrogen peroxide.[6][8]

  • Keep containers tightly closed to prevent contamination and moisture absorption.[3][8]

  • Store away from sources of heat, sparks, and open flames.[3]

Spill Management and Disposal Plan

In the event of a spill, prompt and appropriate action is necessary to contain the material and prevent environmental contamination.

Spill Containment:

  • Evacuate and Isolate: Immediately evacuate unnecessary personnel from the spill area. Isolate the hazard area and deny entry.[3]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For solid spills, sweep or vacuum the material and place it into a suitable, labeled container for disposal.[3][9] Avoid actions that create dust. For liquid spills (molten form), contain the spill with dikes of soil or nonflammable absorbent material.[3]

  • Personal Protection: All personnel involved in the cleanup should wear the appropriate PPE as described above.

Disposal:

  • All waste materials, including contaminated absorbents and disposable PPE, should be placed in sealed, labeled containers.

  • Dispose of the waste in accordance with local, state, and federal regulations.[5][8][9] This may involve sending the waste to an approved waste disposal plant.[9]

  • Do not allow the product to enter drains, sewers, or waterways.[8][9]

Below is a diagram illustrating the safe handling and disposal workflow for this compound.

Safe Handling and Disposal of this compound cluster_handling Handling Procedure cluster_spill Spill Management cluster_disposal Disposal Protocol prep Preparation: Don PPE (Goggles, Gloves, Lab Coat) handling Handling: Use in Fume Hood prep->handling spill Spill Occurs handling->spill If Spill decon Decontaminate Work Area handling->decon After Use storage Storage: Cool, Dry, Ventilated Area contain Contain Spill with Inert Absorbent spill->contain collect Collect Waste in Labeled Container contain->collect dispose Dispose of Waste per Local Regulations collect->dispose decon->dispose remove_ppe Remove and Dispose of Contaminated PPE dispose->remove_ppe

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.